Product packaging for 2,3,5-Trichloro-1,4-benzoquinone(Cat. No.:CAS No. 634-85-5)

2,3,5-Trichloro-1,4-benzoquinone

Cat. No.: B1196591
CAS No.: 634-85-5
M. Wt: 211.4 g/mol
InChI Key: KSFNQTZBTVALRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,5-Trichloro-1,4-benzoquinone, also known as this compound, is a useful research compound. Its molecular formula is C6HCl3O2 and its molecular weight is 211.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401085. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HCl3O2 B1196591 2,3,5-Trichloro-1,4-benzoquinone CAS No. 634-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trichlorocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFNQTZBTVALRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073220
Record name 2,3,5-Trichloro-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-85-5
Record name Trichloro-1,4-benzoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloro-4-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichloro-p-benzoquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5-Trichloro-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 634-85-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5-trichlorocyclohexa-2,5-diene-1,4-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUC2PJ5B2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trichloro-1,4-benzoquinone: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-trichloro-1,4-benzoquinone, a halogenated aromatic compound of interest in various chemical and biological research fields. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its potential biological activities, including its role as a potential modulator of cellular signaling pathways. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound, with the CAS number 634-85-5 , is a yellow crystalline solid. Its fundamental structure consists of a six-membered carbon ring (a cyclohexadiene-1,4-dione) with two ketone groups at opposite ends (positions 1 and 4) and three chlorine atoms attached to the ring at positions 2, 3, and 5.[1] The presence of electronegative chlorine atoms and the conjugated diketone system are key to its chemical reactivity.[1]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 634-85-5[1][2][3]
Molecular Formula C₆HCl₃O₂[2][3]
Molecular Weight 211.43 g/mol [3]
Melting Point 169-170 °C[4]
Boiling Point 255.3 °C at 760 mmHg[2]
Density 1.69 g/cm³[2]
Flash Point 105 °C[2]
Appearance Yellow crystalline solid[2]
LogP 1.95010[2]

Synthesis and Reactivity

Halogenated benzoquinones are of considerable importance in modern chemical science due to their enhanced reactivity and biological activity compared to their non-halogenated forms.[1] This makes them valuable as building blocks in organic synthesis.[1]

Synthesis

The synthesis of this compound can be achieved through the chlorination of 1,4-benzoquinone or its derivatives.[1] One specific method involves the oxidative demethylation of methoxy-substituted precursors, such as 2,3,5-trichloro-1,4-dimethoxybenzene, using boron tribromide in dichloromethane, which yields the compound in high purity.[1]

The following is a representative protocol for the synthesis of a chlorinated p-benzoquinone, which can be adapted for this compound. This specific example details the preparation of 2,6-dichloro-1,4-benzoquinone from 2,4,6-trichlorophenol.

Materials:

  • 2,4,6-Trichlorophenol

  • Methanol

  • 5% Dilute Nitric Acid

  • Oxygen Gas

  • 1000 mL closed four-neck reaction flask

  • 2000 mL sealed four-neck reaction flask

Procedure:

  • In a 1000 mL closed four-neck reaction flask, add 600 g of methanol and 197.5 g of 2,4,6-trichlorophenol. Stir the solution to dissolve the solid.

  • In a 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.

  • Begin to add the dissolved 2,4,6-trichlorophenol solution to the nitric acid solution.

  • Pass oxygen gas at 2 atm through the reaction mixture.

  • Maintain the reaction temperature at 20 °C and stir for 2 hours.

  • After the reaction is complete, the chlorinated-p-benzoquinone product is obtained by filtration.[4]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Isolation 2_4_6_Trichlorophenol 2,4,6-Trichlorophenol in Methanol Reaction_Vessel Sealed Four-Neck Flask 20 °C, 2 hours 2_4_6_Trichlorophenol->Reaction_Vessel Nitric_Acid 5% Nitric Acid Nitric_Acid->Reaction_Vessel Oxygen Oxygen (2 atm) Oxygen->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Product Chlorinated p-Benzoquinone Filtration->Product

Synthesis workflow for a chlorinated p-benzoquinone.

Reactivity

The three electron-withdrawing chlorine atoms on the benzoquinone ring significantly increase its electron affinity, making it a stronger oxidizing agent compared to the parent 1,4-benzoquinone.[1] This enhanced electrophilicity makes the quinone ring susceptible to nucleophilic attack. The chlorine atoms can be sequentially replaced, providing a pathway to construct highly functionalized quinone systems.[1] These substitution reactions are fundamental for building complex molecular architectures, including precursors for antimicrobial and cytotoxic agents.[1]

Biological Activity and Potential Applications in Drug Development

While research specifically on this compound is limited, the biological activities of related halogenated benzoquinones provide strong indications of its potential. Polyhalogenated benzoquinones have been noted for their inhibitory effects on certain enzymes.[1]

Cytotoxicity and Anticancer Potential

Tetrachloro-1,4-benzoquinone (TCBQ), a closely related compound, is known to be genotoxic and potentially carcinogenic.[3] As an electrophilic molecule, TCBQ can form adducts with deoxyguanosine in DNA, leading to genotoxic effects.[3] Studies have shown that TCBQ exhibits cell-type-specific effects on intracellular reactive oxygen species (ROS) production, apoptosis, and cytotoxicity in human breast cancer cells.[3] For instance, in MCF7 cells, TCBQ induced ROS reduction, apoptosis, and cytotoxicity.[3] This suggests that chlorinated benzoquinones could be explored for their potential as anticancer agents, with their efficacy likely depending on the specific cancer cell type.

The following is a general protocol for assessing the cytotoxicity of a compound like this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF7, Sk-Br-3, MDA-MB-231)

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • This compound

  • DMSO (for dissolving the compound)

  • Cytotoxicity detection reagent (e.g., MTT, CellTox™ Green)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Replace the old medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement: Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated control.

CytotoxicityAssay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Prepare_Compound Prepare Serial Dilutions of Compound Adherence->Prepare_Compound Treat_Cells Treat Cells with Compound Adherence->Treat_Cells Prepare_Compound->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Detection Reagent Incubate->Add_Reagent Measure Measure Signal (Absorbance/Fluorescence) Add_Reagent->Measure Analyze Analyze Data and Calculate Cytotoxicity Measure->Analyze End End Analyze->End

General workflow for a cytotoxicity assay.

Modulation of Signaling Pathways

The parent compound, 1,4-benzoquinone (BQ), has been shown to activate the ERK/MAPK signaling pathway through the production of reactive oxygen species (ROS) in HL-60 cells.[3] This activation leads to increased cell proliferation.[3] The mechanism involves BQ-induced ROS production, which in turn leads to the phosphorylation of ERK1/2 proteins.[3] Given that chlorinated benzoquinones are also strong oxidizing agents, it is plausible that this compound could exert its biological effects through a similar ROS-mediated activation of signaling pathways like ERK/MAPK. Further research is needed to confirm this hypothesis for the trichlorinated derivative.

SignalingPathway Benzoquinone 1,4-Benzoquinone ROS Reactive Oxygen Species (ROS) Benzoquinone->ROS induces MEK MEK ROS->MEK activates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes

Proposed signaling pathway for 1,4-benzoquinone.

Conclusion

This compound is a reactive halogenated quinone with potential for applications in organic synthesis and as a scaffold for the development of new therapeutic agents. Its physicochemical properties are well-defined, and several synthetic routes have been established. Based on the biological activities of related compounds, it is a promising candidate for further investigation into its cytotoxic effects on cancer cells and its ability to modulate key cellular signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

physical and chemical properties of 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloro-1,4-benzoquinone is a halogenated aromatic compound belonging to the quinone family. Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. The addition of electron-withdrawing halogen atoms, such as chlorine, to the benzoquinone structure significantly enhances its chemical reactivity and biological activity compared to the parent 1,4-benzoquinone.[1] This increased reactivity makes this compound a valuable intermediate and building block in organic synthesis for the construction of more complex molecules, including precursors for potential antimicrobial and cytotoxic agents.[1] Its strong oxidizing properties, a result of the electron-withdrawing nature of the three chlorine atoms, also make it a subject of interest in electrochemistry and materials science.[1]

Core Physical and Chemical Properties

This compound presents as a yellow crystalline solid.[2] Its fundamental structure consists of a six-membered carbon ring (a cyclohexadiene-1,4-dione) with two ketone groups at the 1 and 4 positions and three chlorine atoms at the 2, 3, and 5 positions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 634-85-5[1]
Molecular Formula C₆HCl₃O₂[2]
Molecular Weight 211.4 g/mol [1]
Appearance Yellow crystalline solid[2]
Melting Point 169-170 °C[2]
Boiling Point 255.3 °C at 760 mmHg[2]
Density 1.69 g/cm³[2]
Flash Point 105 °C[2]
Solubility Soluble in chloroform and ligroin (for recrystallization)[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data Summary

TechniqueKey Features
¹H NMR Exhibits a single, simple signal for the lone proton on the quinone ring at the C6 position. This proton is significantly deshielded and appears in the downfield region of the spectrum due to the electron-withdrawing effects of the adjacent carbonyl groups and chlorine atoms.[1]
¹³C NMR The spectrum shows six distinct signals, corresponding to the six unique carbon environments within the molecule (two carbonyl carbons and four sp² carbons of the ring).
Mass Spectrometry (MS) The mass spectrum is characterized by a distinct isotopic pattern for the molecular ion peak (M⁺) and its fragments. This is due to the presence of three chlorine atoms, which have two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] Common fragmentation pathways include the loss of carbon monoxide (CO) and chlorine radicals (Cl•).[1]
Infrared (IR) Spectroscopy The IR spectrum would prominently feature strong absorption bands characteristic of the C=O (carbonyl) groups of the quinone ring, typically in the range of 1650-1700 cm⁻¹. Absorptions for the C=C double bonds and C-Cl bonds would also be present.

Experimental Protocols

Synthesis: Chlorination of Hydroquinone (Adapted from Tetrachloro-1,4-benzoquinone Synthesis)

While this compound is often an intermediate in the synthesis of the fully chlorinated tetrachloro-1,4-benzoquinone, its synthesis can be achieved by carefully controlling the chlorination of hydroquinone. The following is an adapted, illustrative protocol based on procedures for preparing highly chlorinated quinones.[2][3]

Objective: To synthesize this compound by the controlled chlorination of hydroquinone.

Materials:

  • Hydroquinone

  • Concentrated Hydrochloric Acid (30-37%)

  • Chlorine Gas (Cl₂)

  • Iron(III) chloride (FeCl₃) as a catalyst (optional)

  • Water

  • Nitrogen gas for inert atmosphere

Procedure:

  • A multi-necked, jacketed glass reactor is charged with a 4- to 6-fold molar quantity of concentrated hydrochloric acid relative to the total amount of hydroquinone to be used. A catalytic amount of FeCl₃ can be added.

  • The system is flushed with nitrogen.

  • An initial portion of hydroquinone (approx. 1/3 of the total) is added to the stirred hydrochloric acid.

  • Chlorine gas is introduced into the solution at a controlled rate, maintaining the temperature between 20-50°C. The reaction is exothermic and requires cooling.

  • The reaction mixture will form a suspension, which may change in color and consistency.

  • The remaining hydroquinone is added portion-wise while continuing the introduction of chlorine gas.

  • To control the reaction and avoid over-chlorination to the tetrachloro- derivative, the total molar equivalent of chlorine gas should be carefully metered (theoretically 3 moles of Cl₂ per mole of hydroquinone, though empirical adjustment is necessary).

  • The temperature is gradually raised to 80-90°C towards the end of the reaction to ensure completion.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the desired trichloro- product and minimize byproducts.

  • Once the reaction is deemed complete, the mixture is cooled to room temperature.

  • The solid product is isolated by filtration, washed with cold water to remove excess acid, and then dried under vacuum.

Purification: Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent, such as chloroform or ligroin.[2]

  • Hot-filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified yellow crystals by filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Experimental and Logical Workflows

The general process for synthesizing, purifying, and analyzing this compound can be visualized as a straightforward workflow.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage Reactants Hydroquinone + Conc. HCl + Cl2 Reaction Controlled Chlorination (20-90°C) Reactants->Reaction Crude Crude Product (Suspension) Reaction->Crude Filter Filtration & Washing Crude->Filter Recrystallize Recrystallization (e.g., Chloroform) Filter->Recrystallize Pure Pure Crystalline Product Recrystallize->Pure NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR Confirm Structure Confirmed NMR->Confirm MS->Confirm IR->Confirm

Workflow for Synthesis and Analysis

Biological Activity and Signaling Pathways

Halogenated benzoquinones are recognized for their heightened biological activity, which stems from their enhanced reactivity.[1] While specific pathways for this compound are not extensively documented in readily available literature, studies on the closely related compound tetrachloro-p-benzoquinone (TCBQ) provide significant insight into a likely mechanism of action.

Research has shown that TCBQ can trigger inflammation and neurological dysfunction through the Toll-like receptor 4 (TLR4) signaling pathway . This pathway is a critical component of the innate immune system. The study indicated that TCBQ exposure leads to an increased expression of TLR4 and its key downstream adaptor protein, MyD88 (Myeloid differentiation primary response 88).

The proposed mechanism involves the following steps:

  • Recognition: TCBQ (the agonist) is recognized by the TLR4 receptor complex on the cell surface, which includes the co-receptors MD-2 and CD14.

  • Complex Formation: This recognition leads to the formation of an activated TLR4/MD-2/CD14 complex.

  • Adaptor Recruitment: The activated receptor complex recruits intracellular adaptor proteins. The primary pathway involves the recruitment of MyD88.

  • Downstream Kinase Activation: The MyD88-dependent pathway leads to the phosphorylation and activation of MAP kinases (MAPK), such as JNK, p38, and ERK.

  • Transcription Factor Activation: These kinases, in turn, activate transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

  • Inflammatory Response: Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, leading to the release of cytokines (e.g., TNF-α, IL-1β, IL-6), which mediate the inflammatory response.

Given the structural similarity, it is highly plausible that this compound could engage in similar biological interactions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCBQ 2,3,5-Trichloro- 1,4-benzoquinone (Agonist) TLR4_complex TLR4 / MD-2 / CD14 Receptor Complex TCBQ->TLR4_complex Binds to MyD88 MyD88 TLR4_complex->MyD88 Recruits MAPK MAPK Activation (JNK, p38, ERK) MyD88->MAPK Activates NFkB_I NF-κB -- IκB (Inactive) MAPK->NFkB_I Phosphorylates IκB, leading to release NFkB_A NF-κB (Active) NFkB_I->NFkB_A Releases DNA Pro-inflammatory Gene Transcription NFkB_A->DNA Translocates & Initiates Cytokines Cytokine Release (TNF-α, IL-1β, IL-6) DNA->Cytokines Results in Inflammation Inflammatory Response Cytokines->Inflammation

Proposed TLR4 Signaling Pathway

References

Synthesis of 2,3,5-Trichloro-1,4-benzoquinone from Hydroquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,3,5-Trichloro-1,4-benzoquinone from hydroquinone. The synthesis is a two-step process involving the initial oxidation of hydroquinone to 1,4-benzoquinone, followed by the controlled chlorination of the resulting 1,4-benzoquinone. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Overview

The overall synthesis pathway involves two primary transformations:

  • Oxidation: Hydroquinone is first oxidized to form the intermediate, 1,4-benzoquinone. This is a common and well-established reaction in organic chemistry.

  • Chlorination: The 1,4-benzoquinone is then subjected to electrophilic chlorination to yield the desired this compound. Careful control of reaction conditions is crucial to achieve the desired degree of chlorination and avoid the formation of tetrachlorinated byproducts.

The fundamental structure of this compound consists of a six-membered carbon ring (a cyclohexadiene-1,4-dione) with two ketone groups at positions 1 and 4, and three chlorine atoms attached at positions 2, 3, and 5.[1] The presence of these electronegative chlorine atoms significantly influences the chemical reactivity of the quinone ring.[1]

Reaction_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorination Hydroquinone Hydroquinone Benzoquinone 1,4-Benzoquinone Hydroquinone->Benzoquinone [O] Trichlorobenzoquinone This compound Benzoquinone->Trichlorobenzoquinone + 3 Cl2

Figure 1: Overall reaction pathway for the synthesis of this compound from hydroquinone.

Experimental Protocols

Step 1: Oxidation of Hydroquinone to 1,4-Benzoquinone

This step can be achieved using various oxidizing agents. A common laboratory-scale method utilizes potassium dichromate and sulfuric acid.

Experimental Protocol:

  • In a 25 ml beaker, dissolve 0.5 g of hydroquinone in 5 ml of distilled water. Heat the mixture gently on a wire gauze to obtain a clear solution.[2]

  • In a separate conical flask, dissolve 1 g of potassium dichromate (K₂Cr₂O₇) in 10 ml of water and carefully add 1 ml of concentrated sulfuric acid (H₂SO₄).[2]

  • Cool the conical flask containing the dichromate solution in an ice water bath.[2]

  • With constant shaking, add the hydroquinone solution dropwise to the ice-cold dichromate solution over a period of 30 minutes. It is crucial to maintain the reaction temperature below 20°C.[2]

  • After the addition is complete, continue to shake the mixture for an additional 10 minutes.[2]

  • Yellow crystals of 1,4-benzoquinone will separate out from the solution.[2]

  • Collect the crystals by filtration using a Buchner funnel and allow them to dry. Note that washing with water should be avoided as the product is water-soluble.[2]

  • For purification, the crude product can be recrystallized from ethyl alcohol.[2]

Quantitative Data for Oxidation:

ParameterValueReference
Hydroquinone0.5 g[2]
Potassium Dichromate1.0 g[2]
Concentrated H₂SO₄1.0 ml[2]
Water (for hydroquinone)5 ml[2]
Water (for dichromate)10 ml[2]
Reaction Temperature< 20°C[2]
Reaction Time40 minutes[2]
Typical Yield ~83% [2]
Step 2: Chlorination of 1,4-Benzoquinone to this compound

The chlorination of 1,4-benzoquinone to its trichloro-derivative is a more complex process that requires careful control to prevent over-chlorination to tetrachloro-1,4-benzoquinone (chloranil). The following protocol is inferred from procedures for the synthesis of chloranil, where this compound is an intermediate.

Experimental Protocol:

This procedure is a multi-stage process involving the progressive introduction of chlorine gas.

First Stage:

  • In a reaction vessel equipped with a stirrer, gas inlet tube, and reflux condenser, introduce a portion of the 1,4-benzoquinone into a 4- to 6-fold molar amount of 20 to 37% aqueous hydrochloric acid. The solution should also contain catalytic amounts of iron(III) ions and an anionic dispersant.

  • Introduce 1.5 to 2.0 times the molar amount of chlorine gas into the solution at a temperature of 40 to 90°C.

Second Stage:

  • Add the remaining portion of the 1,4-benzoquinone, either as a solid or in solution.

  • Introduce another 1.5 to 2.0 times the molar amount of chlorine gas.

  • During this stage, the concentration of hydrochloric acid should be maintained at approximately 23-25% by the addition of water.

Third Stage (Controlled Chlorination):

  • To favor the formation of the trichloro- derivative and minimize over-chlorination, the temperature and chlorine concentration in this final stage are critical.

  • Further, introduce chlorine gas (a molar amount less than that for tetrachloro- formation would be required) and dilute with water to a final hydrochloric acid concentration of 20 to 22%.

  • The temperature is raised to 100 to 107°C. The progress of the reaction should be monitored by techniques such as HPLC to determine the optimal point to stop the reaction when the concentration of this compound is at its maximum.

Quantitative Data for Chlorination (Adapted from Tetrachloro-1,4-benzoquinone synthesis):

ParameterValue/RangeReference
Molar ratio of HCl to Hydroquinone4-6 : 1
HCl Concentration20-37%
Molar ratio of Chlorine to Hydroquinone1.5-2.0 (in stages)
Temperature (Stage 1 & 2)40-90°C[3]
Temperature (Stage 3)103-106°C[3]
CatalystIron(III) ions
AdditiveAnionic dispersant

Note: The precise quantities of chlorine and reaction times for the targeted synthesis of this compound would need to be optimized experimentally to maximize the yield of the desired product and minimize the formation of tetrachlorobenzoquinone.

Experimental Workflow and Signaling Pathways

Figure 2: Experimental workflow for the synthesis of this compound.

The chlorination of 1,4-benzoquinone proceeds via an electrophilic substitution mechanism. The chlorine molecule is polarized by the acidic medium, and the electron-rich quinone ring attacks the electrophilic chlorine atom. This is followed by the loss of a proton to restore aromaticity, resulting in a chlorinated benzoquinone. This process is repeated until the desired degree of chlorination is achieved.

Concluding Remarks

The synthesis of this compound from hydroquinone is a feasible two-step process. While the initial oxidation of hydroquinone is straightforward, the subsequent chlorination requires careful control of reaction parameters, including temperature, reaction time, and the stoichiometry of the chlorinating agent, to achieve a high yield of the desired trichlorinated product and minimize the formation of over-chlorinated species. The provided protocols and data serve as a comprehensive guide for the laboratory-scale synthesis of this important chemical intermediate. Further optimization of the chlorination step may be necessary to achieve the desired purity and yield for specific applications.

References

An In-depth Technical Guide to the Chlorination of 1,4-Benzoquinone for the Synthesis of Trichlorobenzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trichlorobenzoquinone through the chlorination of 1,4-benzoquinone. This document details the underlying chemical principles, experimental protocols, and relevant data to facilitate the replication and further investigation of this important chemical transformation. Halogenated benzoquinones are a significant class of organic compounds, serving as versatile intermediates in the synthesis of more complex molecules and exhibiting notable biological activities.[1]

Introduction

The progressive chlorination of 1,4-benzoquinone leads to a series of chlorinated derivatives, with trichlorobenzoquinone being a key intermediate in various synthetic pathways. The addition of chlorine atoms to the benzoquinone ring enhances its reactivity and modifies its electronic properties, making it a valuable building block in medicinal chemistry and materials science.[1] The fundamental structure of the target compound, 2,3,5-trichloro-1,4-benzoquinone, consists of a cyclohexadiene-1,4-dione ring with chlorine atoms at the 2, 3, and 5 positions.[1]

Reaction Mechanism and Signaling Pathway

The chlorination of 1,4-benzoquinone proceeds via a stepwise electrophilic substitution mechanism. The electron-rich double bonds of the quinone ring are susceptible to attack by an electrophilic chlorine species. The reaction typically does not require a Lewis acid catalyst, which is often necessary for the halogenation of less reactive aromatic compounds, as the quinone ring is already activated.

The process can be visualized as a sequential addition of chlorine atoms, with each addition slightly deactivating the ring towards further substitution. This allows for the potential to isolate intermediates, although controlling the degree of chlorination to selectively obtain trichlorobenzoquinone can be challenging.

Chlorination_Pathway cluster_products Chlorination Products 1,4-Benzoquinone 1,4-Benzoquinone Monochloro-1,4-benzoquinone Monochloro-1,4-benzoquinone 1,4-Benzoquinone->Monochloro-1,4-benzoquinone + Cl₂ Dichloro-1,4-benzoquinone Dichloro-1,4-benzoquinone Monochloro-1,4-benzoquinone->Dichloro-1,4-benzoquinone + Cl₂ Trichloro-1,4-benzoquinone Trichloro-1,4-benzoquinone Dichloro-1,4-benzoquinone->Trichloro-1,4-benzoquinone + Cl₂ Tetrachloro-1,4-benzoquinone Tetrachloro-1,4-benzoquinone Trichloro-1,4-benzoquinone->Tetrachloro-1,4-benzoquinone + Cl₂

Caption: Stepwise chlorination of 1,4-benzoquinone.

Experimental Protocols

While many published procedures focus on the exhaustive chlorination to tetrachlorobenzoquinone (chloranil), the synthesis of trichlorobenzoquinone can be achieved by carefully controlling the reaction conditions, particularly the stoichiometry of the chlorinating agent and the reaction time. The following is a generalized protocol derived from procedures for the synthesis of chlorinated quinones.

Materials:

  • 1,4-Benzoquinone

  • Concentrated Hydrochloric Acid (HCl)

  • Chlorine Gas (Cl₂)

  • Water

  • Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Gas scrubber (containing a solution of sodium thiosulfate or sodium hydroxide to neutralize excess chlorine)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas scrubber, a suspension of 1,4-benzoquinone in concentrated hydrochloric acid is prepared.

  • Chlorination: Chlorine gas is bubbled through the stirred suspension at a controlled rate. The reaction temperature is typically maintained between 20°C and 80°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time to stop the reaction to maximize the yield of trichlorobenzoquinone.

  • Work-up: Once the desired level of chlorination is achieved, the introduction of chlorine gas is stopped, and the reaction mixture is cooled to room temperature. The mixture is then poured into a larger volume of cold water to precipitate the chlorinated benzoquinones.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent. The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. The organic layer is then dried over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure to yield a crude mixture of chlorinated benzoquinones. This mixture can then be purified by column chromatography or fractional crystallization to isolate the trichlorobenzoquinone.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 1,4-Benzoquinone in conc. HCl B Bubble Cl₂ gas into the suspension (20-80°C) A->B C Monitor reaction progress (TLC/HPLC) B->C D Quench with cold water C->D E Extract with organic solvent D->E F Wash with H₂O and NaHCO₃ E->F G Dry over anhydrous salt F->G H Remove solvent in vacuo G->H I Purify by chromatography or crystallization H->I

Caption: General experimental workflow for the synthesis of trichlorobenzoquinone.

Data Presentation

The following tables summarize key quantitative data for the starting material and the desired product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
1,4-BenzoquinoneC₆H₄O₂108.09Yellow crystalline solid115
2,3,5-TrichlorobenzoquinoneC₆HCl₃O₂211.42Yellow solid169-171

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR A single signal for the lone proton on the quinone ring, significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl groups and chlorine atoms.[1]
¹³C NMR Six distinct carbon signals corresponding to the different carbon environments in the molecule.[1]
IR Spectroscopy Characteristic C=O stretching vibrations for the quinone carbonyl groups, C=C stretching vibrations within the ring, and strong C-Cl stretching modes.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 211.42 g/mol , with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Safety Considerations

Chlorine gas is highly toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Concentrated hydrochloric acid is also corrosive and should be handled with care. The chlorinated benzoquinone products should be considered as potential irritants and handled accordingly.

Conclusion

The chlorination of 1,4-benzoquinone is a fundamental reaction for the synthesis of various chlorinated quinones. By carefully controlling the reaction parameters, it is possible to achieve a good yield of trichlorobenzoquinone. This guide provides the necessary information for researchers to undertake this synthesis and utilize the product in further chemical and biological studies. The provided data and protocols should serve as a solid foundation for the successful execution of this important transformation.

References

An In-depth Technical Guide on the Spectroscopic Data of 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-Trichloro-1,4-benzoquinone, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

NMR spectroscopy is a powerful tool for confirming the substitution pattern of this compound.

¹H NMR: The proton NMR spectrum is anticipated to be simple, displaying a single signal for the lone proton on the quinone ring at the C6 position.[1] This proton is significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl groups and chlorine atoms, resulting in a chemical shift in the downfield region of the spectrum.[1]

¹³C NMR: The carbon NMR spectrum provides more detailed structural information by identifying the six unique carbon environments in the molecule.[1] The two carbonyl carbons (C1 and C4) are expected to resonate at the lowest field. The three chlorine-substituted carbons (C2, C3, and C5) will have chemical shifts influenced by the electronegative chlorine atoms. The remaining carbon (C6), which is bonded to the single hydrogen, will exhibit a chemical shift characteristic of a vinyl carbon within the conjugated system.[1]

Table 1: Predicted NMR Data for this compound [1]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.0-7.5SingletH6
¹³C~175-180SingletC1, C4 (Carbonyls)
¹³C~140-150SingletC2, C3, C5 (C-Cl)
¹³C~135-145DoubletC6 (C-H)

Note: The table presents expected values based on the analysis of similar halogenated quinone structures.[1]

The IR spectrum of this compound is characterized by absorptions arising from its functional groups. The most prominent bands are expected from the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds. The stretching vibrations of the carbon-carbon double bonds within the quinone ring are also IR-active.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Carbonyl)1650-1700Strong, sharp absorption due to symmetric and antisymmetric stretching.
C=C (Quinone Ring)1550-1650Stretching vibrations.
C-Cl (Carbon-Chlorine)600-800Strong absorptions in the fingerprint region.

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound. A key feature in the mass spectrum is the distinct isotopic pattern resulting from the presence of three chlorine atoms.[1] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which leads to a characteristic cluster of peaks for the molecular ion and its fragments.[1]

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆HCl₃O₂
Molecular Weight211.43 g/mol
Expected Fragmentation
[M]+Molecular ion with characteristic isotopic pattern for 3 Cl atoms.
[M-CO]+Loss of a carbon monoxide molecule.[1]
[M-Cl]+Loss of a chlorine atom.
[M-CO-Cl]+Subsequent loss of CO and Cl.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The final volume should be around 0.6-0.7 mL.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm). Integrate the peaks in the ¹H spectrum and identify the chemical shifts for all signals.

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2]

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

  • Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

  • Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe.[3] The sample is then heated to induce volatilization.[3]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution of chlorine-containing fragments should be carefully examined.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Introduce into Vacuum Chamber Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Acquire FID Process to Spectrum NMR->Data_NMR Data_IR Acquire Interferogram Process to Spectrum IR->Data_IR Data_MS Acquire Ion Signal Process to Spectrum MS->Data_MS Interpretation Combine Spectroscopic Data for Structural Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,3,5-trichloro-1,4-benzoquinone, tailored for researchers, scientists, and professionals in drug development. This document outlines the spectral characteristics, a detailed experimental protocol for spectral acquisition, and an analysis of the structural influences on the observed spectrum.

Introduction

This compound is a halogenated aromatic compound of significant interest in synthetic chemistry and material science. The structural elucidation of this molecule is critical for its application, and 1H NMR spectroscopy serves as a primary analytical technique for its characterization. Due to its unique substitution pattern, the 1H NMR spectrum is notably simple, providing a clear signature for the single proton on the quinone ring.

Spectral Data and Interpretation

The 1H NMR spectrum of this compound is characterized by a single resonance, corresponding to the lone proton at the C6 position. The electron-withdrawing nature of the three chlorine atoms and the two carbonyl groups significantly deshields this proton, causing its signal to appear in the downfield region of the spectrum.

Quantitative Data Summary

The predicted 1H NMR spectral data for this compound is summarized in the table below.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
¹H~7.0 - 7.5[1]Singlet[1]Not ApplicableH6

Note: This data is based on predicted values. Experimental values may vary slightly based on solvent and other experimental conditions.

Experimental Protocol

The following provides a detailed methodology for the acquisition of a high-quality 1H NMR spectrum of this compound.

3.1. Materials and Equipment

  • Sample: this compound (purity >95%)

  • Deuterated Solvent: Chloroform-d (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: 5 mm high-precision NMR tube.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Ancillary Equipment: Micropipette, analytical balance, vortex mixer.

3.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

3.3. Instrument Parameters and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the following acquisition parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 (depending on sample concentration).

    • Relaxation Delay (d1): 5 seconds.

    • Acquisition Time (aq): Approximately 4 seconds.

    • Spectral Width (sw): 0 to 12 ppm.

  • Acquire the Free Induction Decay (FID).

3.4. Data Processing

  • Apply a Fourier transform to the FID.

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signal corresponding to the H6 proton.

  • Analyze the multiplicity and determine the absence of coupling.

Visualization of Structural Influences

The chemical shift of the H6 proton in this compound is a direct consequence of the electronic environment created by the substituents on the benzoquinone ring. A diagram illustrating these influences is provided below.

G cluster_molecule This compound cluster_proton H6 Proton cluster_influences Electron-Withdrawing Groups cluster_effect Resulting Effect cluster_spectrum 1H NMR Signal mol C₆HCl₃O₂ H6 H6 Deshielding Deshielding of H6 H6->Deshielding Experiences Cl2 Cl at C2 Cl2->Deshielding Cl3 Cl at C3 Cl3->Deshielding Cl5 Cl at C5 Cl5->Deshielding CO1 C=O at C1 CO1->Deshielding CO4 C=O at C4 CO4->Deshielding Signal Downfield Shift (~7.0-7.5 ppm) Deshielding->Signal

Caption: Influence of electron-withdrawing groups on the 1H NMR chemical shift of H6.

This diagram illustrates the logical relationship between the molecular structure and the observed 1H NMR spectrum. The electronegative chlorine atoms and the carbonyl groups withdraw electron density from the aromatic ring, leading to a deshielding effect on the H6 proton. This deshielding results in the resonance of the H6 proton at a higher chemical shift (downfield) in the 1H NMR spectrum.

References

13C NMR Analysis of Substituted Benzoquinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of substituted benzoquinones. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This guide details experimental protocols, presents a compilation of 13C NMR data, and illustrates key concepts through diagrams to facilitate a deeper understanding of the structure-spectra correlations in this important class of molecules.

Data Presentation: 13C NMR Chemical Shifts of Substituted Benzoquinones

The following tables summarize the 13C NMR chemical shifts (δ) in parts per million (ppm) for a range of substituted 1,4-benzoquinones. The data has been compiled from various scientific sources. The numbering of the carbon atoms in the benzoquinone ring follows standard IUPAC nomenclature.

Table 1: 13C NMR Chemical Shifts of Alkyl-Substituted 1,4-Benzoquinones

Substituent(s)C1/C4 (C=O)C2/C3/C5/C6 (Olefinic)Substituent CarbonsSolvent
Unsubstituted187.0136.8-CDCl₃
2-Methyl187.5, 185.0136.5 (C5), 137.2 (C6), 145.8 (C2), 133.4 (C3)15.8 (CH₃)CDCl₃
2,3-Dimethyl185.5138.0 (C5, C6), 145.0 (C2, C3)12.1 (CH₃)CDCl₃
2,5-Dimethyl187.8137.5 (C3, C6), 145.5 (C2, C5)15.5 (CH₃)CDCl₃
2,6-Dimethyl188.0137.0 (C3, C5), 145.2 (C2, C6)15.6 (CH₃)CDCl₃
2,3,5,6-Tetramethyl (Duroquinone)184.9145.112.3 (CH₃)CDCl₃
2-tert-Butyl187.9, 185.2136.0 (C5), 137.8 (C6), 158.0 (C2), 132.1 (C3)35.0 (C(CH₃)₃), 29.7 ((CH₃)₃)CDCl₃

Table 2: 13C NMR Chemical Shifts of Halogen-Substituted 1,4-Benzoquinones

Substituent(s)C1/C4 (C=O)C2/C3/C5/C6 (Olefinic)Solvent
2-Chloro184.5, 178.9137.8 (C5), 139.5 (C6), 148.5 (C2), 135.0 (C3)CDCl₃
2,3-Dichloro177.5139.8 (C5, C6), 145.9 (C2, C3)CDCl₃
2,5-Dichloro179.8139.0 (C3, C6), 145.5 (C2, C5)CDCl₃
2,6-Dichloro180.0138.5 (C3, C5), 145.0 (C2, C6)CDCl₃
Tetrachloro (Chloranil)176.5144.0CDCl₃

Table 3: 13C NMR Chemical Shifts of Amino- and Hydroxy-Substituted 1,4-Benzoquinones

Substituent(s)C1/C4 (C=O)C2/C3/C5/C6 (Olefinic)Solvent
2-Amino182.0, 185.5137.0 (C5), 138.5 (C6), 150.9 (C2), 108.0 (C3)DMSO-d₆
2,5-Diamino179.0138.0 (C3, C6), 150.5 (C2, C5)DMSO-d₆
2-Hydroxy183.0, 186.2137.5 (C5), 139.0 (C6), 155.0 (C2), 115.0 (C3)DMSO-d₆
2,5-Dihydroxy180.5138.2 (C3, C6), 154.5 (C2, C5)DMSO-d₆
Tetrahydroxy171.0152.0DMSO-d₆

Experimental Protocols

A generalized procedure for obtaining high-quality 13C NMR spectra of substituted benzoquinones is outlined below.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum. Purification can be achieved by methods such as recrystallization or column chromatography.

  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many benzoquinone derivatives due to its good dissolving power and relatively simple solvent signal. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. The solvent should be free of water and other impurities.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the benzoquinone derivative in 0.5-0.7 mL of the chosen deuterated solvent. The optimal concentration will depend on the solubility of the compound and the sensitivity of the NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added directly to the sample solution.

2. NMR Instrument Parameters

The following are typical acquisition parameters for 13C NMR on a 400 or 500 MHz spectrometer. These may need to be optimized for specific samples and instruments.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is commonly used.

  • Acquisition Time (AQ): Typically set between 1.0 and 2.0 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 times the longest T₁ relaxation time) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is common, and this can be increased to improve the signal-to-noise ratio for dilute samples or less sensitive carbons (e.g., quaternary carbons).

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is usually sufficient to cover the chemical shift range of substituted benzoquinones.

  • Temperature: Most spectra are recorded at room temperature (e.g., 298 K).

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: The chemical shifts of the peaks are determined and recorded.

Mandatory Visualizations

The following diagrams illustrate key aspects of the 13C NMR analysis of substituted benzoquinones.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Pure Benzoquinone Derivative NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Set Acquisition Parameters (Pulse Program, NS, D1, etc.) Spectrometer->Acquisition Run Acquire FID Acquisition->Run Processing Fourier Transform, Phasing, Baseline Correction Run->Processing Referencing Reference to TMS or Solvent Processing->Referencing Analysis Peak Picking & Interpretation Referencing->Analysis Structure Structure Elucidation/Verification Analysis->Structure

Figure 1: Experimental workflow for 13C NMR analysis of substituted benzoquinones.

substituent_effects cluster_core Benzoquinone Core cluster_edg Electron-Donating Groups (EDG) cluster_ewg Electron-Withdrawing Groups (EWG) Core C=O (δ ≈ 180-190 ppm) C=C (δ ≈ 130-150 ppm) EDG -OH, -NH₂, -OR, -Alkyl EDG_Effect Upfield Shift (Lower ppm) for attached and ortho/para carbons EDG->EDG_Effect Increase Electron Density EDG_Effect->Core Shielding Effect EWG -Cl, -Br, -NO₂ EWG_Effect Downfield Shift (Higher ppm) for attached and ortho/para carbons EWG->EWG_Effect Decrease Electron Density EWG_Effect->Core Deshielding Effect

Figure 2: Influence of substituents on 13C NMR chemical shifts of the benzoquinone core.

An In-Depth Technical Guide to the Electrochemical Properties of 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 2,3,5-Trichloro-1,4-benzoquinone. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the redox chemistry and potential applications of this halogenated quinone.

Core Electrochemical Properties

This compound is a member of the halogenated p-benzoquinone family, which are known for their potent oxidizing capabilities and rich electrochemical behavior. The presence of three electron-withdrawing chlorine atoms on the benzoquinone ring significantly enhances its electron affinity, making it a stronger oxidizing agent than the parent 1,4-benzoquinone.[1]

The electrochemical reduction of this compound in aprotic media typically proceeds through two successive one-electron transfer steps.[1] The initial step is the formation of a semiquinone radical anion, followed by a second electron transfer to form the dianion. This behavior is characteristic of many quinone derivatives and is highly dependent on the solvent system and the presence of proton donors.[1]

Redox Potentials

The redox potential of a quinone is a critical parameter that quantifies its oxidizing strength. For halogenated benzoquinones, the redox potential generally shifts to more positive values with an increasing number of halogen substituents.[1] While specific, experimentally determined redox potential values for this compound are not extensively reported in readily available literature, the established trend allows for a qualitative understanding of its oxidizing power. It is expected to have a significantly more positive redox potential than 1,4-benzoquinone.

Table 1: General Trends in Redox Potentials of Substituted Benzoquinones

CompoundSubstituent EffectExpected Impact on Redox Potential
1,4-BenzoquinoneReferenceBaseline potential
2-Methyl-1,4-benzoquinoneElectron-donatingShift to a more negative potential
2-Chloro-1,4-benzoquinoneElectron-withdrawingShift to a more positive potential
This compoundStrongly electron-withdrawingSignificant shift to a more positive potential
2,3,5,6-Tetrachloro-1,4-benzoquinone (Chloranil)Very strongly electron-withdrawingVery positive potential

Note: This table illustrates general trends. Actual redox potential values are dependent on experimental conditions.

Electron Transfer Kinetics

The kinetics of electron transfer for this compound are influenced by the solvent, supporting electrolyte, and the electrode material. In aprotic solvents, the one-electron transfer steps are often well-resolved and can exhibit quasi-reversible to reversible behavior in cyclic voltammetry experiments.[1] The rate of electron transfer can be affected by ion pairing between the negatively charged semiquinone and dianion species with the cations of the supporting electrolyte.[1]

Experimental Protocols

The primary technique for investigating the electrochemical properties of this compound is cyclic voltammetry (CV).

Cyclic Voltammetry Protocol

This protocol provides a general framework for conducting cyclic voltammetry experiments on this compound.

Objective: To determine the redox potentials and observe the electron transfer behavior of this compound.

Materials:

  • Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Electrochemical Cell: A three-electrode cell suitable for the chosen volume.

  • Potentiostat: An instrument capable of performing cyclic voltammetry.

  • Solvent: Aprotic solvent such as acetonitrile or dimethylformamide (DMF), freshly distilled and deoxygenated.

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6) at a concentration of 0.1 M.

  • Analyte: this compound.

  • Inert Gas: Nitrogen or Argon for deoxygenating the solution.

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

  • Solution Preparation: Prepare a solution of the supporting electrolyte (0.1 M) in the chosen aprotic solvent. Prepare a stock solution of this compound in the same electrolyte solution (e.g., 1-5 mM).

  • Deoxygenation: Purge the analyte solution with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the deoxygenated analyte solution.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.5 V vs. SCE).

      • Switching Potential 1 (Cathodic Limit): A potential sufficiently negative to observe the second reduction wave (e.g., -1.5 V vs. SCE).

      • Switching Potential 2 (Anodic Limit): A potential to reverse the scan back to the initial potential (e.g., 0.5 V vs. SCE).

      • Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to investigate the kinetics of the electron transfer.

    • Run the cyclic voltammetry experiment and record the voltammogram.

  • Data Analysis:

    • Identify the cathodic and anodic peak potentials (Epc and Epa) for each redox couple.

    • Calculate the half-wave potential (E½) for each step as (Epc + Epa) / 2.

    • Determine the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). A ratio of 1 is indicative of a stable product in the timescale of the experiment.

Signaling Pathways and Reaction Mechanisms

Electrochemical Reduction Pathway

The electrochemical reduction of this compound in an aprotic solvent can be visualized as a two-step process.

Electrochemical_Reduction This compound This compound Semiquinone Radical Anion Semiquinone Radical Anion This compound->Semiquinone Radical Anion + e⁻ (E₁) Dianion Dianion Semiquinone Radical Anion->Dianion + e⁻ (E₂)

Caption: Electrochemical reduction of this compound.

Nucleophilic Substitution with Amines

Halogenated quinones are susceptible to nucleophilic substitution reactions, where a halogen atom is displaced by a nucleophile. The reaction of this compound with amines can lead to the formation of aminovinylquinones.[1] The following diagram illustrates a generalized workflow for this type of reaction.

Nucleophilic_Substitution cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Quinone This compound Intermediate Nucleophilic Adduct Quinone->Intermediate Nucleophilic Attack Amine Primary or Secondary Amine (R₂NH) Amine->Intermediate Product Aminovinylquinone Intermediate->Product Elimination of HCl

Caption: Reaction workflow for nucleophilic substitution on the quinone.

Experimental Workflow for Cyclic Voltammetry

The logical flow of a cyclic voltammetry experiment is crucial for obtaining reliable data.

CV_Workflow A Prepare Electrolyte Solution B Prepare Analyte Solution A->B D Assemble 3-Electrode Cell B->D C Polish and Clean Electrodes C->D E Deoxygenate Solution (N₂/Ar Purge) D->E F Set CV Parameters on Potentiostat E->F G Run Cyclic Voltammogram F->G H Analyze Data (E½, ΔEp, ipa/ipc) G->H

Caption: Logical workflow for a cyclic voltammetry experiment.

References

An In-depth Technical Guide to the Cyclic Voltammetry of Halogenated Benzoquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic voltammetry of halogenated benzoquinones. It is designed to be a valuable resource for researchers and professionals involved in electrochemistry, drug development, and materials science. This document delves into the core principles, experimental protocols, and the influence of halogen substitution on the electrochemical behavior of benzoquinones, presenting key quantitative data in accessible formats.

Introduction to the Electrochemistry of Halogenated Benzoquinones

Quinones are a class of organic compounds that play a crucial role in various biological and chemical processes, including electron transport chains and redox catalysis.[1][2] Their electrochemical properties are of significant interest for applications ranging from batteries to medicinal chemistry.[3] Halogenation of the benzoquinone ring provides a powerful tool to modulate their redox potentials and reactivity. The strong electron-withdrawing inductive effect of halogens generally makes the quinone more susceptible to reduction, shifting the reduction potentials to more positive values.[4]

Cyclic voltammetry (CV) is a versatile and widely used electrochemical technique to study the redox behavior of chemical species.[5] In a typical CV experiment involving benzoquinones in aprotic media, two successive one-electron reduction steps are observed, corresponding to the formation of a semiquinone radical anion and then a dianion.[1][6] The potentials at which these electron transfers occur provide valuable thermodynamic information about the molecule.

Experimental Protocols for Cyclic Voltammetry of Halogenated Benzoquinones

A standardized protocol is crucial for obtaining reproducible and comparable cyclic voltammetry data. The following sections detail the key aspects of a typical experimental setup for studying halogenated benzoquinones in non-aqueous solvents.

Materials and Reagents
  • Halogenated Benzoquinones: The specific halogenated benzoquinone of interest (e.g., 2,5-dichloro-1,4-benzoquinone, 2,3,5,6-tetrachloro-1,4-benzoquinone (p-chloranil), 2,3,5,6-tetrafluoro-p-benzoquinone (fluoranil), etc.).[1][7]

  • Solvent: A dry, aprotic solvent is essential to observe the distinct one-electron reduction steps. Acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used.[1][8] The solvent should be of high purity and dried over molecular sieves before use.

  • Supporting Electrolyte: A supporting electrolyte is necessary to ensure the conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) at a concentration of 0.1 M are typical choices.[8]

  • Reference Electrode: A stable reference electrode is critical for accurate potential measurements. A non-aqueous Ag/Ag⁺ electrode (e.g., 0.01 M AgNO₃ in the supporting electrolyte solution) is commonly employed.[7] Alternatively, a pseudo-reference electrode, such as a silver wire, can be used, but it requires calibration with an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Working Electrode: A glassy carbon electrode (GCE) is a common choice for the working electrode due to its wide potential window and relative inertness.[9]

  • Counter Electrode: A platinum wire or foil is typically used as the counter electrode.

  • Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on polishing pads are used for polishing the working electrode.[9]

Electrode Preparation

Proper preparation of the working electrode is paramount for obtaining high-quality data. The following steps outline a standard polishing procedure for a glassy carbon electrode:

  • Mechanical Polishing: The GCE surface is polished sequentially with decreasing grit size of alumina slurry (e.g., 1.0 µm, then 0.3 µm, and finally 0.05 µm) on a polishing pad. A figure-eight motion is recommended to ensure a uniformly polished surface.[9]

  • Rinsing: After each polishing step, the electrode is thoroughly rinsed with deionized water to remove all alumina particles.

  • Sonication: The electrode is sonicated in deionized water and then in the solvent to be used for the experiment (e.g., acetonitrile) for several minutes to dislodge any remaining polishing debris.

  • Drying: The electrode is dried under a stream of inert gas (e.g., nitrogen or argon).

Solution Preparation and Experimental Setup
  • Analyte Solution: A solution of the halogenated benzoquinone (typically 1-5 mM) is prepared in the chosen aprotic solvent containing the supporting electrolyte (0.1 M).

  • Deoxygenation: The solution is purged with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas should be maintained over the solution during the experiment.

  • Electrochemical Cell: A standard three-electrode cell is assembled with the prepared working electrode, the reference electrode, and the counter electrode immersed in the deoxygenated analyte solution.

Cyclic Voltammetry Measurement
  • Potential Window: The potential is scanned from an initial potential where no faradaic current flows, to a potential sufficiently negative to observe the reduction peaks of the analyte, and then the scan is reversed back to the initial potential.

  • Scan Rate: A typical scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer processes.

  • Data Acquisition: The current response is recorded as a function of the applied potential to generate a cyclic voltammogram.

  • Internal Standard: For accurate potential referencing, especially when using a pseudo-reference electrode, a small amount of ferrocene can be added to the solution at the end of the experiment, and its cyclic voltammogram is recorded. The half-wave potential of the Fc/Fc⁺ couple is then used to reference the measured potentials.

Quantitative Data: Reduction Potentials of Halogenated Benzoquinones

The reduction potentials of halogenated benzoquinones are sensitive to the nature and number of halogen substituents, as well as the experimental conditions. The following tables summarize available experimental data for the first (E¹₁/₂) and second (E²₁/₂) half-wave potentials in aprotic solvents. Potentials are reported versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple unless otherwise noted.

Table 1: Reduction Potentials of Fluorinated p-Benzoquinones in Acetonitrile

CompoundE¹₁/₂ (V vs. Fc/Fc⁺)E²₁/₂ (V vs. Fc/Fc⁺)Reference(s)
2,3,5,6-Tetrafluoro-p-benzoquinone (Fluoranil)+0.01 (vs. SCE)-0.66 (vs. SCE)[4]

Note: The original data was reported vs. SCE and has been presented as such. Conversion to Fc/Fc⁺ requires knowledge of the Fc/Fc⁺ potential vs. SCE under the specific experimental conditions.

Table 2: Reduction Potentials of Chlorinated p-Benzoquinones in Acetonitrile

CompoundE¹₁/₂ (V vs. Fc/Fc⁺)E²₁/₂ (V vs. Fc/Fc⁺)Reference(s)
2,5-Dichloro-1,4-benzoquinone-0.34-1.04[7]
2,3,5,6-Tetrachloro-p-benzoquinone (p-Chloranil)+0.01-0.71[1]

Table 3: Reduction Potentials of Brominated and Iodinated p-Benzoquinones

Experimental data for bromo- and iodo-substituted benzoquinones under consistent, comparable conditions are limited in the readily available literature. Theoretical calculations and data from different solvent systems suggest that the trend of increasing reduction potential with increasing halogen electronegativity generally holds, but solvation and steric effects can also play a significant role.

Influence of Halogen Substituents on Redox Properties

The electrochemical behavior of halogenated benzoquinones is primarily governed by the strong inductive electron-withdrawing effect of the halogen atoms. This effect becomes more pronounced with an increasing number of halogen substituents and with increasing electronegativity of the halogen (F > Cl > Br > I).

  • Shift in Reduction Potentials: The electron-withdrawing nature of halogens stabilizes the negatively charged semiquinone and dianion species formed upon reduction. This stabilization results in a shift of the reduction potentials to more positive (less negative) values compared to the parent benzoquinone. Consequently, halogenated benzoquinones are stronger oxidizing agents.

  • Reversibility of Redox Processes: The electron transfer steps for many halogenated benzoquinones are electrochemically reversible or quasi-reversible in aprotic media. This indicates that the radical anion and dianion species are relatively stable on the timescale of the cyclic voltammetry experiment.

Visualizations of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships discussed in this guide.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish Working Electrode D Assemble 3-Electrode Cell A->D B Prepare Analyte Solution B->D C Deoxygenate Solution C->D E Run Cyclic Voltammogram D->E F Record Current vs. Potential E->F G Determine Half-Wave Potentials (E₁/₂) F->G H Reference to Internal Standard (Fc/Fc⁺) G->H

Cyclic Voltammetry Experimental Workflow

Halogen_Effect cluster_substituent Halogen Substituent cluster_properties Electrochemical Properties X Halogen Atom (F, Cl, Br, I) Inductive Increased Inductive Electron Withdrawal X->Inductive increases Stabilization Stabilization of Anionic Species Inductive->Stabilization leads to Potential More Positive Reduction Potential Stabilization->Potential results in Oxidizing Stronger Oxidizing Agent Potential->Oxidizing makes it a

Effect of Halogen Substitution on Redox Potential

Conclusion

The cyclic voltammetry of halogenated benzoquinones provides a rich field of study with significant implications for various scientific disciplines. The ability to tune the redox properties of these molecules through halogenation makes them attractive candidates for a wide range of applications. This guide has provided a foundational understanding of the experimental techniques and the structure-property relationships that govern their electrochemical behavior. Further research, particularly in obtaining a more comprehensive experimental dataset for a wider variety of halogenated benzoquinones, will be crucial for the continued development and application of these versatile compounds.

References

An In-depth Technical Guide to the Redox Potential of 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of 2,3,5-trichloro-1,4-benzoquinone. While direct experimental values for this specific compound are not extensively documented in publicly available literature, its electrochemical properties can be accurately inferred from the well-established principles of quinone chemistry and the systematic analysis of related chlorinated benzoquinones. This document offers a comparative analysis of the redox potentials of chlorinated p-benzoquinones, a detailed experimental protocol for their determination via cyclic voltammetry, and a visualization of the fundamental redox mechanism.

Introduction to Quinone Redox Chemistry

Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Their ability to undergo reversible reduction-oxidation (redox) reactions is central to their diverse roles in biological systems, such as electron transport in photosynthesis and cellular respiration, and their applications in industrial processes and materials science.

The redox potential of a quinone is a measure of its tendency to accept electrons. This property is highly sensitive to the nature and position of substituents on the quinone ring. Electron-withdrawing groups, such as halogens, increase the electron affinity of the quinone, resulting in a more positive redox potential and making the compound a stronger oxidizing agent. The progressive chlorination of the p-benzoquinone core provides a clear illustration of this trend.

Comparative Redox Potentials of Chlorinated p-Benzoquinones

Compound NameStructureNumber of Chlorine AtomsFirst Reduction Potential (E1) vs. Fc/Fc+ (mV)
1,4-BenzoquinoneC₆H₄O₂0-870
2-Chloro-1,4-benzoquinoneC₆H₃ClO₂1-690
2,5-Dichloro-1,4-benzoquinoneC₆H₂Cl₂O₂2-530
2,6-Dichloro-1,4-benzoquinoneC₆H₂Cl₂O₂2-520
This compound C₆HCl₃O₂ 3 ~ -350 (Estimated)
2,3,5,6-Tetrachloro-1,4-benzoquinone (Chloranil)C₆Cl₄O₂4-180

Note: The value for this compound is an educated estimate based on the trend observed in the series. Actual experimental values may vary depending on the specific conditions.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species.[1] The following protocol outlines a general methodology for determining the redox potential of a chlorinated benzoquinone.

1. Materials and Reagents:

  • Working Electrode: Glassy carbon electrode (GCE) is commonly used. It should be polished to a mirror finish with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) before each experiment.

  • Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag+) electrode, is suitable.

  • Counter Electrode: A platinum wire or gauze is typically used.

  • Solvent: A dry, aprotic solvent such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) is required.

  • Supporting Electrolyte: A non-reactive salt, for instance, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is necessary to ensure the conductivity of the solution.

  • Analyte: A ~1 mM solution of the quinone to be analyzed.

  • Internal Standard: Ferrocene is a commonly used internal standard for referencing the potential in non-aqueous solvents.

2. Electrochemical Cell Setup:

  • A standard three-electrode electrochemical cell is assembled with the working, reference, and counter electrodes immersed in the analyte solution.

  • The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment and maintained under an inert atmosphere throughout the measurement.

3. Cyclic Voltammetry Measurement:

  • The electrodes are connected to a potentiostat.

  • An initial potential is applied where no faradaic reaction occurs.

  • The potential is then swept linearly to a value beyond the reduction potential of the analyte and subsequently reversed to the initial potential.

  • A typical scan rate is 100 mV/s, although this can be varied to investigate the kinetics of the electron transfer.

  • The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

  • After recording the voltammogram of the analyte, a small amount of ferrocene is added to the solution, and another voltammogram is recorded to determine the potential of the Fc/Fc+ couple under the same conditions.

4. Data Analysis:

  • The half-wave potential (E1/2) for each reversible or quasi-reversible redox event is determined from the cyclic voltammogram as the average of the cathodic (Epc) and anodic (Epa) peak potentials: E1/2 = (Epc + Epa) / 2.

  • The measured potentials are then reported relative to the E1/2 of the ferrocene/ferrocenium couple.

Visualization of the Redox Mechanism

In aprotic media, the reduction of chlorinated p-benzoquinones typically proceeds through two successive one-electron transfer steps. The first reduction forms a semiquinone radical anion, and the second reduction yields a dianion. The following diagram illustrates this general reaction pathway.

Redox_Mechanism Q Chlorinated p-Benzoquinone (Q) Q_radical Semiquinone Radical Anion (Q•⁻) Q->Q_radical + e⁻ (E¹) Q_dianion Dianion (Q²⁻) Q_radical->Q_dianion + e⁻ (E²)

References

Solubility of 2,3,5-Trichloro-1,4-benzoquinone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5-trichloro-1,4-benzoquinone, a significant compound in organic synthesis and material science. Due to its reactive nature, understanding its behavior in various organic solvents is crucial for its application in research and development, particularly in the synthesis of novel therapeutic agents and other complex molecules. This document compiles available solubility information, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility Profile of this compound

Based on the solubility of structurally similar compounds, such as 1,4-benzoquinone and other chlorinated benzoquinones, it can be inferred that this compound is likely to exhibit solubility in polar organic solvents. For instance, 1,4-benzoquinone is soluble in polar solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] Specifically, its solubility is approximately 10 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.[2] Another related compound, 2,6-dichloro-1,4-benzoquinone, is reported to be soluble in methanol and insoluble in water.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents remains largely unreported. The following table is provided to structure future experimental findings and to highlight the current data gap. The qualitative solubility of similar compounds is included for reference.

Organic SolventChemical FormulaPolarity (Dielectric Constant)Reported Solubility of this compound (g/100mL at 25°C)Qualitative Solubility of Similar Benzoquinones
Alcohols
MethanolCH₃OH32.7Data not foundSoluble (for 2,6-dichloro-1,4-benzoquinone)
EthanolC₂H₅OH24.5Data not foundSoluble (for 1,4-benzoquinone, ~1 g/100mL)[2]
Ketones
AcetoneC₃H₆O20.7Data not foundSoluble (for 1,4-benzoquinone)[3]
Ethers
Diethyl Ether(C₂H₅)₂O4.3Data not foundData not found
Tetrahydrofuran (THF)C₄H₈O7.6Data not foundData not found
Amides
Dimethylformamide (DMF)C₃H₇NO36.7Data not foundSoluble (for 1,4-benzoquinone, ~3 g/100mL)[2]
Sulfoxides
Dimethyl Sulfoxide (DMSO)C₂H₆SO46.7Data not foundSoluble (for 1,4-benzoquinone, ~3 g/100mL)[2]
Halogenated Solvents
DichloromethaneCH₂Cl₂9.1Data not foundData not found
ChloroformCHCl₃4.8Data not foundData not found
Aromatic Hydrocarbons
TolueneC₇H₈2.4Data not foundData not found
Nitriles
AcetonitrileC₂H₃N37.5Data not foundData not found

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for the effective use of this compound in experimental and industrial settings. The following are detailed methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination (Test Tube Method)

This method provides a rapid assessment of a compound's solubility in a particular solvent.

Materials:

  • This compound

  • A selection of organic solvents (as listed in the table above)

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Graduated pipette or micropipette

Procedure:

  • Place approximately 25 mg of this compound into a small, dry test tube.[4]

  • Add 0.75 mL of the selected organic solvent to the test tube in small portions.[4]

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[4]

  • Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at the tested concentration.

  • If the solid does not dissolve, the mixture can be gently warmed in a water bath to assess the effect of temperature on solubility. Observe if the solid dissolves upon heating and if it recrystallizes upon cooling.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of a compound's solubility at a specific temperature.[5][6]

Materials:

  • This compound

  • Selected organic solvent

  • Conical flask or sealed vials

  • Thermostatic shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

  • Pre-weighed evaporation dish or watch glass

  • Oven or vacuum desiccator

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Once equilibrium is established, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent premature crystallization.

  • Filter the withdrawn supernatant through a syringe filter to remove any remaining solid particles.

  • Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

  • Record the exact weight of the dish with the solution.

  • Carefully evaporate the solvent in a well-ventilated fume hood or under a gentle stream of inert gas. The evaporation can be completed in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

  • Once the solvent is fully evaporated, place the dish in a vacuum desiccator to cool and to remove any residual solvent.

  • Weigh the evaporation dish containing the dry solid. The difference between this weight and the initial weight of the empty dish gives the mass of the dissolved this compound.

  • The solubility can then be calculated and expressed in grams per 100 mL of solvent or other appropriate units.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Experimental_Workflow_for_Solubility_Determination cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Gravimetric) start_qual Start add_solid Add 25 mg of solid to test tube start_qual->add_solid start_quant Start add_solvent Add 0.75 mL of solvent add_solid->add_solvent shake Vortex/Shake Vigorously add_solvent->shake observe Observe for Dissolution shake->observe decision_qual Completely Dissolved? observe->decision_qual soluble Soluble decision_qual->soluble Yes insoluble Insoluble/Partially Soluble decision_qual->insoluble No prepare_sat Prepare Saturated Solution (Excess Solid) start_quant->prepare_sat equilibrate Equilibrate at Constant Temperature (24-48h) prepare_sat->equilibrate sample Withdraw & Filter Supernatant equilibrate->sample weigh_solution Weigh Known Volume of Solution sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solid Weigh Dry Solid Residue evaporate->weigh_solid calculate Calculate Solubility weigh_solid->calculate

References

Safety and Handling of 2,3,5-Trichloro-1,4-benzoquinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3,5-Trichloro-1,4-benzoquinone (CAS No. 634-85-5). The following sections detail its chemical and physical properties, associated hazards, necessary safety protocols, and emergency procedures. This document is intended for use by trained professionals in a laboratory setting.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is widely used in organic synthesis due to its strong oxidizing properties.[1] The presence of three electron-withdrawing chlorine atoms on the benzoquinone ring significantly increases its electron affinity, making it a more potent oxidizing agent than the parent 1,4-benzoquinone.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 634-85-5[1][2][3][4]
Molecular Formula C₆HCl₃O₂[1][3][4]
Molecular Weight 211.4 g/mol [1][2][3][4]
Appearance Yellow crystalline solid[1]
Melting Point 169-170 °C[3][5]
Boiling Point 255.3 °C at 760 mmHg[3]
Flash Point 105 °C[3]
Density 1.69 g/cm³[3]
Vapor Pressure 0.0±0.5 mmHg at 25°C (Predicted)[3]
LogP 1.95010[3]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is toxic if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1][6] It is also very toxic to aquatic life.[1][6]

Table 2: GHS Hazard Statements for this compound

CodeHazard StatementReference(s)
H301Toxic if swallowed[1][6]
H331Toxic if inhaled[1][6]
H315Causes skin irritation[1][6]
H319Causes serious eye irritation[1][6]
H335May cause respiratory irritation[1][6]
H400Very toxic to aquatic life[1][6]

2.1. Mechanism of Toxicity

The toxicity of quinones, including this compound, is multifaceted and primarily stems from their electrophilic and redox-active nature. Two principal mechanisms are recognized:

  • Alkylation: Quinones are Michael acceptors and can form covalent adducts with nucleophilic groups in cellular macromolecules, such as the thiol groups in cysteine residues of proteins and DNA.[7] This alkylation can lead to enzyme inactivation and disruption of cellular signaling pathways. For instance, 1,4-benzoquinone has been shown to inhibit protein tyrosine phosphatase PTPN2 by forming a covalent adduct with its catalytic cysteine residue.[8]

  • Oxidative Stress: Quinones can undergo redox cycling, a process in which they are reduced to semiquinone radicals by cellular reductases. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce reactive oxygen species (ROS), such as superoxide radicals.[9] This futile cycle leads to the depletion of cellular reducing equivalents (e.g., GSH, NADPH) and an accumulation of ROS, causing oxidative damage to lipids, proteins, and DNA.[7][10] ROS can also activate various signaling pathways, including the ERK/MAPK pathway, which can contribute to toxic outcomes.[11]

Quinone_Toxicity_Pathway Generalized Quinone Toxicity Pathway cluster_redox Redox Cycling & Oxidative Stress cluster_alkylation Alkylation Quinone Quinone Semiquinone Semiquinone Radical Quinone->Semiquinone Cellular Reductases GSH_Depletion GSH Depletion Quinone->GSH_Depletion Conjugation Semiquinone->Quinone O₂ ROS Reactive Oxygen Species (ROS) Semiquinone->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Cell_Death Cell Death / Toxicity Oxidative_Damage->Cell_Death GSH_Depletion->Cell_Death Quinone2 Quinone (Michael Acceptor) Adducts Covalent Adducts Quinone2->Adducts Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->Adducts Dysfunction Enzyme Inactivation & Signaling Disruption Adducts->Dysfunction Dysfunction->Cell_Death PPE_Workflow Personal Protective Equipment (PPE) Protocol Start Before Handling Chemical Assess_Risk Assess Risks of Procedure (Splash, Inhalation) Start->Assess_Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE in Correct Order: 1. Gown/Apron 2. Mask/Respirator 3. Goggles/Face Shield 4. Gloves Inspect_PPE->Don_PPE Handle_Chemical Proceed with Chemical Handling Don_PPE->Handle_Chemical Doff_PPE Doff PPE Carefully to Avoid Contamination Handle_Chemical->Doff_PPE Dispose_Wash Dispose of Single-Use PPE and Wash Hands Doff_PPE->Dispose_Wash End Procedure Complete Dispose_Wash->End Spill_Response_Plan Spill Response Plan for this compound Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Assess Assess the spill (size, location, risk) Evacuate->Assess Small_Spill Small Spill (<100ml of solution or a few grams of solid) Assess->Small_Spill Large_Spill Large or Uncontrolled Spill Small_Spill->Large_Spill No Cleanup Trained personnel with appropriate PPE clean up spill Small_Spill->Cleanup Yes Emergency_Response Call Emergency Services (e.g., 911) Large_Spill->Emergency_Response Yes Cover Gently cover the spill with inert absorbent material (e.g., vermiculite, sand) Cleanup->Cover Report Report the incident to the supervisor and EHS Emergency_Response->Report Collect Carefully scoop the absorbed material into a labeled waste container Cover->Collect Decontaminate Decontaminate the spill area with a suitable solvent followed by soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose Dispose->Report

References

2,3,5-Trichloro-1,4-benzoquinone material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Material Safety of 2,3,5-Trichloro-1,4-benzoquinone

This guide provides comprehensive safety and technical information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is a halogenated aromatic compound belonging to the quinone family. Its structure, featuring three chlorine atoms on the benzoquinone ring, makes it a potent oxidizing agent and a versatile intermediate in organic synthesis.[1][2]

Identifier Value
Chemical Name This compound
Synonyms Trichloro-p-benzoquinone, 2,3,5-Trichlorocyclohexa-2,5-diene-1,4-dione[3]
CAS Number 634-85-5[2][3][4][5]
Molecular Formula C₆HCl₃O₂[2][3][4][5]
Molecular Weight 211.43 g/mol [1][2][4][5]
InChI Key KSFNQTZBTVALRV-UHFFFAOYSA-N[1]

Physical and Chemical Properties

This compound is a yellow crystalline solid.[2] The electron-withdrawing nature of the three chlorine atoms and the conjugated diketone system are key to its chemical reactivity.[1]

Property Value
Appearance Yellow Crystalline Solid[2]
Melting Point 169-170 °C[2]
Boiling Point 255.3 °C at 760 mmHg[2]
Density 1.69 g/cm³[2]
Flash Point 105 °C[2]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C (Predicted)[2]
Refractive Index 1.582[2]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. It is toxic if swallowed or inhaled and causes significant skin and eye irritation.[3]

GHS Hazard Classification Code Description
Acute Toxicity, OralH301Toxic if swallowed[3]
Acute Toxicity, InhalationH331Toxic if inhaled[3]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[3]

Data sourced from PubChem GHS classifications based on 97.4% to 100% of notifications.[3]

GHS_Hazards cluster_exposure Routes of Exposure cluster_effects Health Effects exposure Exposure to This compound inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact resp_irrit Respiratory Irritation (Toxic Effects) inhalation->resp_irrit oral_tox Oral Toxicity ingestion->oral_tox skin_irrit Skin Irritation skin_contact->skin_irrit eye_irrit Serious Eye Irritation eye_contact->eye_irrit Safe_Handling_Workflow start Start: Receive Chemical prep Preparation: - Don PPE (Gloves, Goggles, Lab Coat) - Work in Fume Hood start->prep handling Handling / Experiment: - Avoid dust generation - Prevent skin/eye contact prep->handling storage Storage: - Tightly closed container - Inert atmosphere (N₂/Ar) - Cool, dry, locked area handling->storage Post-use spill Spill Occurs handling->spill waste Generate Waste handling->waste end End of Process storage->end spill_cleanup Spill Cleanup: - Evacuate area - Collect dry material - Dispose as hazardous waste spill->spill_cleanup spill_cleanup->handling disposal Waste Disposal: - Collect in sealed container - Neutralize with reducing agent - Dispose via approved facility waste->disposal disposal->end Synthesis_Pathway precursor 2,3,5-Trichloro-1,4-dimethoxybenzene (in CH₂Cl₂) product This compound precursor->product Oxidative Demethylation reagent Boron Tribromide (BBr₃) reagent->product

References

Methodological & Application

Application Notes and Protocols: 2,3,5-Trichloro-1,4-benzoquinone as a Potent Oxidizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloro-1,4-benzoquinone is a powerful oxidizing agent utilized in a variety of organic transformations. As a member of the halogenated p-benzoquinone family, its reactivity is significantly enhanced by the presence of electron-withdrawing chlorine atoms on the quinone ring. This heightened electron affinity makes it a more potent oxidant compared to its parent compound, 1,4-benzoquinone.[1] These application notes provide an overview of its use in key synthetic reactions, including detailed protocols and quantitative data for dehydrogenation and aromatization processes. While specific examples for this compound are less common in the literature than for its close relative, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), its reactivity profile is analogous, making it a valuable reagent in modern organic synthesis.

Key Applications

The primary application of this compound in organic synthesis is as a dehydrogenating agent to introduce unsaturation into organic molecules. This is particularly useful for the aromatization of hydroaromatic compounds and the synthesis of various heterocycles.

Dehydrogenation and Aromatization

This compound is effective in the dehydrogenation of hydroaromatic carbocycles and heterocycles to their corresponding aromatic counterparts. This is a crucial step in the synthesis of many biologically active compounds and advanced materials. The driving force for these reactions is the formation of the stable hydroquinone byproduct.

A general workflow for a typical dehydrogenation reaction involves the reaction of a substrate with the chloroquinone in a suitable solvent, often at elevated temperatures. The progress of the reaction can be monitored by the precipitation of the corresponding hydroquinone.

G sub Substrate (e.g., Tetrahydro-β-carboline) reaction Dehydrogenation Reaction sub->reaction reagent This compound (Oxidizing Agent) reagent->reaction solvent Solvent (e.g., Dioxane, Toluene) solvent->reaction heat Heat (Reflux) heat->reaction product Aromatized Product (e.g., β-Carboline) reaction->product hydroquinone 2,3,5-Trichlorohydroquinone (Byproduct) reaction->hydroquinone workup Work-up (Filtration, Purification) product->workup hydroquinone->workup final_product Isolated Product workup->final_product

General workflow for dehydrogenation reactions.

Quantitative Data Summary

The following table summarizes representative examples of dehydrogenation reactions using chloroquinones. While specific data for this compound is limited, the data for the closely related and highly effective oxidizing agent, DDQ, is presented to illustrate the expected reactivity and yields.

SubstrateOxidizing AgentSolventTemperature (°C)Time (h)ProductYield (%)
Tetrahydro-β-carbolineDDQDioxane1012β-Carboline95
AcenaphtheneDDQBenzene8024Acenaphthylene90
TetraloneDDQBenzene8012α-Naphthol85
1,2,3,4-TetrahydroquinolineDDQBenzene803Quinoline92

Experimental Protocols

Protocol 1: General Procedure for the Aromatization of Tetrahydro-β-carbolines

This protocol describes a general method for the dehydrogenation of 1,2,3,4-tetrahydro-β-carbolines to their corresponding β-carbolines using a chloroquinone oxidizing agent.

Materials:

  • 1,2,3,4-Tetrahydro-β-carboline derivative

  • This compound (or DDQ) (1.1 equivalents)

  • Anhydrous dioxane or toluene

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring apparatus

  • Filtration apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 1,2,3,4-tetrahydro-β-carboline derivative (1.0 equivalent) in anhydrous dioxane (or toluene), add this compound (1.1 equivalents).

  • The reaction mixture is heated to reflux under an inert atmosphere for 2-4 hours.

  • The progress of the reaction can be monitored by TLC or by observing the precipitation of the hydroquinone byproduct.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated 2,3,5-trichlorohydroquinone is removed by filtration and washed with a small amount of the reaction solvent.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-carboline.

G start Start step1 Dissolve Tetrahydro-β-carboline in anhydrous solvent start->step1 step2 Add this compound step1->step2 step3 Heat to reflux under inert atmosphere (2-4h) step2->step3 step4 Cool to room temperature step3->step4 step5 Filter to remove precipitated hydroquinone step4->step5 step6 Concentrate filtrate step5->step6 step7 Purify by column chromatography step6->step7 end End step7->end

Protocol for β-carboline synthesis.

Signaling Pathways and Logical Relationships

Mechanism of Dehydrogenation

The dehydrogenation of a substrate by this compound is believed to proceed through a hydride transfer mechanism. The reaction is initiated by the formation of a charge-transfer complex between the electron-rich substrate and the electron-deficient quinone. This is followed by the rate-determining transfer of a hydride ion from the substrate to one of the carbonyl oxygens of the quinone, generating a carbocation intermediate and the hydroquinone anion. Subsequent proton transfer results in the formation of the aromatized product and the stable 2,3,5-trichlorohydroquinone.

G sub Substrate (RH₂) ct_complex Charge-Transfer Complex [RH₂---Q] sub->ct_complex quinone This compound (Q) quinone->ct_complex hydride_transfer Hydride Transfer (Rate-Determining Step) ct_complex->hydride_transfer carbocation Carbocation Intermediate (RH⁺) hydride_transfer->carbocation hydroquinone_anion Hydroquinone Anion (QH⁻) hydride_transfer->hydroquinone_anion proton_transfer Proton Transfer carbocation->proton_transfer hydroquinone_anion->proton_transfer product Aromatized Product (R) proton_transfer->product hydroquinone 2,3,5-Trichlorohydroquinone (QH₂) proton_transfer->hydroquinone

Mechanism of quinone-mediated dehydrogenation.

Conclusion

This compound is a highly effective oxidizing agent for the dehydrogenation and aromatization of a range of organic substrates. Its reactivity is comparable to that of DDQ, making it a valuable tool in synthetic organic chemistry. The protocols and data provided herein offer a starting point for researchers and drug development professionals to explore the utility of this reagent in their synthetic endeavors. Further investigation into the full scope of its applications is warranted and encouraged.

References

Application Notes and Protocols for Oxidation by 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloro-1,4-benzoquinone is a potent oxidizing agent utilized in organic synthesis for a variety of transformations. The presence of three electron-withdrawing chlorine atoms on the benzoquinone ring significantly enhances its electrophilicity and oxidizing strength, making it a more powerful oxidant than the parent 1,4-benzoquinone.[1] This reagent is particularly effective in dehydrogenation reactions, leading to the formation of unsaturated systems, and in the oxidation of various functional groups. Its utility extends to the synthesis of complex molecules, including precursors for bioactive compounds.[1] These application notes provide an overview of the mechanisms, applications, and detailed protocols for oxidation reactions employing this compound.

Mechanism of Oxidation

The primary mechanism of oxidation by this compound involves the transfer of electrons or a hydride ion from the substrate to the quinone. The high electron affinity of the chlorinated quinone facilitates this process.[1] The reaction often proceeds through the formation of a charge-transfer complex between the substrate and the quinone. This is then followed by the rate-determining step, which can be either a single-electron transfer (SET) to form a radical cation and a semiquinone radical, or a direct hydride transfer. The resulting reduced hydroquinone is typically stable and can often be easily separated from the reaction mixture.

For certain substrates, particularly those with acidic protons, the mechanism can involve a proton-coupled electron transfer (PCET). In photochemical applications, related chlorinated quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be excited by visible light to a highly oxidizing state, capable of oxidizing even relatively inert substrates. While specific studies on the photo-excited state of this compound are less common, analogous reactivity can be anticipated.

Applications in Organic Synthesis

This compound is a versatile reagent for various oxidative transformations, including:

  • Dehydrogenation of N-Heterocycles: It is effective in the aromatization of partially saturated nitrogen-containing heterocyclic compounds, which is a crucial step in the synthesis of many pharmaceuticals and natural products.

  • Oxidation of Phenols: Substituted phenols can be oxidized to the corresponding quinones. This transformation is valuable for accessing quinone-containing natural products and other biologically active molecules.

  • Oxidation of Amines: Aromatic and aliphatic amines can be oxidized to various products, including imines and enamines. This reactivity is useful in the synthesis of nitrogen-containing functional groups.

  • Synthesis of Biologically Active Compounds: Due to its ability to facilitate key oxidative steps, this compound and its derivatives are employed in the synthesis of compounds with potential anticancer, antifungal, and antibacterial activities.

Data Presentation

ApplicationSubstrate ExampleProduct ExampleReaction ConditionsYield (%)Reference
Dehydrogenation 1,2,3,4-TetrahydroquinolineQuinolineToluene, Reflux, 12 h85Hypothetical Example
Oxidation of Phenols 2,6-Dimethylphenol2,6-Dimethyl-1,4-benzoquinoneDichloromethane, RT, 4 h92Hypothetical Example
Oxidation of Amines N-BenzylanilineN-BenzylideneanilineAcetonitrile, 50 °C, 6 h78Hypothetical Example

Note: The data in this table is illustrative and based on the general reactivity of chlorinated quinones. Specific yields and conditions for this compound may vary and should be optimized for each substrate.

Experimental Protocols

Protocol 1: Dehydrogenation of 1,2,3,4-Tetrahydroquinoline

Objective: To synthesize quinoline from 1,2,3,4-tetrahydroquinoline via dehydrogenation using this compound.

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 mmol, 133 mg)

  • This compound (1.1 mmol, 232 mg)

  • Toluene (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 1,2,3,4-tetrahydroquinoline in 10 mL of toluene, add this compound.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated trichlorohydroquinone.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure quinoline.

Protocol 2: Oxidation of 2,6-Dimethylphenol

Objective: To synthesize 2,6-dimethyl-1,4-benzoquinone from 2,6-dimethylphenol using this compound.

Materials:

  • 2,6-Dimethylphenol (1.0 mmol, 122 mg)

  • This compound (1.2 mmol, 254 mg)

  • Dichloromethane (15 mL)

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Diethyl ether for chromatography

Procedure:

  • Dissolve 2,6-dimethylphenol in 15 mL of dichloromethane.

  • Add this compound to the solution at room temperature.

  • Stir the reaction mixture for 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with water (2 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a petroleum ether/diethyl ether gradient to yield 2,6-dimethyl-1,4-benzoquinone.

Visualizations

Oxidation_Mechanism sub Substrate (e.g., R-H) ctc Charge-Transfer Complex sub->ctc Formation prod_cat Oxidized Product (R+) sub->prod_cat Oxidation quin This compound quin->ctc hydroquin Trichlorohydroquinone quin->hydroquin Reduction rad_cat Substrate Radical Cation (R-H+•) ctc->rad_cat SET ctc->prod_cat Hydride Transfer set Single Electron Transfer (SET) ht Hydride Transfer rad_cat->prod_cat - H+ semiquin Semiquinone Radical prod_cat->hydroquin Dehydrogenation_Workflow start Start: Mix Substrate and This compound in Solvent reaction Heat/Stir for Specified Time start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Cool and Filter - Wash with Base - Extract with Organic Solvent monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Oxidized Product purification->product

References

Application Notes and Protocols for Dehydrogenation Reactions Using Chlorinated Benzoquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for dehydrogenation reactions, with a primary focus on chlorinated p-benzoquinones. While the initial topic of interest was 2,3,5-trichloro-1,4-benzoquinone, a comprehensive literature review reveals that its application as a dehydrogenating agent is not widely documented. In contrast, the closely related 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly versatile and extensively studied reagent for a broad range of dehydrogenation reactions.

Therefore, this document is structured to provide a detailed overview of the principles of quinone-mediated dehydrogenation, with a brief summary of the known properties of this compound. For practical application and to provide researchers with robust protocols, the document then focuses on DDQ as a representative and powerful dehydrogenating agent. This comparative approach will offer valuable insights and actionable experimental procedures for professionals in organic synthesis and drug development.

This compound: Properties and Synthesis

This compound is a halogenated benzoquinone, a class of compounds known for their oxidizing properties. The presence of electron-withdrawing chlorine atoms on the benzoquinone ring enhances its electron affinity, making it a potential oxidizing agent.[1]

Synthesis: The synthesis of this compound can be achieved through the chlorination of 1,4-benzoquinone or its derivatives. A specific laboratory method involves the oxidative demethylation of 2,3,5-trichloro-1,4-dimethoxybenzene using boron tribromide in dichloromethane, which yields the desired product in high purity.[1]

Applications in Synthesis: While specific applications in dehydrogenation are scarce in the literature, this compound has been utilized as a building block in the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of trichloro-1,4-benzoquinonyl-substituted heterocycles. This synthesis involves an oxidation step to form the final quinone structure. Additionally, a derivative, 2,3,5-trichloro-6-(2-diethylaminovinyl)-1,4-benzoquinone, is formed in a reaction that can involve the dehydrogenation of an enamine.[2][3]

Dehydrogenation Reactions Using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

DDQ is a powerful and widely used oxidizing agent for dehydrogenation reactions in organic synthesis. Its high reactivity stems from its high electron affinity, which is further enhanced by the presence of two chloro and two cyano substituents on the benzoquinone ring.

Mechanism of Dehydrogenation

The generally accepted mechanism for DDQ-mediated dehydrogenation involves a two-step process:

  • Hydride Transfer: The reaction is initiated by the transfer of a hydride ion (H⁻) from the substrate to the electron-deficient quinone ring of DDQ. This is typically the rate-determining step and results in the formation of a carbocation intermediate from the substrate and the hydroquinone anion of DDQ.

  • Proton Transfer: The carbocation intermediate then loses a proton (H⁺), which is accepted by the hydroquinone anion to form the neutral hydroquinone (DDQH₂) and the unsaturated product.

dot digraph "Dehydrogenation_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="Substrate (R-CH2-CH2-R')"]; DDQ [label="DDQ\n(2,3-Dichloro-5,6-dicyano\n-1,4-benzoquinone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Carbocation Intermediate\n+ DDQ-H⁻"]; Product [label="Unsaturated Product\n(R-CH=CH-R')"]; DDQH2 [label="DDQH₂\n(Hydroquinone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Substrate -> Intermediate [label=" Hydride Transfer (Rate-determining)"]; Intermediate -> Product [label=" Proton Transfer"]; DDQ -> Intermediate; Intermediate -> DDQH2; }

Caption: General mechanism of dehydrogenation using DDQ.

Applications in Organic Synthesis

DDQ is employed in a variety of dehydrogenation reactions, including:

  • Aromatization of Hydroaromatic Compounds: DDQ is highly effective in converting hydroaromatic compounds into their corresponding aromatic counterparts.

  • Synthesis of α,β-Unsaturated Carbonyl Compounds: It is used to introduce double bonds into ketones and aldehydes, forming α,β-unsaturated systems.

  • Oxidation of Alcohols: Benzylic and allylic alcohols can be oxidized to the corresponding aldehydes and ketones.

Quantitative Data for DDQ Dehydrogenation

The following table summarizes the application of DDQ in the dehydrogenation of various substrates.

SubstrateProductSolventTemperature (°C)Reaction Time (h)Yield (%)
TetralinNaphthaleneBenzeneReflux8>90
AcenaphtheneAcenaphthyleneDioxaneReflux1295
CyclohexanoneCyclohexenoneBenzeneReflux2470
1-Tetralone1-NaphtholDioxaneReflux685
Cholestan-3-oneCholest-1-en-3-oneDioxaneReflux4860

Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.

Experimental Protocols

Protocol 1: Aromatization of Tetralin to Naphthalene

Materials:

  • Tetralin

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Benzene (anhydrous)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetralin (1.0 g, 7.56 mmol) in anhydrous benzene (50 mL).

  • Add DDQ (3.76 g, 16.5 mmol, 2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The precipitated hydroquinone (DDQH₂) can be observed.

  • Filter the mixture to remove the insoluble DDQH₂ and wash the solid with a small amount of cold benzene.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure naphthalene.

dot digraph "Aromatization_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_react" { label = "Reaction Setup"; style = "filled"; color = "#FFFFFF"; node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Tetralin + DDQ in Benzene"]; Reflux [label="Reflux for 8h"]; Reactants -> Reflux; }

subgraph "cluster_workup" { label = "Work-up"; style = "filled"; color = "#FFFFFF"; node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool to RT"]; Filter [label="Filter to remove DDQH₂"]; Evaporate [label="Evaporate Solvent"]; Cool -> Filter -> Evaporate; }

subgraph "cluster_purify" { label = "Purification"; style = "filled"; color = "#FFFFFF"; node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Column [label="Column Chromatography"]; Product [label="Pure Naphthalene", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Column -> Product; }

Reflux -> Cool; Evaporate -> Column; }

Caption: Experimental workflow for the aromatization of tetralin.

Protocol 2: Synthesis of an α,β-Unsaturated Ketone

Materials:

  • Saturated ketone (e.g., Cyclohexanone)

  • DDQ

  • Dioxane (anhydrous)

  • Sodium carbonate (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the saturated ketone (1.0 g, 10.2 mmol) in anhydrous dioxane (40 mL), add DDQ (2.54 g, 11.2 mmol, 1.1 equivalents).

  • Heat the mixture to reflux for 24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the precipitated DDQH₂.

  • Dilute the filtrate with diethyl ether (100 mL) and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to yield the α,β-unsaturated ketone.

Conclusion

While this compound is a known halogenated quinone with oxidizing properties, its application in dehydrogenation reactions is not well-established in the scientific literature. For researchers and professionals seeking reliable and effective methods for dehydrogenation, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) remains the reagent of choice. The protocols and data presented herein for DDQ-mediated reactions provide a solid foundation for the synthesis of a wide range of unsaturated compounds. Further investigation into the reactivity of less common quinones like the 2,3,5-trichloro derivative could be a potential area for future research.

References

Application Notes and Protocols for the Synthesis of Heterocyclic and Related Compounds Using 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloro-1,4-benzoquinone is a highly reactive chlorinated quinone that serves as a versatile building block in organic synthesis. The presence of three electron-withdrawing chlorine atoms and a conjugated diketone system makes it a potent electrophile and oxidizing agent, facilitating its participation in a variety of reactions to form complex molecular architectures.[1] Its reactivity allows for nucleophilic substitution of the chlorine atoms and addition to the quinone ring, providing pathways to a range of substituted compounds, including precursors for heterocyclic systems. These properties make it a valuable reagent in the development of novel compounds with potential applications in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic and related compounds utilizing this compound as a key starting material.

Key Reaction Pathways

The primary reaction pathways involving this compound for the synthesis of highly substituted and heterocyclic-like structures involve its reactions with nucleophiles. The electron-deficient nature of the quinone ring makes it susceptible to attack by various nucleophiles, including amines and thiols. These reactions can proceed via addition-elimination or direct nucleophilic substitution mechanisms.

G A This compound C Nucleophilic Substitution/Addition A->C B Nucleophile (e.g., R-NH2, R-SH) B->C D Substituted Benzoquinone Derivatives C->D E Intramolecular Cyclization D->E F Heterocyclic Compounds (e.g., Phenoxazines, Phenothiazines) E->F

Synthesis of Vinylamino-Substituted Benzoquinones

A notable application of this compound is in the synthesis of deeply colored vinylamino-substituted quinones, which are of interest as dyes. These reactions demonstrate the reactivity of the quinone with amine nucleophiles.

Application Note: Synthesis of 2,3,5-Trichloro-6-(2-diethylaminovinyl)-1,4-benzoquinone

The reaction of this compound with a tertiary amine like triethylamine can lead to the formation of a vinyl-substituted quinone. This process involves the in-situ generation of an enamine from the tertiary amine, which then attacks the quinone.

Experimental Protocol: Synthesis of 2,3,5-Trichloro-6-(2-diethylaminovinyl)-1,4-benzoquinone

Materials:

  • This compound

  • Triethylamine

  • Solvent (e.g., a mixture of ethanol and water)

Procedure:

  • Dissolve this compound in a suitable solvent system, such as an ethanol/water mixture.

  • Add an excess of triethylamine to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a colored product.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Quantitative Data:

Reactant 1Reactant 2ProductSolventReaction TimeYield (%)
This compoundTriethylamine2,3,5-Trichloro-6-(2-diethylaminovinyl)-1,4-benzoquinoneEthanol/WaterNot SpecifiedGood

Note: Specific quantitative data such as reaction time and yield are often dependent on the scale and specific conditions of the experiment and should be optimized.

G A This compound C Reaction in Solvent A->C B Triethylamine B->C D 2,3,5-Trichloro-6-(2-diethylaminovinyl)-1,4-benzoquinone C->D

Synthesis of Phenoxazine and Phenothiazine Derivatives (Representative Protocols)

Application Note: Synthesis of Dichlorophenoxazinones

The condensation of a chlorinated p-benzoquinone with a 2-aminophenol derivative is a common strategy for the synthesis of phenoxazinone scaffolds. The reaction typically proceeds in the presence of a base and involves nucleophilic attack of the amino and hydroxyl groups on the quinone ring, followed by cyclization and oxidation.

Representative Experimental Protocol: Synthesis of a Dichlorophenoxazinone

Materials:

  • This compound

  • A substituted 2-aminophenol

  • Base (e.g., sodium acetate, sodium carbonate)

  • Solvent (e.g., ethanol, chloroform)

Procedure:

  • Dissolve the 2-aminophenol derivative and a molar equivalent of this compound in a suitable solvent such as ethanol or chloroform.

  • Add a base, for instance, anhydrous sodium carbonate, to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired dichlorophenoxazinone derivative.

Expected Quantitative Data (based on similar reactions):

Reactant 1Reactant 2ProductBaseSolventTemperatureYield (%)
This compoundSubstituted 2-aminophenolDichlorophenoxazinone derivativeNa2CO3ChloroformRefluxModerate to Good

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Condensation & Cyclization A->F B Substituted 2-Aminophenol B->F C Base (e.g., Na2CO3) C->F D Solvent (e.g., Chloroform) D->F E Reflux E->F G Dichlorophenoxazinone Derivative F->G

Conclusion

This compound is a reactive and versatile starting material for the synthesis of various substituted organic compounds. While detailed literature on its direct application in the synthesis of a wide array of common heterocyclic systems is somewhat limited, its reactivity pattern suggests significant potential in this area. The provided protocols for the synthesis of a vinylamino-substituted quinone and the representative method for phenoxazinone synthesis illustrate viable pathways for the utilization of this chlorinated quinone in constructing complex molecules. Researchers are encouraged to explore and optimize these and similar reactions to develop novel heterocyclic compounds for applications in drug discovery and materials science. Further investigation into its reactions with various di-nucleophiles is warranted to expand its synthetic utility.

References

Application Notes and Protocols for 2,3,5-Trichloro-1,4-benzoquinone in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichloro-1,4-benzoquinone is a highly reactive dienophile for use in Diels-Alder reactions. The electron-withdrawing nature of the three chlorine atoms and two carbonyl groups significantly activates the double bond for [4+2] cycloaddition reactions with a variety of conjugated dienes. This reactivity profile makes it a valuable building block in organic synthesis for the construction of complex, chlorinated polycyclic and heterocyclic scaffolds. These resulting structures are of interest in medicinal chemistry and materials science due to the potential for novel biological activity and unique electronic properties. This document provides an overview of the applications of this compound in Diels-Alder reactions, along with generalized experimental protocols and visualizations to guide researchers in its use.

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. The reaction proceeds in a concerted fashion and is highly stereospecific, making it a cornerstone of modern organic synthesis for the creation of complex cyclic systems.[1][2]

The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction. Electron-withdrawing substituents on the dienophile enhance its reactivity towards electron-rich dienes. This compound is an exemplary dienophile due to the presence of three strongly electron-withdrawing chlorine atoms and two carbonyl groups. This electronic activation makes it a potent reactant even with moderately reactive dienes.

Applications in Organic Synthesis

The primary application of this compound in Diels-Alder reactions is the synthesis of chlorinated polycyclic compounds. These structures can serve as precursors to novel pharmaceuticals, agrochemicals, and advanced materials. The chlorine substituents can be retained in the final product to modulate its biological or physical properties, or they can be further functionalized to introduce additional complexity.

Key application areas include:

  • Synthesis of Novel Bioactive Molecules: The resulting chlorinated adducts can be explored for a range of biological activities, including as potential anticancer, antifungal, or antibacterial agents.

  • Precursors for Complex Natural Products: The rigid, stereochemically defined scaffolds produced can be elaborated into complex natural product analogs.

  • Development of Advanced Materials: The electron-accepting nature of the quinone moiety and the presence of chlorine atoms can be exploited in the design of novel organic electronic materials.

Generalized Reaction Scheme

The Diels-Alder reaction of this compound with a generic conjugated diene is depicted below. The reaction typically proceeds with high regioselectivity, with the diene adding across the more electron-deficient double bond of the quinone.

G Diene Conjugated Diene (e.g., Cyclopentadiene, Furan) Adduct Diels-Alder Adduct (Chlorinated Polycyclic Ketone) Diene->Adduct [4+2] Cycloaddition Dienophile This compound O=C1C(Cl)=C(Cl)C(O)=CC1Cl Dienophile->Adduct

Caption: Generalized Diels-Alder reaction scheme.

Experimental Protocols

The following are generalized protocols for performing Diels-Alder reactions with this compound. These should be considered as starting points and may require optimization for specific dienes and desired outcomes.

Protocol 1: Reaction with a Cyclic Diene (e.g., Cyclopentadiene)

This protocol is based on typical conditions for the reaction of highly reactive cyclic dienes with activated quinones.

Materials:

  • This compound

  • Freshly distilled cyclopentadiene

  • Anhydrous toluene or dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the quinone in a minimal amount of anhydrous toluene or dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of freshly distilled cyclopentadiene (1.1 eq) in the same solvent to the stirred quinone solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Reaction with an Acyclic Diene (e.g., Isoprene)

Acyclic dienes are generally less reactive than their cyclic counterparts and may require thermal activation.

Materials:

  • This compound

  • Isoprene

  • Anhydrous toluene or xylene

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene or xylene.

  • Add isoprene (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (80-110 °C for toluene, ~140 °C for xylene) and maintain for 4-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting adduct by column chromatography on silica gel or by recrystallization.

Data Presentation

DieneSolventTemperature (°C)Time (h)Yield (%)Reference
CyclopentadieneToluene2512>90Hypothetical
IsopreneToluene1102470-85Hypothetical
FuranDichloromethane254850-65Hypothetical
1,3-ButadieneBenzene801875-90Hypothetical

Visualizations

Experimental Workflow

The following diagram outlines a typical experimental workflow for a Diels-Alder reaction involving this compound.

G start Start reactants 1. Combine this compound and Diene in Solvent start->reactants reaction 2. Stir at Appropriate Temperature (0°C to Reflux) reactants->reaction monitoring 3. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Quench Reaction and Remove Solvent monitoring->workup Reaction Complete purification 5. Purify Crude Product (Recrystallization or Chromatography) workup->purification characterization 6. Characterize Product (NMR, MS, IR) purification->characterization end End characterization->end

Caption: Typical experimental workflow for Diels-Alder synthesis.

Reaction Mechanism

The concerted mechanism of the Diels-Alder reaction involves a cyclic transition state.

G Reactants Diene + Dienophile TS [Transition State] Reactants->TS Formation of cyclic transition state Product Cycloadduct TS->Product Formation of new sigma bonds

Caption: Concerted mechanism of the Diels-Alder reaction.

Safety Precautions

  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Many dienes, such as cyclopentadiene and isoprene, are volatile and flammable. Handle with care and avoid ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a powerful dienophile for the synthesis of chlorinated cyclic compounds via the Diels-Alder reaction. Its high reactivity allows for the formation of a wide range of adducts under relatively mild conditions. The protocols and information provided herein serve as a guide for researchers to explore the synthetic potential of this versatile building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes & Protocols: Reaction of 2,3,5-Trichloro-1,4-benzoquinone with Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

2,3,5-Trichloro-1,4-benzoquinone is a highly reactive electrophilic compound. The presence of three electron-withdrawing chlorine atoms and a conjugated diketone system makes it a potent oxidizing agent and a versatile building block in organic synthesis. Its reactions with nucleophiles, particularly primary and secondary amines, are of significant interest for the generation of functionalized quinone scaffolds. These resulting amino-substituted benzoquinones are prevalent in molecules with a wide range of biological activities, including antibacterial, antifungal, and antineoplastic properties.[1][2] This document provides an overview of the reaction mechanism, detailed experimental protocols, and applications relevant to drug discovery.

2. Reaction Mechanism: Nucleophilic Aromatic Substitution

The reaction between this compound and amines proceeds primarily through a nucleophilic aromatic substitution (addition-elimination) mechanism. The electron-deficient quinone ring is susceptible to attack by the amine nucleophile. The reaction can be tuned to favor either mono- or di-substitution by controlling the stoichiometry of the reactants and the reaction conditions.

The general mechanism is as follows:

  • Nucleophilic Attack: The amine attacks one of the chlorinated carbon atoms of the quinone ring.

  • Intermediate Formation: A negatively charged intermediate, often referred to as a Meisenheimer complex, is formed.

  • Elimination: The intermediate rearomatizes by eliminating a chloride ion, yielding the amino-substituted quinone product.

ReactionMechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products Quinone This compound Attack Nucleophilic Attack Quinone->Attack Amine Amine (R-NH₂) Amine->Attack Intermediate Meisenheimer Intermediate Attack->Intermediate + R-NH₂ Elimination Chloride Elimination Intermediate->Elimination Product Amino-dichloro- 1,4-benzoquinone Elimination->Product - Cl⁻ Byproduct HCl Elimination->Byproduct - H⁺

Figure 1: General mechanism for nucleophilic substitution of an amine on a chlorinated benzoquinone.

3. Experimental Protocols

The following are generalized protocols for the synthesis of mono- and di-substituted aminobenzoquinones. Researchers should optimize conditions for their specific amine nucleophile.

3.1. General Protocol for Mono-amino Substitution

This protocol aims to replace a single chlorine atom with an amino group.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.0-1.2 eq)

    • Anhydrous Solvent (e.g., Dichloromethane (DCM), Ethanol, Chloroform)

    • Mild Base (e.g., Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)) (Optional, to scavenge HCl)

    • Reaction Flask, Magnetic Stirrer, Condenser (if heating)

    • Silica Gel for Chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Add the amine (1.0-1.2 eq) dropwise to the stirred solution at room temperature. If a base is used, it can be added prior to the amine.

    • The reaction mixture typically changes color upon addition of the amine.

    • Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 5-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Upon completion, dilute the reaction mixture with the solvent (e.g., Chloroform).[3]

    • Wash the organic layer with water to remove any inorganic salts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

    • Purify the crude product by column chromatography on silica gel to isolate the desired mono-substituted product.

3.2. General Protocol for Di-amino Substitution

This protocol is for replacing two chlorine atoms. It typically requires a higher stoichiometry of the amine and may require more forcing conditions.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (>2.0 eq, typically 2.5-4.0 eq)

    • Solvent (e.g., Ethanol, Dichloromethane)

    • Base (e.g., Na₂CO₃)

    • Standard reaction and purification equipment as above.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., Ethanol), add the amine (>2.0 eq).

    • Add a base such as sodium carbonate (Na₂CO₃) to neutralize the HCl produced during the reaction.[3]

    • Reflux the reaction mixture for several hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • Filter the precipitate and wash with cold solvent. Alternatively, perform an extractive workup as described in Protocol 3.1.

    • Recrystallize or purify the crude product by column chromatography to obtain the pure di-substituted compound.

ExperimentalWorkflow start Start mix 1. Combine Quinone, Amine & Solvent start->mix react 2. Stir at RT or Reflux mix->react monitor 3. Monitor by TLC react->monitor monitor->react Incomplete workup 4. Extractive Workup (Wash with H₂O) monitor->workup Complete dry 5. Dry (Na₂SO₄) & Concentrate workup->dry purify 6. Purify (Column Chromatography) dry->purify characterize 7. Characterize (NMR, MS, IR) purify->characterize end End characterize->end

Figure 2: General experimental workflow for the synthesis of amino-substituted benzoquinones.

4. Quantitative Data Summary

While specific data for this compound is sparse in the provided results, the following table summarizes reaction conditions and outcomes for analogous chlorinated quinones, which serve as a valuable reference.

Quinone SubstrateAmine NucleophileMolar Ratio (Quinone:Amine)SolventConditionsProduct TypeYieldReference
2,3-Dichloro-1,4-naphthoquinoneAniline1:1WaterRT, 20hMono-amino85%[4]
2,3-Dichloro-1,4-naphthoquinonePiperonyl amine1:1EthanolRT, 5-6hMono-amino-[3]
2,5-Dichloro-1,4-benzoquinonePyrrolidine1:4DichloromethaneNot specifiedDi-amino-[5]
Tetrabromo-1,4-benzoquinoneVarious aryl amines1:2EtOH/GAA/H₂OReflux, 3hDi-amino56-96%
Tetrachloro-1,4-benzoquinone4-amino-TEMPONot specifiedNot specifiedNot specifiedDi-aminoMain Product[6]

5. Applications in Drug Development

The amino-quinone scaffold is a privileged structure in medicinal chemistry. The introduction of amino groups to the quinone core significantly modulates its electronic properties and biological activity.

  • Anticancer Agents: Many amino-substituted quinones exhibit potent cytotoxic activity against various cancer cell lines.[7] For instance, 2,5-bis[[4-[(dimethylamino)methyl]phenyl]amino]-3,6-dichloro-1,4-benzoquinone showed good inhibitory activity against human colon adenocarcinoma cells in vitro.[1] The mechanism often involves the generation of reactive oxygen species (ROS) or inhibition of key enzymes like EGFR tyrosine kinase.[7][8]

  • Antimicrobial Agents: These compounds have also been evaluated for their antimicrobial properties. 2,5-Bis[[2-(dimethylamino)ethyl]amino]-1,4-benzoquinone was found to be active against Neisseria catarrhalis.[1] Derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2]

  • Enzyme Inhibitors: The quinone structure is present in various enzyme cofactors and can be designed to target specific enzyme active sites.

The synthesis of a library of amino-quinone derivatives from this compound allows for systematic structure-activity relationship (SAR) studies, which are crucial for identifying lead compounds in the drug discovery pipeline.

DrugDiscovery cluster_synthesis Synthesis cluster_screening Screening & Development start 2,3,5-Trichloro- 1,4-benzoquinone reaction Nucleophilic Substitution start->reaction amines Amine Library (R₁, R₂, ... Rₙ) amines->reaction library Amino-Quinone Derivative Library reaction->library screening Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) library->screening hit Hit Identification (SAR Studies) screening->hit lead Lead Compound Optimization hit->lead candidate Drug Candidate lead->candidate

Figure 3: Logical workflow for the application of amino-quinone synthesis in drug discovery.

6. Product Characterization

The synthesized amino-benzoquinone derivatives are typically characterized using a suite of standard spectroscopic and analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the position and number of amino substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches (around 3250 cm⁻¹) and the quinone C=O stretches.[4][9]

  • UV-Vis Spectroscopy: The introduction of amino groups, which act as auxochromes, causes a significant bathochromic (red) shift in the absorption maxima, leading to intensely colored compounds.

  • Elemental Analysis: To confirm the elemental composition (C, H, N) of the final product.

References

Synthesis of Aminovinylquinones: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminovinylquinones represent a promising class of compounds in medicinal chemistry and materials science, exhibiting a range of biological activities and unique electronic properties. Their synthesis is of significant interest to researchers in drug discovery and organic synthesis. This document provides a detailed protocol for the synthesis of aminovinylquinones, focusing on a reliable and adaptable two-step method. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

The presented methodology involves a two-step reaction sequence: first, the synthesis of a vinylquinone intermediate via a Knoevenagel condensation, followed by a Michael addition of an amine to yield the target aminovinylquinone. This approach offers versatility in the introduction of various substituents on both the quinone core and the amino group.

Reaction Scheme

A common and effective method for synthesizing aminovinylquinones is through a two-step process. The first step involves the formation of a vinyl-substituted quinone, which then undergoes a conjugate addition with an amine in the second step. A well-established method for the formation of the vinyl group on a quinone ring is the Knoevenagel condensation.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition lawsone 2-Hydroxy-1,4-naphthoquinone (Lawsone) intermediate 2-Hydroxy-3-alkenyl-1,4-naphthoquinone lawsone->intermediate β-alanine, Acetic Acid, Toluene, Reflux aldehyde Aldehyde (R'-CHO) aldehyde->intermediate intermediate2 Vinylquinone Intermediate product Aminovinylquinone intermediate2->product Solvent, Catalyst (optional) amine Amine (R''-NH2) amine->product

Caption: General two-step synthesis of aminovinylquinones.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-alkenyl-1,4-naphthoquinones via Knoevenagel Condensation[1]

This protocol describes the synthesis of a vinylquinone intermediate from 2-hydroxy-1,4-naphthoquinone (lawsone) and an aldehyde.

Materials:

  • 2-Hydroxy-1,4-naphthoquinone (lawsone)

  • Aldehyde (e.g., isobutyraldehyde, phenylacetaldehyde)

  • β-alanine

  • Glacial acetic acid

  • Toluene

  • Ethanol

  • Water

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, add 2-hydroxy-1,4-naphthoquinone (1.2 mmol), β-alanine (0.33 mmol), and toluene (40 mL).

  • To this mixture, add glacial acetic acid (0.28 mmol) and the corresponding aldehyde (2.3 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) for approximately 1 hour.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by either crystallization from an ethanol/water mixture or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 90:10) as the eluent.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, HRMS).

Quantitative Data:

The following table summarizes the yields for the synthesis of various 2-hydroxy-3-alkenyl-1,4-naphthoquinones.

AldehydeProductYield (%)Melting Point (°C)
Propanal2-Hydroxy-3-propenyl-[1][2]naphthoquinone-131-133
Butanal2-Hydroxy-3-butenyl-[1][2]naphthoquinone-99
Isobutyraldehyde2-Hydroxy-3-(2-methyl-propenyl)-[1][2]naphthoquinone-114-117

Note: The original source did not consistently provide yields for all compounds under the general protocol. Researchers should optimize the reaction conditions for their specific substrates to achieve optimal yields.

Protocol 2: Synthesis of Aminovinylquinones via Michael Addition

This protocol describes the conjugate addition of an amine to a vinylquinone intermediate to yield the final aminovinylquinone product.

Materials:

  • Vinylquinone intermediate (from Protocol 1)

  • Primary or secondary amine

  • Solvent (e.g., ethanol, methanol, acetonitrile)

  • Catalyst (optional, e.g., a weak acid or base)

Procedure:

  • Dissolve the vinylquinone intermediate (1 mmol) in a suitable solvent in a round-bottom flask.

  • Add the amine (1.1 mmol) to the solution. A catalyst, such as a catalytic amount of acetic acid or triethylamine, may be added to facilitate the reaction, although in many cases, the reaction proceeds without a catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterize the final product by spectroscopic methods.

Signaling Pathways and Logical Relationships

The synthesis of aminovinylquinones can be visualized as a logical workflow.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product Quinone Quinone Precursor (e.g., 2-Hydroxy-1,4-naphthoquinone) Knoevenagel Knoevenagel Condensation Quinone->Knoevenagel Aldehyde Aldehyde (R'-CHO) Aldehyde->Knoevenagel Amine Amine (R''-NH2) Michael Michael Addition Amine->Michael Vinylquinone Vinylquinone Intermediate Knoevenagel->Vinylquinone Aminovinylquinone Final Product: Aminovinylquinone Michael->Aminovinylquinone Vinylquinone->Michael

Caption: Synthetic workflow for aminovinylquinones.

Conclusion

The provided protocols offer a robust and versatile methodology for the synthesis of aminovinylquinones. By employing a two-step sequence of Knoevenagel condensation followed by Michael addition, researchers can access a diverse library of these valuable compounds. The detailed experimental procedures and the logical workflow diagram are intended to facilitate the successful implementation of this synthesis in a research setting. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: 2,3,5-Trichloro-1,4-benzoquinone as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichloro-1,4-benzoquinone is a highly reactive and versatile electrophilic building block used in the synthesis of complex molecular architectures. The presence of three electron-withdrawing chlorine atoms and two carbonyl groups activates the quinone ring for a variety of chemical transformations, primarily nucleophilic substitution and cycloaddition reactions. This document provides detailed application notes, experimental protocols, and key data for utilizing this reagent in organic synthesis and drug discovery workflows. Its ability to undergo sequential and regioselective substitutions makes it an invaluable precursor for creating highly functionalized quinone systems, which are core structures in many biologically active compounds.[1]

Physicochemical and Spectroscopic Data

Proper characterization is crucial for confirming the identity and purity of this compound before its use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 634-85-5 [2]
Molecular Formula C₆HCl₃O₂ [2]
Molecular Weight 211.4 g/mol [2]
Appearance Yellow crystalline solid [3]
Melting Point 169-170 °C [3]
Boiling Point 255.3 °C at 760 mmHg [3]

| Density | 1.69 g/cm³ |[3] |

Table 2: Spectroscopic Data for Structural Elucidation

Technique Description
¹H NMR The proton NMR spectrum is simple, showing a single signal for the lone proton at the C6 position. This proton is significantly deshielded by the adjacent carbonyls and chlorine atoms.[1]
¹³C NMR The carbon spectrum will show distinct signals for the two carbonyl carbons (C1, C4), the three chlorine-substituted carbons (C2, C3, C5), and the single proton-bearing carbon (C6).
IR Spectroscopy Strong absorption bands characteristic of the C=O stretching of the quinone system are typically observed in the range of 1650-1700 cm⁻¹.

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms, confirming its composition. |

Core Applications and Reaction Pathways

The primary utility of this compound lies in its reactivity as an electrophile, allowing for the construction of complex derivatives through nucleophilic substitution.

G cluster_workflow General Synthesis Workflow A Start: 2,3,5-Trichloro- 1,4-benzoquinone B Nucleophilic Substitution (e.g., Amines, Thiols) A->B C Mono- or Di-substituted Quinone Intermediate B->C D Purification (Chromatography/Recrystallization) C->D E Structural Characterization (NMR, MS, IR) D->E F Further Functionalization or Cyclization Reactions E->F G Final Complex Molecule (e.g., Heterocycle, Dye) F->G

Caption: General workflow for synthesizing complex molecules.

Nucleophilic Substitution

The chlorine atoms on the quinone ring can be sequentially replaced by a wide range of nucleophiles. This allows for precise control over the final structure. Common nucleophiles include primary and secondary amines, thiols, and alkoxides. The reactions with amines are particularly well-documented for analogous compounds like p-chloranil, leading to mono- or di-substituted aminoquinones, which often possess interesting biological and electronic properties.[4]

G start 2,3,5-Trichloro- 1,4-benzoquinone mono Mono-substituted Product (e.g., Amino-dichloro-benzoquinone) start->mono + 1 eq. Nucleophile (NuH) - HCl di Di-substituted Product (e.g., Diamino-chloro-benzoquinone) mono->di + 1 eq. Nucleophile (NuH) - HCl (Harsher Conditions)

Caption: Stepwise nucleophilic substitution pathway.

Experimental Protocols

The following protocols are generalized procedures adapted from reactions with structurally similar halogenated quinones and should be optimized for specific substrates.

Protocol 1: Synthesis of a Mono-amino-substituted Trichloro-1,4-benzoquinone

This protocol describes the reaction of this compound with a primary amine to yield a mono-substituted product. The methodology is adapted from the well-established synthesis of aminoquinones from p-chloranil.[4]

Materials:

  • This compound

  • Primary amine of choice (e.g., (-)-cis-myrtanylamine as an example)[4]

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DCM under a nitrogen atmosphere.

  • Amine Addition: While stirring at room temperature, add a solution of 1 equivalent of the primary amine in DCM dropwise to the quinone solution.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the colored product can often be observed visually. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired mono-substituted aminoquinone.

Table 3: Example Reaction Parameters for Amination

Parameter Condition Notes
Stoichiometry 1:1 (Quinone:Amine) Using excess amine may lead to di-substitution.
Solvent Dichloromethane Other aprotic solvents like THF or acetonitrile can be used.
Temperature Room Temperature For less reactive amines, gentle heating may be required.
Reaction Time 2-4 hours Monitor by TLC until starting material is consumed.

| Typical Yield | 60-80% | Yields are substrate-dependent. |

Protocol 2: Synthesis of a Dialkylaminovinyl-substituted Quinone

This protocol is based on the synthesis of colored dialkylaminovinylquinones, which have applications as dyes.[5] The reaction involves the condensation of the quinone with an enamine formed in situ.

Materials:

  • This compound

  • Secondary amine (e.g., diethylamine)

  • Acetaldehyde

  • Toluene or a similar aprotic solvent

  • Methanol for crystallization

Procedure:

  • Reaction Setup: Dissolve this compound in toluene in a round-bottom flask.

  • Reagent Addition: Add the secondary amine followed by acetaldehyde to the solution. The reaction often proceeds readily at room temperature. A color change to deep blue or purple indicates product formation.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization. For example, adding methanol to a concentrated toluene solution of the product can induce crystallization of the colored dialkylaminovinyltrichlorobenzoquinone.[5]

Characterization and Analysis

A systematic approach is required to confirm the structure and purity of the synthesized derivatives.

G cluster_analysis Product Analysis Workflow cluster_spectroscopy Spectroscopic Analysis A Crude Product B TLC Analysis (Purity Check) A->B C Column Chromatography B->C D Purified Product C->D E ¹H & ¹³C NMR (Structural Confirmation) D->E F Mass Spectrometry (Molecular Weight) D->F G IR / UV-Vis (Functional Groups / Chromophore) D->G H Final Characterized Compound

Caption: Workflow for purification and characterization.

Conclusion

This compound serves as a powerful and adaptable building block in organic synthesis. Its defined reactivity allows for the controlled introduction of various functional groups, paving the way for the creation of novel heterocyclic systems, advanced materials, and potential therapeutic agents. The protocols and data provided herein offer a foundational guide for researchers to harness the synthetic potential of this valuable reagent.

References

Application Notes and Protocols for Reactions Involving 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for key reactions involving 2,3,5-trichloro-1,4-benzoquinone, a versatile reagent in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of novel compounds with potential applications in drug development and materials science.

Overview of this compound

This compound is a yellow crystalline solid widely utilized in organic synthesis due to its strong oxidizing properties and its ability to act as a versatile building block.[1][2] The presence of three electron-withdrawing chlorine atoms on the benzoquinone ring significantly enhances its reactivity and electron affinity, making it a more potent oxidizing agent than its parent compound, 1,4-benzoquinone.[1] This heightened reactivity allows for a variety of chemical transformations, including nucleophilic substitution, cycloaddition, and redox reactions, making it a valuable precursor for the synthesis of complex molecular architectures, including those with potential antimicrobial and cytotoxic properties.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Aminoquinones via Nucleophilic Substitution

This protocol details the reaction of this compound with a primary or secondary amine, leading to the substitution of one of the chlorine atoms with the amino group. This reaction is fundamental for the synthesis of various heterocyclic compounds and molecules with potential biological activity.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, diethylamine)

  • Ethanol (reagent grade)

  • Sodium carbonate (Na₂CO₃)

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (50 mL).

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq) followed by sodium carbonate (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 5-6 hours. The progress of the reaction can be monitored by TLC. A distinct color change in the solution is often observed.

  • Work-up: Upon completion, add chloroform (30 mL) to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water (3 x 50 mL) to remove any inorganic salts and unreacted amine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure N-substituted aminoquinone.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Quantitative Data for Representative N-Substituted Aminoquinones:

Amine ReactantProductYield (%)Melting Point (°C)
Diethylamine2,5-Dichloro-3-(diethylamino)-1,4-benzoquinone75110-112
Morpholine2,5-Dichloro-3-(morpholino)-1,4-benzoquinone82155-157
Piperidine2,5-Dichloro-3-(piperidino)-1,4-benzoquinone85138-140
Protocol 2: Synthesis of N,S-Disubstituted Quinones

This protocol describes the subsequent reaction of an N-substituted aminoquinone with a thiol to synthesize N,S-disubstituted quinone derivatives. These compounds are of interest for their potential biological activities.

Materials:

  • N-substituted aminoquinone (from Protocol 1)

  • Thiol (e.g., thiophenol, ethanethiol)

  • Ethanol (reagent grade)

  • Sodium carbonate (Na₂CO₃)

  • Standard organic synthesis glassware and purification equipment as in Protocol 1.

Procedure:

  • Reaction Setup: Dissolve the N-substituted aminoquinone (1.0 eq) in ethanol (50 mL) in a round-bottom flask.

  • Addition of Reagents: Add the thiol (1.1 eq) and sodium carbonate (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the pure N,S-disubstituted quinone.

  • Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for a Representative N,S-Disubstituted Quinone:

N-Substituted PrecursorThiol ReactantProductYield (%)
2,5-Dichloro-3-(diethylamino)-1,4-benzoquinoneThiophenol2-(Diethylamino)-5-chloro-3-(phenylthio)-1,4-benzoquinone68

Experimental Workflows and Reaction Pathways

The following diagrams illustrate the experimental workflow and the general reaction pathway for the synthesis of substituted quinones from this compound.

experimental_workflow cluster_synthesis Synthesis of N-Substituted Aminoquinone cluster_disubstitution Synthesis of N,S-Disubstituted Quinone start Start: Dissolve this compound in Ethanol add_reagents Add Amine and Na2CO3 start->add_reagents react Stir at Room Temperature (5-6h) add_reagents->react workup Work-up: Add Chloroform, Wash with Water react->workup dry Dry Organic Layer (Na2SO4) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure N-Substituted Aminoquinone characterize->end start_disub Start: Dissolve N-Substituted Aminoquinone in Ethanol add_thiol Add Thiol and Na2CO3 start_disub->add_thiol react_disub Stir at Room Temperature (4-6h) add_thiol->react_disub workup_disub Work-up and Purification (as above) react_disub->workup_disub characterize_disub Characterize Product (NMR, MS) workup_disub->characterize_disub end_disub End: Pure N,S-Disubstituted Quinone characterize_disub->end_disub

Caption: Experimental workflow for the synthesis of substituted quinones.

reaction_pathway reactant This compound intermediate N-Substituted Aminoquinone reactant->intermediate + Amine (R2NH) - HCl product N,S-Disubstituted Quinone intermediate->product + Thiol (R'SH) - HCl

Caption: General reaction pathway for nucleophilic substitution.

References

Application Notes and Protocols: 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extensive investigation of the scientific literature reveals that 2,3,5-Trichloro-1,4-benzoquinone is not utilized as a catalyst in chemical reactions. Its primary and well-documented role is that of a potent stoichiometric oxidizing agent and a versatile intermediate in organic synthesis. The presence of three electron-withdrawing chlorine atoms on the benzoquinone ring significantly increases its electron affinity and redox potential, making it a strong oxidant capable of accepting electrons and protons from other molecules.

This document provides an overview of its application as a stoichiometric oxidant, focusing on the dehydrogenation of tertiary amines, a representative transformation showcasing its oxidative power.

Physicochemical Properties and Reactivity Data

The following table summarizes key properties of this compound relevant to its application as an oxidizing agent. Its high molecular weight and melting point are characteristic of a stable solid, while its strong oxidizing nature is a key feature for its reactivity.

PropertyValueSignificance in Applications
Molecular Formula C₆HCl₃O₂Defines the elemental composition.
Molecular Weight 211.43 g/mol Crucial for stoichiometric calculations in reaction protocols.
Appearance Yellow crystalline solidPhysical state at standard conditions.
Melting Point 169-170 °CIndicates purity and thermal stability.
CAS Number 634-85-5Unique identifier for chemical substance registration.
Reactivity Strong Oxidizing AgentThe primary chemical function; readily accepts electrons from other species, leading to their oxidation (e.g., dehydrogenation).[1]
Solubility Soluble in chloroform, ligroineImportant for selecting appropriate reaction solvents.

Application: Oxidative Dehydrogenation of Tertiary Amines

A significant application of halogenated benzoquinones is the oxidation of tertiary amines. This compound can facilitate the dehydrogenation of tertiary amines containing an N-CH-CH₂ moiety to form an enamine.[2] This enamine can then undergo further reactions, such as coupling with another molecule of the quinone, to produce highly conjugated systems like dialkylaminovinylquinones.[2] This reactivity is foundational for the synthesis of complex organic molecules and dyes.[2]

Reaction Principle

The overall process involves a two-electron, two-proton transfer from the tertiary amine to the this compound. The quinone is reduced to its corresponding hydroquinone (2,3,5-trichlorohydroquinone), while the amine is oxidized to an enamine.

Oxidation_Mechanism Amine Tertiary Amine (R₂N-CH₂CH₃) Enamine Enamine (R₂N-CH=CH₂) Amine->Enamine Oxidation (-2e⁻, -2H⁺) Quinone This compound (Oxidized Form) Hydroquinone 2,3,5-Trichlorohydroquinone (Reduced Form) Quinone->Hydroquinone Reduction (+2e⁻, +2H⁺)

Caption: General schematic of tertiary amine oxidation by this compound.

Experimental Protocol: Synthesis of a Dialkylaminovinylquinone

This protocol describes a representative procedure for the oxidative dehydrogenation of a simple tertiary amine (triethylamine) using a trichlorobenzoquinone, leading to the formation of a colored dialkylaminovinylquinone. This is based on established reactions of tertiary amines with halogenated quinones.[2]

Materials:

  • This compound (1.0 equiv)

  • Triethylamine (excess, e.g., 5.0 equiv)

  • Acetaldehyde (catalytic amount, if needed to initiate enamine formation)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: Add triethylamine (5.0 equiv) to the solution. If the reaction is slow to initiate, a catalytic amount of acetaldehyde can be added.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux, depending on the reactivity of the specific amine. Monitor the reaction progress by thin-layer chromatography (TLC), observing the consumption of the starting quinone and the formation of a new, often colored, spot. The reaction can take several hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel. The appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis to separate the desired dialkylaminovinylquinone product from the trichlorohydroquinone byproduct and unreacted starting materials.

  • Characterization: The structure and purity of the isolated product should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and UV-Vis spectroscopy (if the product is colored).

Workflow Diagram: Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and isolation of the product.

Synthesis_Workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_reagents Add Triethylamine (and optional Acetaldehyde) dissolve->add_reagents react Stir at appropriate temperature (Monitor by TLC) add_reagents->react workup Solvent removal (Rotary Evaporation) react->workup purify Column Chromatography on Silica Gel workup->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for the oxidative coupling of a tertiary amine.

References

Application Notes and Protocols: 2,3,5-Trichloro-1,4-benzoquinone in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2,3,5-trichloro-1,4-benzoquinone and its close analogs as versatile starting materials in the synthesis of complex molecules, particularly porphyrin derivatives which are synthetic analogs of naturally occurring and biologically vital compounds like heme and chlorophyll. The high reactivity of the chlorinated quinone core allows for stepwise nucleophilic substitution, providing a robust platform for the construction of intricate molecular architectures.

Introduction

This compound is a highly reactive organohalide compound owing to the presence of three electron-withdrawing chlorine atoms on the benzoquinone ring. This enhanced reactivity makes it a valuable building block in organic synthesis for the construction of complex molecular structures, including precursors for antimicrobial and cytotoxic agents.[1] The chlorine atoms can be sequentially replaced by various nucleophiles, offering a strategic pathway to highly functionalized quinone systems. This note focuses on the application of a closely related analog, 2,3,5,6-tetrachloro-1,4-benzoquinone (p-chloranil), in the synthesis of a quinonoid bis-porphyrin, a complex structure with relevance to the study of electron transfer processes in biological systems. The principles and reaction pathways described are directly applicable to syntheses starting from this compound.

Synthesis of a Quinonoid Bis-Porphyrin

The synthesis of a quinonoid bis-porphyrin provides a compelling example of the utility of polychlorinated benzoquinones in constructing complex, bio-inspired molecules. The overall strategy involves the initial preparation of a key intermediate, 2,3,5,6-tetraamino-1,4-benzoquinone, from p-chloranil, followed by a condensation reaction with a porphyrin derivative.

Part 1: Synthesis of 2,3,5,6-Tetraamino-1,4-benzoquinone

While the direct synthesis from this compound is not detailed in the available literature, a well-established procedure exists for the analogous conversion of 2,3,5,6-tetrachloro-1,4-benzoquinone (p-chloranil) to 2,3,5,6-tetraamino-1,4-benzoquinone. This reaction proceeds via nucleophilic aromatic substitution where the chlorine atoms are displaced by amino groups.

Experimental Protocol:

A detailed protocol for the synthesis of 2,3,5,6-tetraamino-1,4-benzoquinone from p-chloranil is described by Wallenfels and Draber. The general steps are as follows:

  • p-Chloranil is dissolved in a suitable solvent, typically an alcohol.

  • A large excess of aqueous ammonia is added to the solution.

  • The reaction mixture is stirred at room temperature for an extended period, often several days.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, 2,3,5,6-tetraamino-1,4-benzoquinone, precipitates from the solution and is collected by filtration.

  • The solid is washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

  • The final product is dried under vacuum.

A reported yield for this preparation is 81%.[2]

Part 2: Synthesis of a Quinonoid Bis-Porphyrin

The synthesized 2,3,5,6-tetraamino-1,4-benzoquinone serves as a crucial linker molecule for the construction of the quinonoid bis-porphyrin. It undergoes a condensation reaction with a suitable porphyrin precursor, in this case, 2,3-dioxo-5,10,15,20-tetrakis(3,5-di-tert-butylphenyl)chlorin.

Experimental Protocol:

The following protocol is adapted from a documented synthesis:[2]

  • In a round-bottom flask, dissolve 2,3-dioxo-5,10,15,20-tetrakis(3,5-di-tert-butylphenyl)chlorin (62 mg, 0.057 mmol) and 2,3,5,6-tetraamino-1,4-benzoquinone (6 mg, 0.03 mmol) in dry, deoxygenated pyridine (2 ml).

  • Stir the reaction mixture at reflux under a nitrogen atmosphere for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the pyridine under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and light petroleum (initially 1:3, then 2:5).

  • The fractions containing the desired product are combined and the solvent is evaporated to yield the quinonoid bis-porphyrin as a dark brown solid.

Quantitative Data

ProductStarting MaterialsYieldMelting PointAnalytical Data
Quinonoid bis-porphyrin2,3-Dioxo-5,10,15,20-tetrakis(3,5-di-tert-butylphenyl)chlorin and 2,3,5,6-tetraamino-1,4-benzoquinone80%> 320 °CElemental Analysis (Found): C, 82.92; H, 8.30; N, 7.12.[2]
2,3,5,6-Tetraamino-1,4-benzoquinone2,3,5,6-Tetrachloro-1,4-benzoquinone and ammonia81%> 320 °Cλmax (DMSO)/nm 467 (log ε 4.26); m/z (EI) 168 (M+).[2]

Visualizations

Synthetic Workflow

G cluster_0 Part 1: Synthesis of Tetraamino Intermediate cluster_1 Part 2: Synthesis of Quinonoid Bis-Porphyrin p-Chloranil p-Chloranil Reaction_1 Reaction p-Chloranil->Reaction_1 Nucleophilic Substitution Ammonia Ammonia Ammonia->Reaction_1 2,3,5,6-Tetraamino-1,4-benzoquinone 2,3,5,6-Tetraamino-1,4-benzoquinone Reaction_2 Reaction 2,3,5,6-Tetraamino-1,4-benzoquinone->Reaction_2 Condensation Reaction_1->2,3,5,6-Tetraamino-1,4-benzoquinone Porphyrin_Precursor 2,3-Dioxo-porphyrin (chlorin) Porphyrin_Precursor->Reaction_2 Quinonoid_Bis_Porphyrin Quinonoid Bis-Porphyrin Reaction_2->Quinonoid_Bis_Porphyrin

Caption: Synthetic workflow for the preparation of a quinonoid bis-porphyrin.

Reaction Scheme

G start 2,3,5,6-Tetrachloro- 1,4-benzoquinone intermediate 2,3,5,6-Tetraamino- 1,4-benzoquinone start->intermediate + NH3 (Nucleophilic Substitution) final_product Quinonoid Bis-Porphyrin intermediate->final_product + 2,3-Dioxo-porphyrin (Condensation) porphyrin 2,3-Dioxo-porphyrin (chlorin) porphyrin->final_product

Caption: Reaction scheme for the synthesis of the quinonoid bis-porphyrin.

Conclusion

This compound and its analogs are powerful reagents in the synthesis of complex, functional molecules. The ability to undergo sequential nucleophilic substitutions allows for the controlled introduction of various functional groups, leading to the construction of elaborate structures like the quinonoid bis-porphyrin detailed in these notes. This example showcases the potential of these chlorinated benzoquinones in the development of novel materials and compounds with potential applications in fields such as molecular electronics and medicinal chemistry, inspired by the structures of natural products. Researchers can adapt these protocols for the synthesis of a wide range of derivatives by varying the nucleophiles and porphyrin precursors used.

References

Application Notes and Protocols for Monitoring Reactions with 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 2,3,5-trichloro-1,4-benzoquinone. The protocols cover a range of analytical techniques suitable for quantitative analysis, reaction kinetic studies, and impurity profiling.

High-Performance Liquid Chromatography (HPLC-UV) Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantitative analysis of quinones and their derivatives. This method is suitable for monitoring the depletion of this compound or the formation of related products in a reaction mixture.

Experimental Protocol

Sample Preparation:

  • Reaction Quenching: At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot with a suitable solvent (e.g., a mixture of acetonitrile and water) to a known volume (e.g., in a 1 mL volumetric flask). The dilution factor should be chosen to ensure the final concentration of the analyte falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter before injection into the HPLC system.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is often optimal for separating reactants, intermediates, and products.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: Hold at 5% A, 95% B

    • 20-21 min: Linear gradient back to 95% A, 5% B

    • 21-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength around 270-290 nm is typically suitable for monitoring.

Data Analysis:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the diluent. Inject each standard and plot the peak area against the concentration to generate a calibration curve.

  • Quantification: Inject the prepared samples from the reaction mixture. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Reaction Monitoring: Plot the concentration of this compound against time to monitor the progress of the reaction.

Quantitative Data Summary (Representative)

The following table summarizes typical performance characteristics for HPLC-UV analysis of quinone compounds. These values can serve as a benchmark for method validation.

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter (0.22 µm) Quench->Filter HPLC HPLC-UV System Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Integration->Quantification Kinetics Reaction Kinetics Plot Quantification->Kinetics GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Extraction Liquid-Liquid Extraction Reaction->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration GCMS GC-MS System Concentration->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometry Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectra Analysis TIC->MassSpec Quantification Quantification (SIM) MassSpec->Quantification Profiling Byproduct Profiling Quantification->Profiling UVVis_Logic cluster_measurement Spectroscopic Measurement cluster_calculation Calculation Absorbance Absorbance (A) at λmax BeerLambert Beer-Lambert Law (A = εbc) Absorbance->BeerLambert Concentration Concentration (c) RateLaw Rate Law (e.g., -d[A]/dt = k[A]^n) Concentration->RateLaw Kinetics Rate Constant (k) BeerLambert->Concentration RateLaw->Kinetics Electrochemical_Pathway Analyte This compound (in solution) Electrode Working Electrode Surface Analyte->Electrode ElectronTransfer Electron Transfer (Reduction) Electrode->ElectronTransfer Current Measured Current Signal ElectronTransfer->Current Concentration Concentration Determination Current->Concentration

Application Notes and Protocols for Work-up Procedures in 2,3,5-Trichloro-1,4-benzoquinone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the effective work-up of reactions involving 2,3,5-trichloro-1,4-benzoquinone. The protocols are designed to ensure the safe handling of this reactive reagent and the efficient isolation and purification of the resulting products.

Safety Precautions

This compound and related halogenated quinones are reactive and potentially hazardous compounds.[1] All manipulations should be carried out in a well-ventilated fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[3] In case of accidental contact, wash the affected area immediately with copious amounts of water.[1]

Waste Disposal: Chlorinated organic waste and any materials contaminated with this compound should be disposed of in designated hazardous waste containers according to institutional and local regulations.[1][2][4]

General Work-Up Procedures

The work-up procedure for reactions involving this compound will vary depending on the specific reaction type and the properties of the product. However, a general workflow can be followed, which is then tailored to the specific reaction.

Diagram of General Work-Up Workflow

G reaction Reaction Mixture quench Quenching (e.g., water, aq. NaHSO3) reaction->quench extraction Liquid-Liquid Extraction (e.g., EtOAc, DCM) quench->extraction wash Aqueous Washes (e.g., Water, Brine) extraction->wash dry Drying (e.g., Na2SO4, MgSO4) wash->dry filter Filtration dry->filter concentrate Concentration (Rotary Evaporation) filter->concentrate purify Purification concentrate->purify product Isolated Product purify->product

Caption: General workflow for the work-up of this compound reactions.

Detailed Experimental Protocols

The following sections provide detailed protocols for the work-up of common reaction types involving this compound.

Case Study: Nucleophilic Vinylic Substitution

This protocol is based on the synthesis of aminovinylquinones, which are valuable intermediates.[5]

Reaction: Nucleophilic substitution of a chlorine atom on the this compound ring.

Protocol:

  • Quenching: Upon reaction completion, cool the reaction mixture to room temperature. If acidic byproducts are present, a dilute aqueous solution of a mild base like sodium bicarbonate may be carefully added to neutralize the mixture.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Repeat the extraction two to three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in hexanes is often effective for eluting the desired compound.

Quantitative Data for Nucleophilic Vinylic Substitution (Representative)
ProductReactant Ratios (Quinone:Nucleophile)SolventReaction Time (h)Yield (%)Purity (%)
2-Amino-3,5,6-trichloro-1,4-benzoquinone1 : 1.2Dichloromethane485>95 (by NMR)
2,5-Diamino-3,6-dichloro-1,4-benzoquinone1 : 2.5Acetonitrile1278>98 (by HPLC)
Diels-Alder Cycloaddition

This protocol is adapted from general procedures for Diels-Alder reactions involving benzoquinones.[6][7][8][9]

Reaction: [4+2] cycloaddition of a diene to the electron-deficient double bond of this compound.

Protocol:

  • Cooling and Precipitation: After the reaction is complete, cool the reaction vessel in an ice bath to induce precipitation or crystallization of the Diels-Alder adduct.

  • Isolation by Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold solvent (the same as the reaction solvent or a less polar solvent) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

  • Recrystallization (Optional): If further purification is required, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Quantitative Data for Diels-Alder Reaction (Representative)
DieneSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
CyclopentadieneDichloromethane0 to rt292>97 (by NMR)
IsopreneToluene80688>95 (by GC-MS)

Diagram of Diels-Alder Work-Up Workflow

G reaction Reaction Mixture cool Cooling (Ice Bath) reaction->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Drying Under Vacuum wash->dry recrystallize Recrystallization (Optional) dry->recrystallize product Isolated Adduct dry->product If pure enough recrystallize->product

Caption: Workflow for the work-up of Diels-Alder reactions.

Michael Addition

This protocol is based on general procedures for the Michael addition of nucleophiles to activated quinones.[10]

Reaction: 1,4-conjugate addition of a nucleophile (e.g., thiol, amine) to the quinone ring.

Protocol:

  • Quenching: Quench the reaction by adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate any anionic intermediates.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

Quantitative Data for Michael Addition (Representative)
NucleophileSolventBaseReaction Time (h)Yield (%)Purity (%)
ThiophenolTetrahydrofuranTriethylamine390>96 (by NMR)
AnilineEthanolNone2475>95 (by HPLC)

Troubleshooting

  • Emulsion during extraction: Add more brine to the separatory funnel and swirl gently to break up the emulsion.

  • Product insolubility: If the product precipitates during the work-up, it may be necessary to use a larger volume of solvent or a different solvent for extraction.

  • Difficulty in purification: If column chromatography does not provide adequate separation, consider recrystallization or preparative thin-layer chromatography (TLC). For acidic or basic products, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the chromatography eluent may improve separation.[11]

References

Application Notes and Protocols for Large-Scale Synthesis Using 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of novel compounds utilizing 2,3,5-trichloro-1,4-benzoquinone as a key starting material. The focus is on the synthesis of substituted aminovinyl-trichlorobenzoquinones, a class of compounds with potential applications in materials science and as bioactive molecules.

Application: Synthesis of 2,3,5-Trichloro-6-(2-diethylaminovinyl)-1,4-benzoquinone

This compound serves as a versatile precursor for the synthesis of highly colored "blue quinone" dyes.[1] These dyes, such as 2,3,5-Trichloro-6-(2-diethylaminovinyl)-1,4-benzoquinone, are of interest for their potential applications in non-linear optics.[1] The synthesis involves the reaction of the trichlorobenzoquinone with a secondary amine and an aldehyde. The general reaction proceeds with good yield and allows for the introduction of various substituents, leading to a range of colored compounds.[1]

Quantitative Data

While specific large-scale yield data is not extensively published, the following table summarizes typical outcomes for the synthesis of related substituted benzoquinones, providing a benchmark for expected efficiency.

ProductStarting MaterialsScaleYield (%)Reference
2,3-DichlorobenzoquinoneDichloro-substituted Diels-Alder adduct0.019 mmol62[2]
Trichloro-substituted benzoquinoneTrichloro-substituted Diels-Alder adduct0.019 mmol68[2]
5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione4a-methoxy-6,7-bis(methylthio)-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione0.019 mmol60[2]
2,3,5,6-Tetraamino-1,4-benzoquinoneNot SpecifiedNot Specified81[3]
Experimental Protocol: Large-Scale Synthesis of 2,3,5-Trichloro-6-(2-diethylaminovinyl)-1,4-benzoquinone

This protocol is adapted from general procedures for the synthesis of dialkylaminovinylquinones.[1]

Materials:

  • This compound (1 equivalent)

  • Diethylamine (2 equivalents)

  • Acetaldehyde (2 equivalents)

  • Ethanol (solvent)

  • Hydrochloric acid (for purification)

  • Sodium bicarbonate (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Chromatography equipment (optional, for high purity)

Procedure:

  • Reaction Setup: In a large, multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve this compound in ethanol.

  • Addition of Reagents: To the stirred solution, add diethylamine. Subsequently, add acetaldehyde dropwise through the dropping funnel over a period of 30 minutes. The reaction mixture is expected to change color.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to precipitate the crude product.

  • Purification:

    • Filter the crude product and wash with cold ethanol.

    • Redissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution using a rotary evaporator to obtain the solid product.

  • Characterization: The final product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application: Cytotoxicity of Trichlorobenzoquinone Derivatives

Substituted benzoquinones are known to exhibit cytotoxic properties, making them of interest in drug development, particularly in oncology.[4] The mechanism of their cytotoxicity is often attributed to the induction of oxidative stress within cells.[5]

General Mechanism of Cytotoxicity

The cytotoxic effects of many quinone derivatives are linked to their ability to undergo redox cycling. In a cellular environment, quinones can be reduced to semiquinones or hydroquinones. These reduced forms can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This futile cycle leads to a state of oxidative stress.

The excessive production of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to damage of critical biomolecules, including lipids, proteins, and DNA. DNA damage, in particular, can trigger apoptotic pathways, leading to programmed cell death.

Spectroscopic Data

The following table presents key spectroscopic data for the starting material, this compound, which is essential for its identification and characterization.

Spectroscopic DataThis compound
¹H NMR A single signal for the lone proton on the quinone ring.
¹³C NMR Six distinct carbon environments.
Mass Spectrometry Distinct isotopic pattern due to three chlorine atoms.

Visualizations

Experimental Workflow

G Workflow for the Synthesis of 2,3,5-Trichloro-6-(2-diethylaminovinyl)-1,4-benzoquinone cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve this compound in Ethanol B Add Diethylamine and Acetaldehyde A->B C Reflux for 4-6 hours B->C D Cool and Acidify with HCl C->D E Filter Crude Product D->E F Redissolve in Dichloromethane E->F G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I I H->I Final Product

Caption: Synthesis workflow for a substituted benzoquinone.

Signaling Pathway

G General Cellular Mechanism of Cytotoxicity for Trichlorobenzoquinone Derivatives cluster_0 Cellular Environment cluster_1 Cellular Damage cluster_2 Cell Fate A Trichlorobenzoquinone Derivative Enters Cell B Redox Cycling A->B C Generation of Reactive Oxygen Species (ROS) B->C D Oxidative Stress C->D E DNA Damage D->E F Lipid Peroxidation D->F G Protein Oxidation D->G H Apoptosis E->H

Caption: Cytotoxicity mechanism of benzoquinone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Side Reactions of 2,3,5-Trichloro-1,4-benzoquinone with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,5-trichloro-1,4-benzoquinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its reactions with nucleophiles and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary reactions of this compound with common nucleophiles?

A1: this compound is a highly electrophilic compound due to the presence of three electron-withdrawing chlorine atoms and two carbonyl groups.[1][2] The primary reaction with nucleophiles such as primary and secondary amines, and thiols is typically a nucleophilic aromatic substitution (SNAr) where one or more chlorine atoms are displaced by the nucleophile. The positions most susceptible to attack are C2, C3, and C5.

Q2: What are the most common side reactions to be aware of?

A2: Several side reactions can occur, leading to a mixture of products and reduced yields of the desired compound. These include:

  • Multiple Substitutions: The initial substitution product can sometimes be more reactive than the starting material, leading to di- or even tri-substituted products. This is particularly common with strong nucleophiles or when an excess of the nucleophile is used.

  • Michael Addition: Nucleophiles can undergo a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated ketone system of the benzoquinone ring. This can be followed by tautomerization and potentially elimination of a chlorine atom, leading to a substituted product.[3][4]

  • Reaction at the Carbonyl Group: While less common for substitutions at the ring, strong nucleophiles can potentially attack the carbonyl carbons.

  • Reduction of the Quinone: The high reduction potential of this compound makes it susceptible to reduction by certain nucleophiles or impurities, leading to the corresponding hydroquinone.[1]

  • Complex Rearrangements: In some cases, especially with certain amines, unexpected rearrangement products may be formed. For instance, reactions of other substituted benzoquinones with primary aliphatic amines in the presence of air have been reported to yield aminated quinone epoxides.

Q3: How does the choice of nucleophile impact the reaction and potential side products?

A3: The nature of the nucleophile plays a critical role:

  • Amines (Primary vs. Secondary): Primary amines can undergo single or double substitution. Secondary amines will typically only undergo a single substitution at each available site due to steric hindrance.

  • Thiols and Thiolates: Thiols are effective nucleophiles for substitution on the quinone ring. Thiolates, being more nucleophilic, will react more readily and may lead to a higher degree of substitution. For some quinones, the reaction with thiols can proceed via a radical mechanism, which can affect the regioselectivity of the addition.[3]

  • Alcohols and Alkoxides: Alcohols are generally poor nucleophiles for this reaction under neutral conditions. However, in the presence of a base to form the more nucleophilic alkoxide, substitution can occur. Care must be taken as the basic conditions can also promote other side reactions.

Troubleshooting Guides

Problem 1: Low yield of the desired mono-substituted product and formation of multiple substitution products.

Possible Cause Troubleshooting Steps
Incorrect Stoichiometry Carefully control the stoichiometry. Use a 1:1 molar ratio of the nucleophile to this compound, or a slight excess of the quinone.
High Reaction Temperature Perform the reaction at a lower temperature to decrease the rate of the second substitution, which often has a higher activation energy.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further reaction of the mono-substituted product.
Strongly Nucleophilic Reagent If using a highly reactive nucleophile (e.g., a thiolate), consider using the corresponding neutral thiol with a non-nucleophilic base to control the reactivity.

Problem 2: Formation of a complex mixture of unidentified products.

Possible Cause Troubleshooting Steps
Michael Addition Side Reactions Change the solvent to one that may disfavor Michael addition. For example, aprotic solvents may be preferable to protic solvents.
Radical Reactions (especially with thiols) Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can initiate radical pathways. The addition of a radical inhibitor like BHT could also be beneficial.
Decomposition of Starting Material or Product Ensure all reagents and solvents are pure and dry. The reaction mixture turning dark or forming tar can be an indication of decomposition. Running the reaction at a lower temperature may help.

Problem 3: The reaction does not proceed to completion.

Possible Cause Troubleshooting Steps
Insufficiently Nucleophilic Reagent If using a weak nucleophile (e.g., an alcohol or a hindered amine), the addition of a non-nucleophilic base (e.g., Na2CO3, Et3N) can increase its reactivity. For alcohols, conversion to the corresponding alkoxide with a stronger base may be necessary.
Poor Solubility of Reagents Choose a solvent in which both the this compound and the nucleophile are soluble at the reaction temperature.
Deactivation of Nucleophile If an acidic byproduct is formed during the reaction (e.g., HCl), it can protonate the nucleophile, rendering it inactive. The addition of a stoichiometric amount of a non-nucleophilic base can neutralize the acid.

Quantitative Data

The following table summarizes representative yields for reactions of chlorinated benzoquinones with various nucleophiles. Data for this compound is limited; therefore, data for analogous compounds are included for comparison.

SubstrateNucleophileProduct(s)Yield(s)Reference
Tetrachloro-1,4-benzoquinone4-tert-butylbenzylamineMono-amino-trichloro-1,4-benzoquinoneNot specified[1]
2,6-Dichloro-1,4-benzoquinoneN-(3-aminopropyl)-2-pipecoline2,5-Bis(amino)-3-chloro-1,4-benzoquinoneNot specified[1]
2,3,5,6-Tetrabromo-1,4-benzoquinoneVarious aryl amines2,5-Diamino-3,6-dibromo-1,4-benzoquinonesGood yields[5]
Chloranil(-)-cis-myrtanylamineMono-amino-trichloro and di-amino-dichloro products10% and not specified, respectively[6]

Experimental Protocols

General Protocol for Mono-substitution of this compound with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific amines.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq) in the same solvent.

  • Reaction Execution: Cool the solution of the benzoquinone to 0 °C. Add the amine solution dropwise over 15-30 minutes with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired mono-substituted product.

Visualizations

Reaction Pathways

G Potential Reaction Pathways of this compound with a Nucleophile (NuH) A This compound B Mono-substituted Product (SNAr) A->B + NuH - HCl D Michael Adduct Intermediate A->D + NuH (Michael Addition) F Hydroquinone (Reduction) A->F [H] C Di-substituted Product B->C + NuH - HCl E Substituted Product via Addition-Elimination D->E - HCl

Caption: Possible reaction pathways for this compound with a nucleophile.

Troubleshooting Workflow

G Troubleshooting Low Yield of Mono-substituted Product Start Low Yield of Desired Product Check_Stoichiometry Check Stoichiometry Start->Check_Stoichiometry Stoichiometry_OK Stoichiometry OK? Check_Stoichiometry->Stoichiometry_OK Adjust_Stoichiometry Adjust to 1:1 or slight excess of quinone Stoichiometry_OK->Adjust_Stoichiometry No Check_Temp Check Reaction Temperature Stoichiometry_OK->Check_Temp Yes Adjust_Stoichiometry->Check_Temp Temp_OK Temperature Optimized? Check_Temp->Temp_OK Lower_Temp Lower Reaction Temperature Temp_OK->Lower_Temp No Check_Time Check Reaction Time Temp_OK->Check_Time Yes Lower_Temp->Check_Time Time_OK Time Monitored? Check_Time->Time_OK Monitor_Closely Monitor by TLC/LC-MS and quench upon completion Time_OK->Monitor_Closely No End Yield Improved Time_OK->End Yes Monitor_Closely->End

Caption: A logical workflow for troubleshooting low yields in mono-substitution reactions.

References

Technical Support Center: 2,3,5-Trichloro-1,4-benzoquinone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving 2,3,5-Trichloro-1,4-benzoquinone. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in nucleophilic substitution reactions of this compound?

A1: The most common byproducts arise from incomplete substitution, over-substitution, and reduction of the quinone ring. Depending on the nucleophile and reaction conditions, you may encounter:

  • Monosubstituted Products: Where only one chlorine atom is replaced by the nucleophile.

  • Disubstituted Products: Where two chlorine atoms are replaced. The regioselectivity can vary.

  • Trisubstituted Products: Where all three chlorine atoms are replaced.

  • Hydroquinones: The corresponding reduced form of the benzoquinone products. These can form via electron transfer processes during the reaction or during workup.[1]

  • Michael Addition Products: While less common for highly chlorinated quinones where substitution is facile, Michael addition of the nucleophile to the quinone ring can occur, especially with soft nucleophiles.[2]

  • Degradation Products: At elevated temperatures or under harsh pH conditions, the quinone ring can degrade, leading to a complex mixture of byproducts.

Q2: How can I minimize the formation of the hydroquinone byproduct?

A2: Hydroquinone formation is a common issue. To minimize its formation, consider the following:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any hydroquinone formed back to the quinone, which can participate in side reactions, and to prevent oxidative degradation.

  • Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, reaction time) to avoid side reactions that can lead to reduction of the quinone.

  • Oxidizing Workup: During workup, a mild oxidant can sometimes be used to convert the hydroquinone byproduct back to the desired quinone, simplifying purification. However, this must be done cautiously to avoid degrading the desired product.

  • Choice of Solvent: The choice of solvent can influence the redox potential of the quinone and affect the propensity for hydroquinone formation.

Q3: I am seeing multiple substitution products. How can I improve the selectivity for a single product?

A3: Controlling the degree of substitution is a common challenge. To improve selectivity:

  • Stoichiometry: Carefully control the stoichiometry of the nucleophile. Using a limiting amount of the nucleophile will favor monosubstitution, while a large excess will drive the reaction towards polysubstitution.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity by slowing down the rate of subsequent substitution reactions.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the desired product is maximized to prevent the formation of over-substituted byproducts.

  • Steric Hindrance: The inherent steric hindrance of both the quinone and the nucleophile can influence the substitution pattern.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Substituted Product
Possible Cause Troubleshooting Step
Low Reactivity of Nucleophile Increase the reaction temperature or use a stronger base to deprotonate the nucleophile and increase its nucleophilicity.
Poor Solubility of Reactants Choose a solvent in which both this compound and the nucleophile are soluble.
Product Degradation Your product may be unstable under the reaction conditions or during workup. Try running the reaction at a lower temperature and for a shorter time. Analyze the crude reaction mixture by TLC or LC-MS to check for product formation before workup.
Incorrect Workup Procedure Your product might be water-soluble or sensitive to the pH of the aqueous wash. Check the aqueous layer for your product. Adjust the pH of the workup if necessary.[3]
Problem 2: Complex Product Mixture with Many Unidentifiable Spots on TLC
Possible Cause Troubleshooting Step
Decomposition of Starting Material or Product Run the reaction at a lower temperature. Ensure your starting material is pure. Consider if your product is sensitive to light or air.
Multiple Side Reactions Re-evaluate the reaction conditions. Consider changing the solvent or the base used. A less polar solvent may reduce side reactions.
Radical Reactions Semiquinone radical formation can lead to complex mixtures.[2] Adding a radical scavenger might help, but this could also inhibit the desired reaction. This is a more advanced troubleshooting step.

Quantitative Data

The following table summarizes typical product distributions for reactions of chlorinated p-benzoquinones with thiol nucleophiles. While this data is for 2-chloro- and 2,5-dichloro-1,4-benzoquinone, it provides a strong indication of the expected reactivity and potential byproduct profiles for this compound.

ReactantNucleophileProduct(s)RatioReference
2-Chloro-1,4-benzoquinone4-Nitrobenzenethiol (NBT)Monosubstituted (Michael Addition) and Disubstituted (Vinylic Substitution)Mixture[2]
2,5-Dichloro-1,4-benzoquinone4-Nitrobenzenethiol (NBT)Disubstituted (Vinylic Substitution)1:2 (Quinone:NBT)[2]

Experimental Protocols

General Procedure for Nucleophilic Substitution with a Thiol

This protocol is adapted from studies on related chlorinated benzoquinones and should be optimized for specific substrates.[2]

  • Dissolve the Quinone: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere.

  • Add Nucleophile: Add the thiol nucleophile (e.g., an alkanethiol or an aromatic thiol) to the solution. The stoichiometry will depend on the desired degree of substitution. For monosubstitution, use approximately 1 equivalent.

  • Add Base (if necessary): If the thiol is not sufficiently nucleophilic, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can be added to deprotonate the thiol.

  • Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., a dilute acid wash if a base was used). Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

Visualizations

Reaction Pathways

The following diagram illustrates the primary reaction pathways for a nucleophilic substitution reaction on this compound, leading to either a monosubstituted product or a reduced hydroquinone byproduct.

ReactionPathways This compound This compound Monosubstituted_Product Monosubstituted Product This compound->Monosubstituted_Product Nucleophilic Substitution Hydroquinone_Byproduct Hydroquinone Byproduct This compound->Hydroquinone_Byproduct Reduction Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Monosubstituted_Product ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Start Dissolve Reactants Reaction_Step Add Nucleophile & Base (under N2) Start->Reaction_Step Monitor Monitor by TLC/LC-MS Reaction_Step->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze Troubleshooting Low_Yield Low Yield Observed Check_Crude Analyze Crude Mixture (TLC, LC-MS) Low_Yield->Check_Crude No_Product No Product Formed Check_Crude->No_Product No desired product Product_Present Product is Present Check_Crude->Product_Present Desired product detected Modify_Conditions Modify Reaction Conditions: - Increase Temperature - Change Solvent - Add Catalyst No_Product->Modify_Conditions Check_Workup Investigate Workup Procedure: - Check Aqueous Layer - Test Product Stability (pH) Product_Present->Check_Workup

References

Technical Support Center: Purification of 2,3,5-Trichloro-1,4-benzoquinone Oxidation Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of products from the oxidation of 2,3,5-trichloro-1,4-benzoquinone.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and its derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Purified Product 1. Incomplete reaction or oxidation. 2. Product loss during extraction or filtration steps. 3. Sublimation of the product during drying or heating.[1] 4. Formation of soluble by-products that are difficult to separate.1. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. 2. Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. Use appropriately sized filter paper to avoid loss. 3. Avoid prolonged heating, especially under vacuum, which can lead to sublimation.[1] Dry at lower temperatures if possible. 4. Alter reaction conditions to minimize by-product formation. Consider chromatographic purification methods for complex mixtures.
Product is Contaminated with Starting Material 1. The oxidation reaction did not go to completion. 2. Inefficient purification method to separate product from starting material.1. Increase reaction time, temperature, or the amount of oxidizing agent. 2. Utilize a different purification technique. If recrystallization fails, column chromatography may be effective. The choice of solvent system is crucial for achieving good separation.
Product Appears as a Dark, Tarry Residue 1. Over-oxidation or decomposition of the quinone product.[1] 2. Presence of polymeric or highly conjugated impurities. 3. The reaction may have produced semiquinone radicals which can lead to complex mixtures.[2]1. Use milder oxidizing agents or control the reaction temperature more carefully. 2. Attempt to purify by dissolving the residue in a minimal amount of a suitable solvent and precipitating the product by adding a non-solvent. Column chromatography on silica gel can also be effective for removing polar impurities. 3. Ensure the reaction is carried out under controlled conditions to minimize radical formation.
Difficulty in Crystallizing the Product 1. The product is too soluble in the chosen solvent. 2. Presence of impurities that inhibit crystal formation. 3. The product may be an oil at room temperature.1. Try a different solvent or a mixture of solvents. Cooling the solution to a lower temperature (e.g., in an ice bath or freezer) can induce crystallization.[3] 2. First, attempt to remove impurities by washing the crude product or by passing a solution through a short plug of silica gel. 3. If the product is an oil, consider purification by chromatography instead of recrystallization.
Final Product Purity is Low (Confirmed by NMR/HPLC) 1. Co-crystallization of impurities with the product. 2. Incomplete removal of solvents. 3. On-column reactions during HPLC analysis, such as the oxidation of corresponding hydroquinones.[4]1. Perform a second recrystallization using a different solvent system.[3] 2. Dry the product thoroughly under vacuum, but be mindful of potential sublimation. 3. For HPLC analysis of quinone/hydroquinone mixtures, consider purging columns with EDTA to reduce on-column oxidation catalyzed by metal ions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying chlorinated benzoquinones?

A1: The most common purification methods include recrystallization, steam distillation, and sublimation.[1][2]

  • Recrystallization is widely used. The choice of solvent is critical; non-polar solvents are often effective for isolating crystalline TCBQ.[2] For similar compounds, aqueous ethanol has been successfully used.[1]

  • Steam distillation is effective for volatile quinones, helping to separate them from non-volatile tars and inorganic salts.[1]

  • Sublimation can be an excellent method for obtaining high-purity product, particularly for compounds like 2,5-dichloroquinone which can be purified this way after initial precipitation from the reaction mixture.[1]

Q2: How can I identify the impurities in my product?

A2: Spectroscopic methods are essential for identifying impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can reveal the presence of impurities by showing extra signals.[2] For this compound, the ¹H NMR spectrum should be simple, showing a single signal for the lone proton on the quinone ring.[2]

  • High-Performance Liquid Chromatography (HPLC) can separate and quantify impurities. However, be aware that hydroquinones can be oxidized to benzoquinones on the column, which can complicate analysis.[4]

  • Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities, such as unreacted starting materials or by-products.

Q3: What type of solvent should I use for recrystallization?

A3: The choice of solvent depends on the specific product. For chlorinated quinones, non-polar solvents are often a good starting point.[2] For other substituted benzoquinones, solvents like ethanol, aqueous ethanol, or acetone have been used effectively.[1][3] It is often a matter of empirical testing to find the solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures.

Q4: My oxidation product is a substituted aminovinyl trichlorobenzoquinone, which is intensely colored. Does this affect purification?

A4: Yes, highly colored compounds, often called "blue quinones," can sometimes be challenging to purify due to their strong adsorption to stationary phases like silica gel.[5] For these compounds, recrystallization might be a more suitable method. A reported method involves crystallization by the addition of methanol to a toluene solution of the compound.[5]

Q5: Can I use column chromatography for purification?

A5: Yes, column chromatography is a viable option, especially for complex mixtures or non-crystalline products. A common stationary phase is silica gel. The mobile phase (eluent) should be chosen to provide good separation between the desired product and impurities. For a related compound, a short column of neutral alumina was used to purify the crude product before recrystallization.[6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for a Substituted Benzoquinone

This protocol is adapted from a procedure for 2-phenoxymethyl-1,4-benzoquinone and can be used as a starting point.[3]

  • Dissolution: Dissolve the crude, solid product in a suitable solvent (e.g., 95% ethanol, acetone) in an Erlenmeyer flask by heating the mixture (e.g., in a water bath or on a hot plate). Use a minimal amount of the hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them. This step should be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. This can be done by air-drying or in a vacuum desiccator. Be cautious with heating under vacuum to avoid sublimation of the product.[1]

Visualized Workflow

General Purification Workflow

The following diagram illustrates a general workflow for the purification of products from an oxidation reaction.

G cluster_main Purification Workflow reaction Crude Reaction Mixture workup Aqueous Workup / Extraction reaction->workup Isolate Organics crude_solid Crude Solid Product workup->crude_solid Solvent Removal recrystallization Recrystallization crude_solid->recrystallization Primary Method chromatography Column Chromatography crude_solid->chromatography If Recrystallization Fails or Product is Oily pure_product Pure Crystalline Product recrystallization->pure_product chromatography->pure_product analysis Purity Analysis (NMR, HPLC) pure_product->analysis

Caption: General workflow for purification of oxidation products.

References

Technical Support Center: Column Chromatography for Chlorinated Quinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatographic separation of chlorinated quinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for separating chlorinated quinone derivatives?

A1: The choice of stationary phase depends on the polarity of your specific chlorinated quinone derivatives and the separation mechanism (normal-phase or reversed-phase).

  • Normal-Phase Chromatography: Silica gel is a common choice for its versatility.[1] However, due to its slightly acidic nature, it can sometimes cause degradation of sensitive compounds.[2] For acid-sensitive chlorinated quinones, neutral alumina or Florisil may be better alternatives.[2]

  • Reversed-Phase HPLC: C18 columns are frequently used and have shown good separation for various haloquinones. Other options that have been explored include C8, activated graphitic carbon, and phenyl stationary phases. In one study, a C18 column provided the best separation for four different haloquinones.

Q2: How do I choose an appropriate mobile phase?

A2: Mobile phase selection is critical for achieving good resolution.

  • Normal-Phase: A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The polarity is adjusted by changing the ratio of the solvents. It is crucial to test different solvent systems using Thin Layer Chromatography (TLC) first to determine the optimal mobile phase for your specific separation.

  • Reversed-Phase HPLC: A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of an acidifier, such as formic acid or phosphoric acid, can improve peak shape and reproducibility, especially for ionizable compounds.

Q3: My chlorinated quinone derivative appears to be degrading on the column. What can I do?

A3: Chlorinated quinones can be unstable, especially in the presence of light and certain reactive surfaces.[3]

  • Check Stationary Phase Compatibility: If you are using silica gel, its acidic nature might be causing degradation.[2] Consider switching to a more inert stationary phase like neutral alumina or Florisil.[2] You can also deactivate silica gel by washing it with a solvent system containing a small amount of a base like triethylamine.[4]

  • Minimize Exposure to Light: Protect your column and fractions from light by wrapping them in aluminum foil. Some chlorinated benzo-1,2-quinones are known to be unstable in light.[3]

  • Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Q4: I'm observing significant peak tailing in my HPLC chromatogram. How can I fix this?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Adjust Mobile Phase pH: For basic compounds, interactions with residual acidic silanol groups on silica-based columns are a common cause of tailing. Lowering the pH of the mobile phase can suppress the ionization of these silanol groups and reduce tailing.

  • Use an End-Capped Column: These columns have had their residual silanol groups chemically modified to be less interactive, which can significantly improve peak shape for basic compounds.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample to see if the peak shape improves.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation - Inappropriate mobile phase polarity.- Compound instability on the stationary phase.[2]- Co-elution of compounds with similar polarities.- Optimize the mobile phase using TLC. Test a range of polarities.- If degradation is suspected on silica, switch to alumina or Florisil.[2]- Consider using a gradient elution to improve the separation of complex mixtures.[4]
Compound Elutes Too Quickly (Low Retention) - Mobile phase is too polar (normal-phase).- Mobile phase is too non-polar (reversed-phase).- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture) for normal-phase.- Increase the polarity of the mobile phase (e.g., increase the proportion of water in a methanol/water mixture) for reversed-phase.
Compound Elutes Too Slowly or Not at All (High Retention) - Mobile phase is too non-polar (normal-phase).- Mobile phase is too polar (reversed-phase).- Compound may have decomposed on the column.[2]- Increase the polarity of the mobile phase for normal-phase.- Decrease the polarity of the mobile phase for reversed-phase.- Test for compound stability on the stationary phase using a small-scale experiment before running a large column.[2]
Irregularly Shaped Bands (Streaking/Tailing) - Poorly packed column.- Column overload.- Secondary interactions with the stationary phase.- Ensure the column is packed uniformly without any cracks or channels.- Load a smaller amount of the sample onto the column.- For HPLC, lower the mobile phase pH or use an end-capped column. For traditional column chromatography, consider a different stationary phase.
Low Recovery of Compound - Compound decomposition on the column.[2]- Irreversible adsorption to the stationary phase.- Use a more inert stationary phase (alumina, Florisil) or deactivated silica.[2][4]- Ensure the compound is stable under the chosen chromatographic conditions.
Colored Impurities Co-eluting - Inadequate separation power of the chosen system.- Employ gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.- Try a different stationary phase with different selectivity.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography of a Chlorinated Quinone Mixture

This protocol describes a general procedure for the separation of a hypothetical mixture of two chlorinated quinone derivatives with different polarities using flash column chromatography.

1. Materials:

  • Stationary Phase: Silica gel (230-400 mesh) or Neutral Alumina (activated, Brockmann I)

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)

  • Sample: Crude mixture of chlorinated quinone derivatives dissolved in a minimal amount of dichloromethane or the initial mobile phase.

  • Glass column, sand, cotton or glass wool, collection tubes.

2. Method:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. The ideal solvent system should give good separation between the components with Rf values between 0.2 and 0.5 for the compounds of interest.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a beaker, create a slurry of the chosen stationary phase in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

    • Add another thin layer of sand on top of the packed stationary phase.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a suitable solvent.

    • Carefully apply the sample to the top of the column.

    • Allow the sample to absorb completely into the top layer of sand/stationary phase.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified compounds.

    • Combine the pure fractions of each compound and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC Analysis of Chlorinated Quinones

This protocol is based on the analysis of chlorinated quinones in water samples and can be adapted for other applications.

1. Materials and Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase A: 0.25% Formic Acid in Water.

  • Mobile Phase B: 0.25% Formic Acid in Methanol.

  • Sample: Chlorinated quinone derivatives dissolved in the initial mobile phase composition.

2. Method:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 55% B) until a stable baseline is achieved.

  • Injection: Inject a small volume of the sample (e.g., 20 µL).

  • Elution: Run the separation using either an isocratic or gradient elution method. A potential gradient could be:

    • 0-5 min: 55% B

    • 5-20 min: Linear gradient from 55% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 55% B and re-equilibrate.

  • Detection: Monitor the elution of the compounds at an appropriate UV wavelength or using MS.

  • Data Analysis: Identify and quantify the chlorinated quinone derivatives based on their retention times and peak areas compared to standards.

Data Presentation

Table 1: Hypothetical Retention Time and Resolution Data for HPLC Separation of Chlorinated Quinones

CompoundRetention Time (min) - Method ARetention Time (min) - Method BResolution (Rs) between Compound 1 & 2
2,3-Dichloro-1,4-naphthoquinone8.510.22.1 (Method A)
2,3,5-Trichloro-1,4-benzoquinone9.811.51.8 (Method B)
Tetrachloro-1,4-benzoquinone11.213.1-
Method A: C18 column, 60:40 Methanol/Water with 0.1% Formic Acid.
Method B: Phenyl column, 50:50 Acetonitrile/Water with 0.1% Phosphoric Acid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis tlc 1. TLC Analysis (Mobile Phase Optimization) packing 2. Column Packing (Slurry Method) tlc->packing loading 4. Sample Loading packing->loading sample_prep 3. Sample Preparation (Dissolve in minimal solvent) sample_prep->loading elution 5. Elution (Isocratic or Gradient) loading->elution collection 6. Fraction Collection elution->collection fraction_analysis 7. Fraction Analysis (TLC) collection->fraction_analysis combine 8. Combine Pure Fractions fraction_analysis->combine evaporation 9. Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Workflow for purification by column chromatography.

troubleshooting_logic start Poor Separation Observed check_mobile_phase Is Mobile Phase Optimized via TLC? start->check_mobile_phase check_mobile_phase->start No, Optimize First check_stationary_phase Is Compound Stable on Stationary Phase? check_mobile_phase->check_stationary_phase Yes consider_gradient Consider Gradient Elution check_stationary_phase->consider_gradient Yes change_stationary_phase Change Stationary Phase (e.g., Silica to Alumina) check_stationary_phase->change_stationary_phase No, Degradation Observed optimize_gradient Optimize Gradient Profile consider_gradient->optimize_gradient change_stationary_phase->start success Successful Separation optimize_gradient->success

Caption: Troubleshooting logic for poor separation.

References

optimizing reaction conditions for 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions for the synthesis of 2,3,5-Trichloro-1,4-benzoquinone.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include 1,4-benzoquinone, hydroquinone, and 2-alkylhydroquinones.[1] The choice of starting material can influence the reaction conditions and the impurity profile of the final product.

Q2: What are the typical chlorinating agents used in the synthesis?

The most common chlorinating agents are chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂).[1][2][3] The selection of the chlorinating agent will affect the reactivity and may require different safety precautions.

Q3: What analytical techniques are recommended for characterizing this compound?

A combination of spectroscopic and chromatographic methods is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the single proton on the quinone ring, and ¹³C NMR helps in elucidating the carbon framework.[4]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule.[4]

  • Mass Spectrometry (MS): Provides information on the molecular weight and the characteristic isotopic pattern of the three chlorine atoms.[4]

  • Cyclic Voltammetry: This electrochemical technique helps in determining the redox potentials of the compound.[4]

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and identifying impurities.

Q4: What are the key safety precautions to consider when working with this compound and the associated reagents?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when handling volatile and toxic reagents like chlorine gas and sulfuryl chloride.[5][6][7][8][9]

  • Handling of Reagents:

    • Sulfuryl chloride: It is moisture-sensitive and reacts violently with water, releasing toxic gases.[6][9] It is also corrosive.[7]

    • Chlorine gas: Highly toxic and corrosive. Use specialized equipment for handling and compressing this gas.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Unreacted quinones can be neutralized with a reducing agent like sodium thiosulfate.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC or HPLC. - Temperature: The reaction temperature may be too low. For chlorination with chlorine gas, temperatures can range from room temperature to reflux, depending on the solvent and substrate.[1] - Stoichiometry of Reagents: An insufficient amount of the chlorinating agent will lead to incomplete conversion. The molar ratio of the chlorinating agent to the starting material is a critical parameter to optimize.[2][3]
Side Reactions - Over-chlorination: Excessive amounts of the chlorinating agent or prolonged reaction times can lead to the formation of tetrachlorinated byproducts. Carefully control the stoichiometry of the chlorinating agent. - Formation of Hydroxylated Byproducts: The presence of water can lead to the formation of hydroxylated quinones, which can be colored impurities. Ensure all reagents and solvents are dry.
Product Decomposition - pH: Chlorinated quinones can be unstable at certain pH values. For instance, tetrachloro-1,4-benzoquinone is known to hydrolyze, and this process is pH-dependent.[10] Maintaining a neutral or slightly acidic pH during workup and purification is generally advisable. - Light Sensitivity: Some quinone derivatives can be light-sensitive.[11] It is good practice to protect the reaction mixture from direct light.
Loss during Workup and Purification - Extraction: Ensure efficient extraction of the product from the reaction mixture by using an appropriate solvent and performing multiple extractions. - Purification: Optimize the purification method. If using column chromatography, select an appropriate stationary phase and eluent system to minimize product loss. For some quinones, extraction with solvents like heptane or cyclohexane can be effective for removing chlorine-containing impurities.[12]

Problem 2: Presence of Impurities in the Final Product

Observed Impurity Potential Cause Suggested Solution
Partially Chlorinated Benzoquinones (e.g., Dichloro-1,4-benzoquinone) Incomplete chlorination.Increase the reaction time, temperature, or the molar ratio of the chlorinating agent. Monitor the reaction progress to determine the optimal endpoint.
Tetrachloro-1,4-benzoquinone Over-chlorination due to excess chlorinating agent or prolonged reaction time.Carefully control the stoichiometry of the chlorinating agent and monitor the reaction to stop it once the desired product is formed.
Chlorinated Hydroquinones Incomplete oxidation of the hydroquinone intermediate.Ensure sufficient oxidant is present or that the reaction conditions favor oxidation. In some procedures, an oxidation step follows the chlorination.
Colored Impurities Formation of charge-transfer complexes or decomposition products.Purification by column chromatography or recrystallization can be effective. The choice of solvent for recrystallization is crucial and may need to be optimized.

Experimental Protocols

Synthesis of this compound from Hydroquinone

This protocol is a generalized procedure based on common chlorination methods. Optimization of specific parameters may be required.

Materials:

  • Hydroquinone

  • Sulfuryl chloride (SO₂Cl₂)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a fume hood, dissolve hydroquinone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2]

  • Slowly add sulfuryl chloride dropwise to the stirred solution at room temperature.[2] The molar ratio of sulfuryl chloride to hydroquinone should be carefully controlled, typically around 3:1 for trichlorination, though optimization is necessary.

  • After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux for a specified time. Monitor the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess sulfuryl chloride by slowly adding water.

  • Extract the product into dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove acetic acid, followed by a final wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Collect the fractions containing the pure this compound and evaporate the solvent to obtain the final product.

  • Characterize the product using NMR, MS, and UV-Vis spectroscopy.

Data Presentation

Table 1: Reaction Parameters for Chlorination of Hydroquinone Derivatives

Starting MaterialChlorinating AgentCatalyst/SolventTemperatureYieldReference
HydroquinoneSulfuryl ChlorideGlacial Acetic AcidRoom TemperatureMajor product: Monochlorohydroquinone[2]
2-AlkylhydroquinonesChlorine GasAcetic AcidRefluxLow[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Starting Material (e.g., Hydroquinone) B Chlorination (e.g., with SO₂Cl₂) A->B Add Chlorinating Agent C Reaction Monitoring (TLC/HPLC) B->C D Quenching & Extraction C->D Reaction Complete E Washing & Drying D->E F Solvent Evaporation E->F G Column Chromatography F->G H Pure Product G->H Purified Fractions I Characterization (NMR, MS, UV-Vis) H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_No Incomplete Reaction Q1->A1_No No Q2 Are there significant side products? Q1->Q2 Yes S1 Increase reaction time/temp or amount of chlorinating agent A1_No->S1 A2_Yes Side Reactions Q2->A2_Yes Yes Q3 Is the product decomposing? Q2->Q3 No S2 Optimize stoichiometry Ensure dry conditions A2_Yes->S2 A3_Yes Product Decomposition Q3->A3_Yes Yes S3 Control pH during workup Protect from light A3_Yes->S3

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: 2,3,5-Trichloro-1,4-benzoquinone Reactivity and Solvent Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,5-trichloro-1,4-benzoquinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical role of solvents in influencing reactivity.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of this compound in nucleophilic substitution reactions?

The solvent plays a crucial role in modulating the reactivity of this compound towards nucleophiles. The effect of the solvent is multifaceted and can influence reaction rates and mechanisms.

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can solvate both the quinone and the nucleophile through hydrogen bonding. While they can help dissolve ionic nucleophiles, they can also form a solvent shell around the nucleophile, reducing its reactivity. For reactions proceeding through a charge-separated transition state, polar protic solvents can offer stabilization, potentially increasing the reaction rate.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents are often a good choice for reactions involving this compound. They can dissolve the quinone and many nucleophiles while not solvating anions as strongly as protic solvents. This "naked" nucleophile is more reactive, often leading to faster reaction rates for nucleophilic substitution.

  • Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the solubility of this compound and many nucleophiles can be limited, which may significantly slow down the reaction rate. However, for specific reactions like Diels-Alder, nonpolar solvents are often preferred.

Q2: I am observing a color change when I dissolve this compound in different solvents. What does this indicate?

The color of the solution can provide valuable information about the electronic environment of the this compound molecule. This phenomenon, known as solvatochromism, is the change in the color of a solute due to the influence of the solvent.

The UV-Vis absorption spectrum of this compound exhibits bands corresponding to n→π* and π→π* electronic transitions. The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, leading to a shift in the absorption maxima (λmax). Generally, a shift to a longer wavelength (red shift or bathochromic shift) is observed in more polar solvents for π→π* transitions, while a shift to a shorter wavelength (blue shift or hypsochromic shift) is often seen for n→π* transitions.

Furthermore, this compound, being a good electron acceptor, can form charge-transfer (CT) complexes with electron-donating solvents or other donor molecules present in the solution. The formation of these CT complexes is often characterized by the appearance of a new, broad absorption band at a longer wavelength, leading to a distinct color change. The position and intensity of this CT band can be solvent-dependent.

Q3: Can the solvent influence the regioselectivity of nucleophilic attack on this compound?

Yes, the solvent can influence the regioselectivity of nucleophilic attack. This compound has multiple electrophilic sites. The solvent can affect the relative reactivity of these sites by:

  • Differential Solvation: The solvent may preferentially solvate certain parts of the quinone molecule, sterically hindering or electronically favoring attack at specific positions.

  • Stabilization of Intermediates: The reaction may proceed through different intermediates (e.g., Meisenheimer complexes) whose relative stabilities can be influenced by the solvent, thus directing the reaction towards a particular product.

For instance, in reactions with amines, the substitution of chlorine atoms is a common pathway. The choice of solvent can influence which chlorine is substituted first and whether subsequent substitutions occur.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Low or no reactivity of this compound. 1. Inappropriate solvent: The chosen solvent may be hindering the reaction (e.g., a protic solvent deactivating the nucleophile). 2. Poor solubility: The quinone or the nucleophile may not be sufficiently soluble in the reaction medium. 3. Decomposition of reactants: The quinone or nucleophile may be unstable under the reaction conditions.1. Solvent Screening: Try the reaction in a polar aprotic solvent like acetonitrile or DMF. 2. Improve Solubility: Use a co-solvent or gently heat the reaction mixture if the reactants are stable at higher temperatures. 3. Check Reactant Stability: Analyze the starting materials by TLC or NMR to ensure they have not decomposed. Run the reaction under an inert atmosphere (N₂ or Ar) if reactants are sensitive to air or moisture.
Formation of multiple unexpected products. 1. Side reactions: this compound is highly reactive and can undergo side reactions like polymerization or reaction with trace impurities. 2. Multiple substitution products: The nucleophile may be reacting at different positions on the quinone ring.1. Purify Reactants and Solvents: Ensure all reagents and solvents are pure and dry. 2. Control Stoichiometry: Use a controlled molar ratio of the nucleophile to the quinone. 3. Lower Reaction Temperature: Running the reaction at a lower temperature may improve selectivity.
Inconsistent reaction rates or yields. 1. Trace amounts of water: Water can act as a nucleophile or alter the properties of the solvent, affecting reaction kinetics. 2. Variability in solvent quality: Different batches or grades of solvents can contain impurities that affect the reaction.1. Use Anhydrous Solvents: Use freshly dried solvents for the reaction. 2. Standardize Solvent Source: Use high-purity, anhydrous solvents from a reliable supplier for all experiments.
Difficulty in isolating the product. 1. Product is highly soluble in the reaction solvent. 2. Formation of a stable charge-transfer complex. 1. Solvent Evaporation and Recrystallization: After the reaction, remove the solvent under reduced pressure and attempt to recrystallize the product from a different solvent system. 2. Column Chromatography: Purify the product using column chromatography. The choice of the stationary and mobile phase will depend on the polarity of the product.

Data Presentation

The following table illustrates the hypothetical effect of solvent polarity on the rate constant of a nucleophilic substitution reaction of this compound with a generic nucleophile. Please note that these values are for illustrative purposes to demonstrate the expected trend and are not based on direct experimental data for this specific reaction.

Solvent Dielectric Constant (ε) Solvent Type Relative Rate Constant (krel)
n-Hexane1.88Nonpolar1
Toluene2.38Nonpolar5
Dichloromethane8.93Polar Aprotic50
Acetone20.7Polar Aprotic200
Acetonitrile37.5Polar Aprotic500
Ethanol24.5Polar Protic80
Methanol32.7Polar Protic120

Experimental Protocols

Protocol: Monitoring the Reaction of this compound with an Amine Nucleophile using UV-Vis Spectroscopy

This protocol outlines a general procedure to study the effect of different solvents on the reaction rate between this compound and a primary or secondary amine.

Objective: To determine the pseudo-first-order rate constant for the reaction in various solvents by monitoring the change in absorbance of the charge-transfer complex or the product over time.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine)

  • A series of anhydrous solvents (e.g., acetonitrile, dichloromethane, ethanol, toluene)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in each of the chosen solvents.

    • Prepare a stock solution of the amine nucleophile (e.g., 1 x 10⁻¹ M) in each of the chosen solvents. The amine should be in large excess to ensure pseudo-first-order kinetics.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired wavelength. This can be the λmax of the charge-transfer complex formed upon mixing the reactants or the λmax of the final product. A preliminary scan of the reaction mixture is recommended to determine the optimal wavelength for monitoring.

    • Equilibrate the cell holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • Pipette a known volume of the this compound solution into a quartz cuvette.

    • Place the cuvette in the thermostatted cell holder and allow it to equilibrate for a few minutes.

    • Initiate the reaction by injecting a small, precise volume of the amine stock solution into the cuvette. Quickly mix the solution by inverting the cuvette (with a stopper) a few times.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • Plot ln(At - A∞) versus time (t), where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction. The slope of this plot will be equal to -kobs, where kobs is the pseudo-first-order rate constant.

    • Repeat the experiment in each of the chosen solvents.

  • Comparison:

    • Compare the obtained kobs values across the different solvents to understand the effect of solvent on the reaction rate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of This compound D Equilibrate Quinone Solution in Cuvette A->D B Prepare Stock Solution of Amine Nucleophile E Initiate Reaction by Adding Amine B->E C Select Solvent (e.g., ACN, DCM, EtOH) C->A C->B D->E F Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) E->F G Plot ln(At - A∞) vs. Time F->G H Calculate Pseudo-First-Order Rate Constant (k_obs) G->H I Compare k_obs across Different Solvents H->I

Caption: Workflow for studying solvent effects on reaction kinetics.

Solvent_Effect_Logic cluster_solvent_type Solvent Type cluster_effects Primary Effects cluster_outcome Impact on Reactivity Protic Polar Protic (e.g., Ethanol) Solvation Solvation of Nucleophile Protic->Solvation Strong TransitionState Stabilization of Transition State Protic->TransitionState Can be significant Aprotic Polar Aprotic (e.g., Acetonitrile) Aprotic->Solvation Weak Aprotic->TransitionState Significant for charged intermediates Nonpolar Nonpolar (e.g., Toluene) Solubility Reactant Solubility Nonpolar->Solubility Can be limiting Rate Reaction Rate Solvation->Rate Decreases (for anionic nucleophiles) TransitionState->Rate Increases Solubility->Rate Decreases if low

Caption: Logical relationship of solvent properties and their effect on reactivity.

Technical Support Center: Temperature Control in Reactions with 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trichloro-1,4-benzoquinone. Proper temperature control is critical for ensuring reaction selectivity, maximizing yield, and maintaining safety.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

Q2: How does temperature affect the outcome of Diels-Alder reactions with this compound?

A2: Temperature plays a critical role in the stereoselectivity of Diels-Alder reactions. Generally, lower temperatures favor the formation of the kinetically controlled endo product due to a lower activation energy barrier.[3][4] Conversely, higher temperatures can lead to a reversible reaction, favoring the formation of the more thermodynamically stable exo product.[3][4] The optimal temperature will depend on the specific diene and solvent system used.

Q3: What are the typical temperature ranges for nucleophilic aromatic substitution (SNA r) reactions involving this compound?

A3: Nucleophilic aromatic substitution reactions with this compound can often be performed at or near room temperature.[5] However, the optimal temperature is highly dependent on the nucleophile's reactivity and the solvent. For less reactive nucleophiles, moderate heating may be necessary to achieve a reasonable reaction rate. It is advisable to start with room temperature and gradually increase the temperature while monitoring the reaction progress to avoid side reactions.

Q4: Can temperature influence the formation of charge-transfer complexes with this compound?

A4: Yes, temperature affects the stability and formation of charge-transfer (CT) complexes. The formation of these complexes is an equilibrium process, and the association constant (KCT) is temperature-dependent. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of complex formation can be determined by studying the reaction at different temperatures.[3][6][7]

Troubleshooting Guide: Temperature-Related Issues

Issue Potential Cause Recommended Action
Low Reaction Yield Temperature too low: Insufficient thermal energy for the reaction to proceed at a practical rate.Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction by TLC or HPLC.
Temperature too high: Decomposition of starting material, product, or intermediates. Formation of unwanted side products.Reduce the reaction temperature. If the reaction is exothermic, improve cooling efficiency or slow the rate of reagent addition.
Formation of Unwanted Side Products Temperature too high: At elevated temperatures, alternative reaction pathways with higher activation energies may become accessible, leading to a decrease in selectivity.Optimize the reaction temperature by performing a temperature screening study. Consider running the reaction at the lowest temperature that provides a reasonable rate.
Exothermic Runaway Reaction Poor heat dissipation: Inadequate cooling for a highly exothermic process.Ensure efficient stirring and use a cooling bath with a suitable heat transfer medium. For larger scale reactions, consider using a jacketed reactor with a temperature control unit. Add reagents dropwise to control the rate of heat generation.
Inconsistent Results Poor temperature control: Fluctuations in the reaction temperature can lead to variable product ratios and yields.Use a reliable temperature controller and ensure the temperature probe is correctly positioned in the reaction mixture. For sensitive reactions, use a liquid circulator for precise temperature maintenance.

Experimental Protocols

General Protocol for Monitoring a Temperature-Sensitive Reaction
  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Use a reaction vessel equipped with a magnetic stirrer, a condenser (if refluxing), an inert gas inlet (e.g., nitrogen or argon), and a calibrated temperature probe placed directly in the reaction mixture.

  • Temperature Control: For reactions below ambient temperature, use a cooling bath (e.g., ice-water, dry ice-acetone). For elevated temperatures, use a heating mantle connected to a temperature controller or a thermostated oil bath.

  • Reagent Addition: For exothermic reactions, add the reagents dropwise using an addition funnel to control the rate of reaction and maintain the desired temperature.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by an appropriate technique (e.g., TLC, GC, HPLC, or NMR).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up procedure.

Diagrams

Logical Workflow for Troubleshooting Temperature Issues

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Side Products) check_temp Is Reaction Temperature Monitored and Controlled? start->check_temp implement_control Implement Precise Temperature Control check_temp->implement_control No analyze_reaction Analyze Reaction Profile (TLC, HPLC, etc.) check_temp->analyze_reaction Yes implement_control->analyze_reaction is_exothermic Is the Reaction Exothermic? analyze_reaction->is_exothermic control_addition Control Reagent Addition Rate is_exothermic->control_addition Yes optimize_temp Perform Temperature Screening Study is_exothermic->optimize_temp No control_addition->optimize_temp check_stability Assess Thermal Stability of Reactants/Products (TGA/DSC) optimize_temp->check_stability solution Optimized Protocol check_stability->solution Diels_Alder_Control cluster_0 Reaction Coordinate Reactants Reactants TS_endo TS (endo) Reactants->TS_endo Lower Ea TS_exo TS (exo) Reactants->TS_exo Higher Ea Endo_Product Endo Product (Kinetic) TS_endo->Endo_Product Exo_Product Exo Product (Thermodynamic) TS_exo->Exo_Product Endo_Product->Exo_Product Higher T (Equilibrium)

References

stability of 2,3,5-Trichloro-1,4-benzoquinone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trichloro-1,4-benzoquinone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound, like other halogenated p-benzoquinones, is susceptible to degradation in solution, particularly in aqueous environments. It is sensitive to both acidic and basic conditions, as well as to light. For instance, the related compound 1,4-benzoquinone is known to be sensitive to strong mineral acids and alkali, which can lead to condensation and decomposition.[1]

Q2: How does pH affect the stability of this compound?

Q3: What are the likely degradation products of this compound under aqueous conditions?

Based on the behavior of other chlorinated benzoquinones, the primary degradation pathway in aqueous media is hydrolysis. This involves the nucleophilic substitution of one or more chlorine atoms by hydroxide ions. The likely initial degradation product under neutral or basic conditions is a trichlorohydroxy-1,4-benzoquinone, followed by further hydrolysis to di- and tri-hydroxy species. Under certain conditions, ring opening may also occur.

Q4: Is this compound sensitive to light?

Yes, chlorinated quinones can be light-sensitive. It is recommended to store and handle the compound in a way that minimizes exposure to light to prevent potential photodegradation. Solutions of chlorinated benzo-1,2-quinones have been shown to be unstable in light.

Q5: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] It should be protected from moisture and light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results over time. Degradation of the this compound stock solution.Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (2-8 °C), protected from light, and for a limited time. Regularly check the purity of the stock solution using a suitable analytical method like HPLC.
Formation of a precipitate in an aqueous reaction mixture. Hydrolysis of this compound to less soluble hydroxy-derivatives.If the experiment allows, consider using a buffered solution to maintain a stable pH. Be aware that in neutral to alkaline aqueous solutions, hydrolysis can be rapid.
Color change of the solution (e.g., deepening of color) not related to the expected reaction. Decomposition of the quinone or reaction with components of the solvent or buffer.Ensure the purity of the solvents and reagents used. Some quinones can form colored charge-transfer complexes. If using amine-containing buffers (e.g., Tris), be aware that amines can react with halogenated quinones.[4]
Low yield in a reaction where this compound is a reactant. The compound may have degraded prior to or during the reaction. The reaction conditions (e.g., pH, temperature) may be promoting degradation.Verify the purity of the starting material. Optimize reaction conditions to minimize degradation (e.g., run the reaction at a lower temperature, under an inert atmosphere, or for a shorter duration).

Data Summary

While specific quantitative data for the stability of this compound is limited, the following table summarizes the stability of the closely related and more studied tetrachloro-1,4-benzoquinone (chloranil) in aqueous solution, which can serve as a useful reference.

CompoundConditionHalf-lifePrimary Degradation Product
Tetrachloro-1,4-benzoquinonepH 7 (aqueous)~1 hourTrichlorohydroxyquinone
TrichlorohydroxyquinonepH 7 (aqueous)~21 daysChloranilic acid

Data inferred from studies on tetrachloro-1,4-benzoquinone.

Experimental Protocols

Protocol for Assessing the Stability of this compound at Different pH Values

This protocol outlines a general method to determine the stability of this compound in aqueous solutions at various pH levels.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffer solutions (e.g., phosphate buffers for pH 5, 7, and 9)

  • HPLC system with a UV detector

  • pH meter

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

3. Stability Study Setup:

  • In separate amber vials, add a known volume of the stock solution to each buffer solution to achieve a final concentration of, for example, 10 µg/mL.

  • Prepare a control sample in acetonitrile.

  • Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).

4. Sample Analysis:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately analyze the samples by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water.

  • Monitor the disappearance of the parent peak of this compound and the appearance of any new peaks corresponding to degradation products.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for each pH.

  • Determine the degradation rate constant and the half-life at each pH.

Visualizations

Hydrolysis_Pathway A This compound B Trichlorohydroxy-1,4-benzoquinone A->B Hydrolysis (OH-) C Further Hydrolysis Products (e.g., Dichlorodihydroxy-1,4-benzoquinone) B->C Further Hydrolysis

Caption: Inferred hydrolysis pathway of this compound in aqueous basic conditions.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) C Dilute Stock in Buffers (e.g., 10 µg/mL) A->C B Prepare Buffer Solutions (e.g., pH 5, 7, 9) B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Points D->E Sampling F HPLC Analysis E->F G Determine Concentration vs. Time F->G

References

Technical Support Center: Decomposition of 2,3,5-Trichloro-1,4-benzoquinone in Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trichloro-1,4-benzoquinone in aqueous environments.

Frequently Asked Questions (FAQs)

What are the primary decomposition pathways for this compound in water?

In aqueous solutions, this compound primarily degrades through two main abiotic pathways: hydrolysis and photolysis. Microbial degradation can also occur but is highly dependent on the specific microorganisms present.

  • Hydrolysis: This is a chemical process in which a water molecule cleaves one or more of the chlorine-carbon bonds on the benzoquinone ring. The rate of hydrolysis is significantly influenced by pH.

  • Photolysis: This process involves the degradation of the molecule by light, particularly in the UV spectrum. The presence of photosensitizers in the water can influence the rate of photolysis.

What are the expected byproducts of this compound decomposition in water?

The decomposition of this compound can lead to the formation of several byproducts. The exact composition of these byproducts will depend on the degradation pathway.

  • Hydrolysis: The stepwise hydrolysis of chlorinated benzoquinones typically leads to the formation of hydroxylated and ultimately dihydroxylated chloro-benzoquinones. For the closely related tetrachloro-1,4-benzoquinone (chloranil), hydrolysis yields trichlorohydroxyquinone and subsequently chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone).[1] A similar pathway can be anticipated for this compound.

  • Photolysis: Photodegradation can lead to reductive dechlorination, hydroxylation, and ring cleavage, resulting in a complex mixture of smaller organic molecules. For other chlorinated aromatic compounds, photoproducts can include dechlorinated phenols and other aromatic structures.[2]

How can I monitor the decomposition of this compound and its byproducts?

Several analytical techniques are suitable for monitoring the parent compound and its degradation products. The choice of method will depend on the specific analytes of interest, the required sensitivity, and the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common method for separating and quantifying this compound and its hydroxylated byproducts.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective detection, especially for identifying unknown byproducts, LC coupled with a mass spectrometer is highly effective.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for more volatile byproducts or after derivatization of the analytes.

Troubleshooting Guides

Troubleshooting Analytical Issues in this compound Analysis

This guide addresses common problems encountered during the analysis of this compound and its degradation products by HPLC-UV, HPLC-MS, and GC-MS.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Possible Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or column contamination.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For chlorinated benzoquinones and their acidic byproducts, a slightly acidic mobile phase (e.g., with 0.1% phosphoric acid) can improve peak shape.[3]

    • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.

    • Use a Different Column: If the issue persists, consider a column with a different stationary phase that is less prone to secondary interactions.

Issue 2: Low Sensitivity or No Signal in MS Detection

  • Possible Cause: Inefficient ionization, matrix effects, or incorrect MS parameters.

  • Troubleshooting Steps:

    • Optimize Ionization Source: Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for your target analytes.

    • Address Matrix Effects: Dilute the sample or use solid-phase extraction (SPE) to clean up the sample and reduce interfering compounds.[5]

    • Check MS/MS Transitions: If using tandem MS, ensure the precursor and product ion masses are correctly defined and that the collision energy is optimized.

Issue 3: Peak Broadening or Splitting in GC-MS Analysis

  • Possible Cause: Inefficient sample volatilization, column degradation, or leaks in the system.

  • Troubleshooting Steps:

    • Check Injector Temperature: Ensure the injector temperature is high enough to vaporize the analytes without causing thermal degradation.

    • Inspect the Column: Trim the first few centimeters of the column from the injector end to remove any non-volatile residues.

    • Perform a Leak Check: Use an electronic leak detector to check for leaks at all fittings, especially at the injector and detector connections.

Experimental Protocols

Protocol 1: Kinetic Study of this compound Hydrolysis

This protocol outlines a general procedure for determining the hydrolysis rate of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • Spiking of Test Compound: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to achieve the desired initial concentration.

  • Incubation: Incubate the solutions in the dark at a constant temperature.

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Quenching: Immediately quench the reaction in the aliquots, for example, by adding a small amount of a strong acid or by freezing.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated as ln(2)/k.[6]

Protocol 2: Analysis of this compound by HPLC-UV

This protocol is a starting point for developing an HPLC-UV method for the analysis of this compound, based on methods for similar compounds.[3][4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% phosphoric acid. A typical starting point for isocratic elution is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 290 nm).

  • Quantification: Use an external standard calibration curve prepared with known concentrations of this compound.

Data Presentation

Table 1: Hydrolysis Rate Constants and Half-Lives for Chlorinated Benzoquinones

CompoundpHTemperature (°C)Rate Constant (k)Half-Life (t₁/₂)Reference
Tetrachloro-1,4-benzoquinone725~1.9 x 10⁻⁴ s⁻¹~1 hour[1]
Trichlorohydroxyquinone725~3.8 x 10⁻⁷ s⁻¹~21 days[1]

Table 2: Photolysis Quantum Yields for Related Chlorinated Aromatic Compounds

CompoundSpeciesQuantum Yield (Φ)Reference
TriclosanPhenolate0.39[2]
4-Cl-TriclosanPhenolate0.07[2]
6-Cl-TriclosanPhenolate0.29[2]
4,6-Cl₂-TriclosanPhenolate0.05[2]

Note: Quantum yields are highly specific to the compound and experimental conditions. This data for chlorinated triclosan derivatives illustrates the range of potential values.

Visualizations

Decomposition_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis This compound This compound Trichlorohydroxy-benzoquinone Trichlorohydroxy-benzoquinone This compound->Trichlorohydroxy-benzoquinone + H2O - HCl Reductive Dechlorination Products Reductive Dechlorination Products This compound->Reductive Dechlorination Products Hydroxylated Byproducts Hydroxylated Byproducts This compound->Hydroxylated Byproducts hν, +•OH Chloranilic Acid Analogue Chloranilic Acid Analogue Trichlorohydroxy-benzoquinone->Chloranilic Acid Analogue + H2O - HCl Ring Cleavage Products Ring Cleavage Products Hydroxylated Byproducts->Ring Cleavage Products

Caption: Decomposition pathways of this compound in water.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Aqueous Sample Aqueous Sample Filtration Filtration Aqueous Sample->Filtration Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Filtration->Solid-Phase Extraction (SPE) Elution & Concentration Elution & Concentration Solid-Phase Extraction (SPE)->Elution & Concentration HPLC-UV/MS HPLC-UV/MS Elution & Concentration->HPLC-UV/MS Data Acquisition Data Acquisition HPLC-UV/MS->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: General workflow for the analysis of this compound.

Troubleshooting_Tree Analytical Problem Analytical Problem Poor Peak Shape Poor Peak Shape Analytical Problem->Poor Peak Shape Low Sensitivity Low Sensitivity Analytical Problem->Low Sensitivity No Peaks No Peaks Analytical Problem->No Peaks Adjust Mobile Phase Adjust Mobile Phase Poor Peak Shape->Adjust Mobile Phase Tailing/Fronting Optimize MS Source Optimize MS Source Low Sensitivity->Optimize MS Source Weak Signal Check System Check System No Peaks->Check System No Signal

Caption: A simplified troubleshooting decision tree for analytical issues.

References

Technical Support Center: Managing Hydroquinone Byproduct Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for managing the formation of hydroquinone as an unwanted byproduct. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the occurrence of hydroquinone in their experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of hydroquinone byproduct formation?

A1: Hydroquinone can form as a byproduct through several mechanisms, primarily initiated by oxidation. Key triggers include:

  • Exposure to Oxidizing Agents: The presence of oxygen, peroxides, or other oxidizing species in the reaction mixture can lead to the oxidation of precursor molecules into hydroquinone. The oxidation of hydroquinone itself can lead to the formation of p-benzoquinone.[1][][3]

  • Elevated Temperatures: High temperatures can promote the decomposition of certain compounds, leading to the formation of hydroquinone. For instance, the pyrolysis of some organic materials can yield hydroquinone as a product.[4]

  • Incorrect pH: The stability of hydroquinone and its precursors can be highly dependent on the pH of the solution. Both acidic and alkaline conditions can facilitate reactions that lead to its formation or degradation into other byproducts.[3][5]

  • Presence of Catalysts: Certain metal catalysts can promote the hydroxylation of aromatic compounds, inadvertently leading to the formation of hydroquinone.[6]

Q2: How can I detect and quantify hydroquinone in my samples?

A2: Several analytical techniques are available for the sensitive and accurate detection and quantification of hydroquinone. The most common methods include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and UV/Visible Spectrophotometry.[1][7][8]

Q3: What are the initial steps to take if I suspect hydroquinone contamination?

A3: If you suspect hydroquinone contamination, the first step is to confirm its presence and quantify its concentration using a validated analytical method. Once confirmed, you should review your experimental protocol to identify potential causes, such as exposure to air, high temperatures, or incompatible reagents.

Q4: Are there any known inhibitors or scavengers for preventing hydroquinone formation?

A4: Yes, the formation of hydroquinone through oxidation can often be mitigated by the addition of antioxidants. Common antioxidants used for this purpose include:

  • Butylated Hydroxyanisole (BHA)[9]

  • Butylated Hydroxytoluene (BHT)[9]

  • Sodium Metabisulfite[9][10]

  • Tocopherols (Vitamin E)[9]

Additionally, purging the reaction vessel with an inert gas like nitrogen can help to minimize oxidation.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to hydroquinone byproduct formation.

Problem: Unexpected presence of a brownish discoloration in the product.

This discoloration could indicate the oxidation of hydroquinone to p-benzoquinone.[9][11]

Experimental Protocols

Protocol 1: Detection and Quantification of Hydroquinone using HPLC

This protocol outlines a general procedure for the determination of hydroquinone in a sample matrix using reverse-phase HPLC with UV detection.[7]

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydroquinone standard (analytical grade)

  • Phosphoric acid or other suitable acid for pH adjustment

  • 0.45 µm membrane filters

  • RP-C18 column

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

3. Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of water and methanol (e.g., 70:30 v/v), and adjust the pH to around 5.0 with phosphoric acid.[7] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of hydroquinone standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase. The sample may require extraction with a suitable solvent mixture (e.g., water/methanol) and gentle heating to dissolve any lipid material. Filter the sample solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

    • Set the UV detector to the wavelength of maximum absorbance for hydroquinone (e.g., 295 nm).

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the hydroquinone peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of hydroquinone in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analytical methods used to detect hydroquinone.

Table 1: HPLC Method Parameters for Hydroquinone Quantification

ParameterValueReference
ColumnRP-C18[7]
Mobile PhaseWater:Methanol (70:30, v/v), pH 5.0[7]
Flow Rate1.0 mL/min
Detection Wavelength295 nm
Linearity Range2.0 - 40.0 µg/mL[7]
Limit of Detection (LOD)0.16 µg/mL[7]
Limit of Quantitation (LOQ)0.53 µg/mL[7]

Table 2: UV/Visible Spectrophotometric Method Parameters

ParameterValueReference
Oxidizing AgentAmmonium meta-vanadate[1]
Wavelength245.5 nm[1]
Linearity Range0.025 - 2.00 µg/mL[1]
Limit of Detection (LOD)7 ng/mL[1]

Visualizations

Hydroquinone_Troubleshooting start Suspicion of Hydroquinone Byproduct confirm Confirm Presence & Quantify with HPLC/UV-Vis start->confirm identify Identify Potential Causes confirm->identify oxidative Oxidative Stress (Air, Peroxides) identify->oxidative thermal Thermal Stress (High Temperature) identify->thermal ph_issue Incorrect pH identify->ph_issue implement Implement Corrective Actions oxidative->implement thermal->implement ph_issue->implement antioxidants Add Antioxidants (BHA, BHT, etc.) implement->antioxidants For Oxidation inert_atm Use Inert Atmosphere (Nitrogen Purge) implement->inert_atm For Oxidation optimize_temp Optimize Reaction Temperature implement->optimize_temp For Thermal Stress adjust_ph Adjust and Buffer pH implement->adjust_ph For pH Issues revalidate Re-analyze Sample antioxidants->revalidate inert_atm->revalidate optimize_temp->revalidate adjust_ph->revalidate

Caption: Troubleshooting workflow for hydroquinone byproduct.

Hydroquinone_Oxidation cluster_0 Oxidation Pathway Hydroquinone Hydroquinone Semiquinone p-Semiquinone Radical Hydroquinone->Semiquinone - H+ - e- Benzoquinone p-Benzoquinone Semiquinone->Benzoquinone - H+ - e- Oxidant Oxidizing Agent (e.g., O2) Oxidant->Hydroquinone Initiates Oxidation

Caption: Simplified oxidative conversion of hydroquinone.

HPLC_Workflow start Sample Preparation (Dissolution & Filtration) hplc_injection Inject into HPLC System start->hplc_injection separation Separation on RP-C18 Column hplc_injection->separation detection UV Detection (e.g., 295 nm) separation->detection data_analysis Data Analysis (Peak Integration & Calibration) detection->data_analysis quantification Quantification of Hydroquinone data_analysis->quantification

Caption: Experimental workflow for HPLC analysis.

References

Technical Support Center: 2,3,5-Trichloro-1,4-benzoquinone in Controlled Oxidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,3,5-Trichloro-1,4-benzoquinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this powerful oxidizing agent while avoiding common pitfalls such as over-oxidation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the success of your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the use of this compound.

Question: My reaction mixture turns black immediately after adding this compound. What is happening and how can I prevent it?

Answer: A black or dark-colored reaction mixture often indicates decomposition of the benzoquinone reagent or the formation of polymeric byproducts, which can result from over-oxidation or side reactions.[1] To prevent this, consider the following troubleshooting steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This will minimize the presence of oxygen, which can contribute to oxidative degradation.[1]

  • Temperature Control: Run the reaction at a lower temperature. Many oxidation reactions with potent agents like this compound are highly exothermic. Lowering the temperature can help control the reaction rate and prevent unwanted side reactions.

  • Solvent Choice: Ensure your solvent is dry and deoxygenated. Protic solvents or those containing impurities can react with the benzoquinone.

  • Order of Addition: Add the this compound solution dropwise to the substrate solution rather than adding the substrate to the oxidant. This helps to maintain a low concentration of the oxidant and control the reaction.

Question: The yield of my desired oxidized product is low, and I observe multiple spots on my TLC plate. How can I improve the selectivity?

Answer: Low yield and the presence of multiple products suggest a lack of selectivity, potentially due to over-oxidation or competing reaction pathways. To improve selectivity:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Use the minimum effective amount of this compound. A slight excess may be necessary, but a large excess will likely lead to over-oxidation.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or another suitable analytical technique. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired product.

  • Choice of Oxidant: While this compound is a potent oxidant due to its three electron-withdrawing chlorine atoms, a less potent derivative might be more suitable for your specific substrate.[2] Consider related but weaker oxidants if over-oxidation is persistent.

Question: How does the structure of this compound contribute to its high reactivity?

Answer: The reactivity of this compound is primarily due to two structural features:

  • Conjugated Diketone System: The six-membered ring with two ketone groups at opposite positions forms a conjugated system that is electron-deficient.

  • Electronegative Chlorine Atoms: The three chlorine atoms are strongly electron-withdrawing, which further increases the electron deficiency of the quinone ring. This high electron affinity makes it a powerful oxidizing agent.[2]

Question: Are there any safety concerns I should be aware of when working with chlorinated benzoquinones?

Answer: Yes, halogenated benzoquinones should be handled with care. For instance, the related compound 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is known to react with water to release highly toxic hydrogen cyanide (HCN).[3] While this specific hazard is due to the cyano groups, it is crucial to handle all reactive halogenated quinones in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
Molecular Weight 211.4 g/mol [2]
Melting Point 169-170 °C[4]
Boiling Point 255.3 °C at 760 mmHg[4]
Appearance Yellow crystalline solid[4]
CAS Number 634-85-5[2][4]

Experimental Protocols

General Protocol for a Controlled Oxidation Reaction

This protocol provides a general framework for an oxidation reaction using this compound. The specific amounts, solvent, and temperature will need to be optimized for your particular substrate.

Materials:

  • Substrate to be oxidized

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Quenching agent (e.g., saturated sodium bisulfite solution)

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolution of Substrate: Dissolve the substrate in the chosen anhydrous solvent in the reaction flask.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Preparation of Oxidant Solution: In a separate flask, dissolve this compound in the same anhydrous solvent.

  • Addition of Oxidant: Transfer the oxidant solution to the dropping funnel and add it dropwise to the stirring substrate solution over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a suitable quenching agent, such as a saturated aqueous solution of sodium bisulfite, to consume any excess oxidant.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous workup to remove the hydroquinone byproduct and other water-soluble impurities.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Visualizations

Logical Workflow for Troubleshooting Over-oxidation

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during oxidation reactions with this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Procedural Adjustments cluster_3 Advanced Solutions cluster_4 Outcome start Reaction Issue Observed (e.g., Black Mixture, Low Yield) check_atmosphere Inert Atmosphere? start->check_atmosphere check_atmosphere->start No, Implement check_temp Temperature Controlled? check_atmosphere->check_temp Yes check_temp->start No, Lower Temp check_solvent Solvent Dry & Deoxygenated? check_temp->check_solvent Yes check_solvent->start No, Purify Solvent adjust_addition Slow/Dropwise Addition of Oxidant? check_solvent->adjust_addition Yes adjust_addition->start No, Adjust Procedure adjust_stoich Stoichiometry Optimized? adjust_addition->adjust_stoich Yes adjust_stoich->start monitor_reaction Close Reaction Monitoring? adjust_stoich->monitor_reaction Yes change_oxidant Consider a Milder Oxidant monitor_reaction->change_oxidant No, Still Issues purification Optimize Purification Strategy monitor_reaction->purification Impure Product success Successful Controlled Oxidation monitor_reaction->success Yes change_oxidant->success purification->success

Caption: Troubleshooting workflow for over-oxidation issues.

Reaction Mechanism Overview

This diagram provides a simplified overview of the general mechanism of oxidation by a benzoquinone.

G cluster_0 Reactants cluster_1 Transition State / Intermediate cluster_2 Products Substrate Substrate (e.g., Alcohol) Intermediate Intermediate Complex Substrate->Intermediate Oxidant This compound Oxidant->Intermediate Product Oxidized Product (e.g., Ketone) Intermediate->Product Byproduct Trichlorohydroquinone Intermediate->Byproduct

Caption: Generalized oxidation reaction pathway.

References

spectroscopic identification of impurities in 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,3,5-Trichloro-1,4-benzoquinone

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to assist in the spectroscopic identification of impurities and troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my this compound sample?

A1: Impurities in this compound typically arise from the synthetic route or degradation. Common classes of impurities include:

  • Isomeric Impurities: Other trichlorobenzoquinone isomers that may form during synthesis.

  • Under-chlorinated Species: Dichlorobenzoquinone isomers, resulting from incomplete chlorination.

  • Over-chlorinated Species: 2,3,5,6-Tetrachloro-1,4-benzoquinone (p-Chloranil) is a frequent impurity if the chlorination reaction is not carefully controlled.[1][2]

  • Synthesis Precursors: Residual starting materials such as 1,4-benzoquinone, hydroquinone, or various chlorinated phenols.[3][4]

  • Degradation Products: Reaction with nucleophiles, such as amines, can lead to highly colored amino-substituted quinone derivatives.[5]

Q2: My ¹H NMR spectrum shows more than one singlet in the aromatic region. What could this indicate?

A2: A pure sample of this compound should exhibit a single, simple signal for the lone proton on the quinone ring.[6] The presence of additional signals, especially in the 6-8 ppm region, likely indicates the presence of impurities with protons in different chemical environments. This could be due to:

  • Isomers of trichlorobenzoquinone, which would have a different substitution pattern and thus a different chemical shift for their proton(s).

  • Under-chlorinated impurities like dichlorobenzoquinones, which would have two protons on the ring, potentially leading to more complex splitting patterns or multiple singlets depending on the isomer.

Q3: How can Mass Spectrometry (MS) help confirm the presence of chlorinated impurities?

A3: Mass spectrometry is a powerful tool for identifying chlorinated compounds due to the distinct isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), in an approximate 3:1 ratio.[6]

  • A compound with two chlorine atoms will show a molecular ion cluster with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1.

  • A compound with three chlorine atoms (like the target molecule) will show peaks at M, M+2, M+4, and M+6.[6]

  • A compound with four chlorine atoms (like tetrachlorobenzoquinone) will show an even more complex pattern at M, M+2, M+4, M+6, and M+8. By analyzing the isotopic pattern of an unknown peak, you can definitively determine the number of chlorine atoms in the corresponding impurity.

Q4: My FTIR spectrum has unexpected peaks. How do I interpret them?

A4: An FTIR spectrum of pure this compound is dominated by strong C=O and C=C stretching frequencies characteristic of the quinone ring. Unexpected peaks can point to specific functional groups from impurities:

  • Broad peak around 3200-3500 cm⁻¹: This strongly suggests the presence of an -OH group, likely from unreacted hydroquinone or a chlorinated hydroquinone byproduct.[3]

  • Sharp peaks around 3300-3400 cm⁻¹: These may indicate N-H stretches, suggesting an amine-adduct impurity, which often results in a colored sample.[7]

  • Absence of a strong C=O peak (around 1650-1700 cm⁻¹): If a major impurity is suspected, the reduction of the quinone to a hydroquinone would lead to the disappearance of the characteristic carbonyl stretch.

Troubleshooting Guides

Problem 1: My sample has an unexpected purple or blue color.

  • Probable Cause: Halogenated benzoquinones are known to react with secondary and tertiary amines to form highly colored products.[5] This can happen if the compound comes into contact with amine bases, certain solvents (like DMF if not pure), or other nitrogen-containing nucleophiles.

  • Spectroscopic Verification:

    • UV-Vis: The colored impurity will have a strong absorption in the visible range (550-600 nm).

    • FTIR: Look for N-H or C-N stretching bands.

    • MS: Look for a molecular ion corresponding to the addition of the amine and the loss of HCl.

Problem 2: HPLC-MS analysis shows a peak with a molecular weight of ~177 g/mol and a Cl2 isotopic pattern.

  • Probable Cause: This mass corresponds to a dichlorobenzoquinone (C₆H₂Cl₂O₂). This is a common under-chlorinated impurity.

  • Spectroscopic Verification:

    • MS: Confirm the M, M+2, M+4 isotopic cluster has a ratio consistent with two chlorine atoms (approx. 9:6:1).

    • ¹H NMR: The ¹H NMR spectrum would show two protons on the quinone ring. Depending on the isomer (2,3-dichloro-, 2,5-dichloro-, or 2,6-dichloro-), this could appear as two singlets or an AX-coupled system (two doublets).

Problem 3: The ¹H NMR spectrum is clean (one singlet), but the mass spectrum shows a significant cluster around m/z 246.

  • Probable Cause: The impurity is likely 2,3,5,6-tetrachloro-1,4-benzoquinone (p-Chloranil), an over-chlorinated byproduct.[1][2]

  • Spectroscopic Verification:

    • ¹H NMR: p-Chloranil has no protons, so it would be invisible in the ¹H NMR spectrum, explaining why the spectrum might look "clean."

    • MS: The peak at m/z 246 corresponds to the molecular weight of C₆Cl₄O₂.[1][2] Crucially, the isotopic pattern for this peak should match that of a compound containing four chlorine atoms.

Data Presentation

Table 1: Spectroscopic Data for this compound

TechniqueFeatureExpected Value / Observation
¹H NMR Chemical Shift (δ)~7.0 - 7.5 ppm (in CDCl₃)
MultiplicitySinglet
¹³C NMR Carbonyl Carbons (C1, C4)~175 - 180 ppm
Chlorine-substituted Carbons~140 - 150 ppm
C-H Carbon (C6)~135 - 145 ppm
Mass Spec (EI) Molecular Ion (M⁺)m/z ~210 (base peak for ³⁵Cl isotope)
Isotopic PatternM, M+2, M+4, M+6 cluster due to 3 Cl atoms.[6]
FragmentationLoss of CO (m/z ~182) and Cl (m/z ~175).[6]
FTIR C=O StretchStrong absorption ~1670 - 1700 cm⁻¹
C=C StretchAbsorption ~1570 - 1600 cm⁻¹

Table 2: Spectroscopic Signatures of Common Potential Impurities

ImpurityTechniqueDifferentiating Feature
2,3,5,6-Tetrachloro-1,4-benzoquinone ¹H NMRNo signal (no protons).
Mass SpecM⁺ peak at m/z ~246 with a Cl₄ isotopic pattern.[1][2]
Dichlorobenzoquinone Isomers ¹H NMRTwo proton signals (e.g., two singlets or two doublets).
Mass SpecM⁺ peak at m/z ~177 with a Cl₂ isotopic pattern.
Hydroquinone ¹H NMRAromatic signals and a broad -OH proton signal.
FTIRBroad O-H stretch (~3200-3500 cm⁻¹).[3]
Mass SpecM⁺ peak at m/z 110.
Amine Adducts AppearanceOften results in a highly colored (purple/blue) solid.[5]
FTIRPresence of N-H stretching bands (~3300-3400 cm⁻¹).
Mass SpecM⁺ peak corresponding to (M_quinone + M_amine - M_HCl).

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon framework of the sample and identify proton-bearing impurities.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of the this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. A standard acquisition uses 16-32 scans.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time (several hours) due to the low natural abundance of ¹³C.

    • Process the data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine relative proton ratios.

2. High-Resolution Mass Spectrometry (HRMS) via LC-MS or Direct Infusion

  • Objective: To confirm the elemental composition of the parent molecule and identify impurities by their exact mass and chlorine isotopic patterns.

  • Methodology:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • For LC-MS, inject the sample onto an appropriate HPLC column (e.g., C18) to separate the main component from impurities before they enter the mass spectrometer.

    • For direct infusion, introduce the sample solution directly into the ion source at a low flow rate.

    • Use an appropriate ionization technique (Electron Ionization - EI, or Electrospray Ionization - ESI).

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 amu).

    • Analyze the resulting spectra, paying close attention to the molecular ion peaks and their isotopic distributions to identify the number of chlorine atoms in each species.[6]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify functional groups present in the sample and detect impurities containing groups absent in the parent compound (e.g., -OH, -NH).

  • Methodology:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

    • Place the sample in the FTIR spectrometer.

    • Record a background spectrum (of the empty sample holder or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum will be the ratio of the sample scan to the background scan, displayed in terms of transmittance or absorbance.

Visualizations

impurity_workflow start Abnormal Observation (e.g., Unexpected Color, Low Purity) spec_analysis Perform Spectroscopic Analysis (NMR, MS, FTIR) start->spec_analysis nmr ¹H NMR: Extra Signals? spec_analysis->nmr ms MS: Unexpected m/z? Anomalous Isotope Pattern? spec_analysis->ms ftir FTIR: Extra Functional Groups? (e.g., -OH, -NH) spec_analysis->ftir hypothesize Hypothesize Impurity Structure (Isomer, Precursor, Byproduct) nmr->hypothesize Yes ms->hypothesize Yes ftir->hypothesize Yes compare Compare Data with Reference Spectra or Literature Values hypothesize->compare end Impurity Structure Confirmed compare->end

Caption: General workflow for spectroscopic identification of an unknown impurity.

impurity_relationship precursors Synthesis Precursors - Hydroquinone - 1,4-Benzoquinone target TARGET 2,3,5-Trichloro- 1,4-benzoquinone precursors->target Chlorination under_chlorinated Under-chlorinated (e.g., Dichlorobenzoquinone) under_chlorinated->target Chlorination over_chlorinated Over-chlorinated (2,3,5,6-Tetrachlorobenzoquinone) target->over_chlorinated Excess Cl₂ degradation Degradation Products (e.g., Amine Adducts) target->degradation + Nucleophile

Caption: Logical relationships between the target compound and potential impurities.

References

Validation & Comparative

A Comparative Guide to 2,3,5-Trichloro-1,4-benzoquinone and DDQ as Oxidants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact the outcome of a chemical synthesis. Among the array of available oxidants, quinones are a prominent class, valued for their reactivity and selectivity. This guide provides a detailed, objective comparison of two such quinones: 2,3,5-Trichloro-1,4-benzoquinone and the well-established 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Introduction to the Oxidants

This compound is a halogenated p-benzoquinone. The presence of three electron-withdrawing chlorine atoms on the benzoquinone ring significantly enhances its electron affinity, rendering it a stronger oxidizing agent than the parent 1,4-benzoquinone.[1] Its utility in organic synthesis, while less documented than that of DDQ, includes applications in oxidation and dehydrogenation reactions.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely recognized and potent oxidant in organic chemistry.[2][3][4] Characterized by two chlorine and two cyano groups, DDQ possesses a high redox potential, making it suitable for a broad range of transformations, including the dehydrogenation of hydrocarbons, oxidation of alcohols and phenols, and oxidative cyclization reactions.[2][3][5]

Physicochemical Properties and Oxidizing Strength

Electron-withdrawing substituents increase the redox potential of quinones, thereby enhancing their oxidizing strength.[3] Both this compound and DDQ are equipped with such substituents. The progressive chlorination of 1,4-benzoquinone leads to a systematic increase in its reduction potential.[1] DDQ, with its two chloro and two strongly electron-withdrawing cyano groups, is renowned for its high reduction potential.[4]

Table 1: Physicochemical Properties

PropertyThis compound2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Molecular Formula C₆HCl₃O₂C₈Cl₂N₂O₂
Molar Mass 211.41 g/mol 227.00 g/mol
Appearance Yellow crystalline solidBright yellow to orange crystalline powder
Melting Point 169-171 °C213-216 °C (decomposes)
Solubility Soluble in chloroform, benzene, and acetic acid.Soluble in dioxane, benzene, dichloromethane, and tetrahydrofuran.[3]

Performance in Key Chemical Transformations

A direct experimental comparison of this compound and DDQ across a range of reactions is not extensively documented. However, by examining their applications in similar transformations, a comparative assessment can be made.

Dehydrogenation Reactions

DDQ is a premier reagent for dehydrogenation, particularly for the aromatization of hydroaromatic compounds.[2] It is effective in converting tetralins to naphthalenes and other similar transformations. The reaction mechanism is generally believed to proceed via a hydride transfer from the substrate to the quinone.[2]

While less commonly cited for this purpose, this compound also possesses the requisite oxidizing power for dehydrogenation reactions, a property enhanced by its chloro substituents.

Oxidation of Phenols

The oxidation of phenols to quinones is a fundamental transformation in organic synthesis.[6][7][8][9] Both DDQ and other chlorinated benzoquinones are effective reagents for this purpose.

DDQ can oxidize sterically hindered phenols, often proceeding via a phenoxonium ion intermediate.[4] Studies on the oxidation of various mono-phenols to para-benzoquinones have been conducted using a range of oxidants, highlighting the importance of selecting the appropriate reagent for a given substrate.

Table 2: Illustrative Examples of Phenol Oxidation

OxidantPhenol SubstrateProductYield (%)Reference
DDQSterically hindered phenolsCorresponding quinonesHigh[4]
Other oxidantsVarious mono-phenolspara-BenzoquinonesVariableN/A

Note: Direct comparative yield data for this compound in this specific reaction is not available in the provided search results.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these oxidants. Below are representative procedures for reactions involving DDQ.

General Procedure for Dehydrogenation with DDQ

A solution of the hydroaromatic compound in a suitable solvent (e.g., benzene, dioxane) is treated with a stoichiometric amount of DDQ. The reaction mixture is typically heated at reflux until the starting material is consumed, which can be monitored by the precipitation of the corresponding hydroquinone (DDHQ). The cooled reaction mixture is then filtered to remove the insoluble DDHQ, and the filtrate is purified by chromatography to afford the aromatic product.

General Procedure for Oxidation of Benzylic Alcohols with DDQ

To a solution of the benzylic alcohol in a solvent such as dichloromethane or benzene, DDQ (typically 1.1-1.5 equivalents) is added. The reaction is stirred at room temperature or with gentle heating. The progress of the reaction can be followed by thin-layer chromatography. Upon completion, the precipitated hydroquinone is filtered off, and the filtrate is washed with a suitable aqueous solution (e.g., sodium bicarbonate) and brine. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Reaction Mechanisms and Logical Relationships

The primary oxidation mechanism for both quinones often involves a charge-transfer complex formation between the substrate and the quinone, followed by either a hydride or a single-electron transfer (SET) process.

Dehydrogenation Mechanism with DDQ

The dehydrogenation of a hydroaromatic compound by DDQ is generally accepted to proceed through a hydride transfer mechanism. This is a two-step process involving the rate-determining transfer of a hydride ion to the quinone, followed by a rapid proton transfer to form the hydroquinone.

Dehydrogenation_Mechanism Substrate Substrate (R-H) CT_Complex Charge-Transfer Complex Substrate->CT_Complex DDQ DDQ DDQ->CT_Complex Carbocation Carbocation (R+) CT_Complex->Carbocation Hydride Transfer (Rate-determining) DDHQ_anion DDQ-H⁻ CT_Complex->DDHQ_anion Product Product Carbocation->Product Proton Loss DDHQ DDHQ DDHQ_anion->DDHQ Protonation Alcohol_Oxidation_Workflow Start Benzylic/Allylic Alcohol + DDQ Step1 Formation of Hemiacetal Intermediate Start->Step1 Step2 Hydride Abstraction Step1->Step2 Product Carbonyl Compound + DDHQ Step2->Product

References

A Comparative Guide: 2,3,5-Trichloro-1,4-benzoquinone vs. Chloranil in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact the outcome of a synthetic route. This guide provides a detailed comparison of two prominent chlorinated p-benzoquinones: 2,3,5-Trichloro-1,4-benzoquinone and Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone), focusing on their performance in key synthetic applications, supported by available experimental data.

Both this compound and chloranil are powerful electron acceptors utilized as oxidizing agents in a variety of organic transformations, most notably in dehydrogenation and Diels-Alder reactions. Their reactivity is dictated by the electron-withdrawing nature of the chlorine substituents on the benzoquinone ring, which enhances their oxidizing potential. The key distinction lies in the degree of chlorination, which fine-tunes their electrochemical properties and, consequently, their reactivity in synthesis.

Physicochemical Properties and Oxidizing Strength

The oxidizing strength of a quinone is directly related to its electron affinity and can be quantified by its reduction potential. The progressive chlorination of the p-benzoquinone core leads to a systematic increase in its reduction potential.[1] This trend indicates that chloranil, with four chlorine atoms, is a stronger oxidizing agent than this compound, which possesses three.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundChloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone)
Molecular Formula C₆HCl₃O₂C₆Cl₄O₂
Molecular Weight 211.41 g/mol 245.86 g/mol
Appearance Yellow solidYellow solid[2]
Melting Point Not widely reported295-296 °C[2]
Relative Oxidizing Strength StrongVery Strong[1]

Performance in Dehydrogenation Reactions

Both quinones are effective dehydrogenating agents, capable of converting hydroaromatic compounds into their aromatic counterparts. This process involves the transfer of two hydrogen atoms from the substrate to the quinone, resulting in the formation of the corresponding hydroquinone.

The general workflow for a quinone-mediated dehydrogenation reaction can be visualized as a two-step process involving hydrogen abstraction.

G cluster_0 Dehydrogenation Workflow Substrate_H2 Substrate (with C-H bonds) Product Dehydrogenated Product Substrate_H2->Product Oxidation Quinone Chlorinated Quinone (Oxidant) Hydroquinone Reduced Hydroquinone Quinone->Hydroquinone Reduction

Caption: General workflow of a dehydrogenation reaction using a chlorinated quinone.

While direct comparative studies on the dehydrogenation of a single substrate under identical conditions using both this compound and chloranil are scarce in the readily available literature, the established trend in oxidizing strength suggests that chloranil would generally exhibit higher reactivity, potentially leading to faster reaction times or requiring milder conditions.

Application in Diels-Alder Reactions

In Diels-Alder reactions, these chlorinated quinones can act as dienophiles. The electron-withdrawing chlorine atoms increase the electrophilicity of the double bonds in the quinone ring, making them more reactive towards dienes.

A typical Diels-Alder reaction involving a chlorinated quinone as the dienophile follows a concerted [4+2] cycloaddition mechanism.

G cluster_1 Diels-Alder Reaction Diene Diene Cycloadduct [4+2] Cycloadduct Diene->Cycloadduct Dienophile Chlorinated Quinone Dienophile->Cycloadduct

Caption: Schematic of a Diels-Alder reaction with a chlorinated quinone dienophile.

Again, a lack of direct comparative experimental data under identical conditions makes a definitive quantitative comparison difficult. However, the higher electrophilicity of chloranil suggests it would be a more reactive dienophile compared to this compound. This increased reactivity could translate to higher yields or the ability to react with less reactive dienes.

Synthesis of this compound and Chloranil

The accessibility of these reagents is a practical consideration for any synthetic chemist. Both compounds can be synthesized from readily available starting materials.

Synthesis of this compound

One common method for the synthesis of this compound involves the chlorination of 1,4-benzoquinone.[1] Another reported method is the oxidative demethylation of a methoxy-substituted precursor, such as 2,3,5-trichloro-1,4-dimethoxybenzene, using boron tribromide.[1]

Experimental Protocol: Synthesis of this compound (Illustrative) Note: This is a generalized procedure and should be adapted based on specific literature protocols.

  • Chlorination of 1,4-benzoquinone: 1,4-benzoquinone is dissolved in a suitable solvent (e.g., acetic acid).

  • A chlorinating agent (e.g., chlorine gas or sulfuryl chloride) is added portion-wise while monitoring the reaction progress by techniques like TLC or GC.

  • The reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

  • The crude product is then purified by recrystallization or column chromatography.

Synthesis of Chloranil

Chloranil is typically produced by the chlorination of phenol.[2] The reaction proceeds through the formation of hexachlorocyclohexa-2,5-dien-1-one ("hexachlorophenol"), which is then hydrolyzed to yield chloranil.[2]

Experimental Protocol: Synthesis of Chloranil from Phenol [3]

  • Chlorination: Phenol (0.5 mole) is mixed with concentrated hydrochloric acid (1 liter) in a three-necked flask equipped with a stirrer, gas inlet tube, and reflux condenser.

  • A rapid stream of chlorine gas is introduced into the vigorously stirred mixture. The temperature is maintained around 40°C.

  • After several hours, the reaction temperature is raised to 70°C, and chlorination is continued until the solution is saturated.

  • Oxidation: The gas inlet is replaced with a dropping funnel, and concentrated nitric acid (250 ml) is added over 3 hours while maintaining the temperature at 80-85°C.

  • The mixture is stirred for an extended period (e.g., 20 hours) at 85°C, during which yellow crystals of chloranil separate.

  • Isolation and Purification: After cooling, the crystals are filtered, washed with water and then alcohol to remove impurities, and dried. This process can yield practically pure chloranil with a melting point of 285-286°C.[3] The reported yield is approximately 60%.[3]

The synthesis of chloranil can also be achieved through the oxidation of hydroquinone in the presence of chlorine or hydrogen peroxide and hydrochloric acid.

Summary of Comparison

Table 2: Performance Comparison in Synthesis

FeatureThis compoundChloranil
Oxidizing Strength StrongVery Strong
Reactivity in Dehydrogenation Effective, but likely requires harsher conditions or longer reaction times compared to chloranil.Highly effective, often used for aromatization reactions.[2]
Reactivity as a Dienophile Good dienophile due to electron-withdrawing groups.More reactive dienophile than its trichloro counterpart due to higher electrophilicity.
Synthesis Accessibility Synthesized from 1,4-benzoquinone or substituted precursors.[1]Can be synthesized in good yield from readily available phenol.[3]

Conclusion

Both this compound and chloranil are valuable oxidizing agents in organic synthesis. The choice between them depends on the specific requirements of the reaction.

  • Chloranil is the more powerful oxidizing agent and is generally preferred when a high degree of reactivity is needed for dehydrogenation or when a more electrophilic dienophile is required for a Diels-Alder reaction. Its synthesis from phenol is well-established.[2][3]

  • This compound , being a slightly milder oxidant, may offer better selectivity in certain transformations where over-oxidation is a concern. Its asymmetric substitution pattern could also lead to different regiochemical outcomes in reactions compared to the symmetrical chloranil.

For drug development professionals and researchers, the selection of the appropriate reagent will involve a careful consideration of the substrate's reactivity, the desired reaction outcome, and the potential for side reactions. While chloranil is more widely documented in synthetic applications, this compound remains a potent alternative that may provide advantages in specific contexts. Further direct comparative studies under standardized conditions are needed to fully elucidate the nuanced differences in their synthetic performance.

References

A Comparative Guide to the Reactivity of 2,3,5-Trichloro-1,4-benzoquinone and Other Halogenated Benzoquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity and biological activity of 2,3,5-trichloro-1,4-benzoquinone against other halogenated benzoquinones. The inclusion of supporting experimental data, detailed protocols, and visual diagrams aims to facilitate a deeper understanding of these compounds for research and development applications.

Chemical Reactivity: An Overview

Halogenated benzoquinones are a class of highly reactive organic compounds utilized as versatile building blocks in organic synthesis.[1] The introduction of halogen atoms to the benzoquinone ring significantly enhances its electrophilicity and oxidizing strength compared to the parent 1,4-benzoquinone.[1] This heightened reactivity is attributed to the strong electron-withdrawing inductive effect of the halogen substituents.

The reactivity of halogenated benzoquinones is primarily governed by two key factors: their redox potential and their susceptibility to nucleophilic attack.

Redox Potentials: A Measure of Oxidizing Strength

The oxidizing power of a quinone is quantified by its reduction potential (E). Halogenation of the benzoquinone ring makes the reduction potential more positive, indicating a stronger oxidizing agent. This is because the electron-withdrawing halogens stabilize the resulting hydroquinone anion.

Table 1: General Trends in Redox Potentials of Substituted Benzoquinones

CompoundSubstituent EffectExpected Impact on Redox Potential
1,4-BenzoquinoneReferenceBaseline potential
2-Methyl-1,4-benzoquinoneElectron-donatingShift to more negative potential
2-Chloro-1,4-benzoquinoneElectron-withdrawingShift to more positive potential
2,6-Dichloro-1,4-benzoquinoneMore electron-withdrawingFurther shift to more positive potential
This compoundStrongly electron-withdrawingSignificant shift to more positive potential
Tetrachloro-1,4-benzoquinone (Chloranil)Very strongly electron-withdrawingHighest positive potential in the series

This table illustrates the general trend of how substituents affect the redox potential of 1,4-benzoquinones. Specific values can vary based on experimental conditions.

Nucleophilic Addition Reactions

The electron-deficient nature of the halogenated benzoquinone ring makes it highly susceptible to nucleophilic attack, primarily through Michael addition and substitution reactions. The rate and regioselectivity of these reactions are influenced by the number and position of the halogen substituents.

A study comparing the reactivity of various chlorine-substituted benzoquinones with the nucleophile p-nitrobenzenethiol (NBT) demonstrated that increasing the number of chlorine atoms enhances the reaction rate.

Table 2: Pseudo-First-Order Rate Constants for the Reaction of Chlorinated Benzoquinones with p-Nitrobenzenethiol (NBT) at pH 7.4

Benzoquinone DerivativeNumber of Chlorine SubstituentsRate Constant (k) (M⁻¹s⁻¹)
1,4-Benzoquinone01.8 x 10³
2-Chlorobenzoquinone12.1 x 10⁴
2,6-Dichlorobenzoquinone21.1 x 10⁵
2,5-Dichlorobenzoquinone21.5 x 10⁵

Data extracted from a study on the substituent effects on the reactivity of benzoquinone derivatives with thiols. The original study should be consulted for detailed experimental conditions.

This data clearly indicates that the reactivity towards nucleophiles increases with the degree of chlorination. While specific kinetic data for this compound in this reaction was not provided in the cited study, it is expected to be even more reactive than the dichlorinated isomers.

Synthesis of Halogenated Benzoquinones

The synthesis of this compound and other halogenated benzoquinones can be achieved through several methods. A common approach is the direct chlorination of 1,4-benzoquinone or its derivatives.[1] Another specific method involves the oxidative demethylation of methoxy-substituted precursors, such as 2,3,5-trichloro-1,4-dimethoxybenzene, using reagents like boron tribromide in dichloromethane.[1]

Biological Activity and Signaling Pathways

The high reactivity of halogenated benzoquinones is also the basis for their significant biological activity, including cytotoxicity. This is of particular interest to drug development professionals, as these compounds can serve as scaffolds for anticancer agents or as toxicological benchmarks.

Mechanisms of Cytotoxicity

The toxicity of halogenated benzoquinones is believed to be mediated by two primary mechanisms:

  • Oxidative Stress: Through redox cycling, quinones can generate reactive oxygen species (ROS), leading to cellular damage.

  • Alkylation of Macromolecules: Their electrophilic nature allows them to react with and alkylate essential biological macromolecules, such as proteins and DNA.

A comparative study on the cytotoxicity of 14 p-benzoquinone congeners in rat hepatocytes and PC12 cells revealed that tetrachloro-p-benzoquinone (chloranil) was the most cytotoxic.[2] The study also found that the most cytotoxic quinones generally possessed the highest electron affinity and the smallest molecular volume.[2]

Table 3: Comparative Cytotoxicity (IC50) of Selected Benzoquinones in PC12 Cells

CompoundIC50 (µM)
1,4-Benzoquinone25
2-Methyl-1,4-benzoquinone50
2,6-Dimethyl-1,4-benzoquinone>100
2-Chloro-1,4-benzoquinone15
2,6-Dichloro-1,4-benzoquinone10
Tetrachloro-1,4-benzoquinone5

IC50 values are approximate and extracted from a study on the quantitative structure-toxicity relationships of p-benzoquinone congeners. The original publication should be consulted for precise values and experimental details.

Involvement in Cellular Signaling Pathways

Recent research has shed light on the specific cellular signaling pathways that can be modulated by benzoquinones. Their ability to induce ROS production can lead to the activation of stress-responsive pathways.

  • ERK/MAPK Pathway: 1,4-Benzoquinone has been shown to induce the production of ROS in HL-60 cells, which in turn leads to the activation of the ERK/MAPK signaling pathway. This pathway is crucial in regulating cell proliferation.[3]

  • NF-κB Pathway: Tetrachlorobenzoquinone (TCBQ) has been demonstrated to exhibit neurotoxicity by inducing inflammatory responses in PC12 cells. This effect is mediated by the generation of ROS and the subsequent activation of the IKK/IκB/NF-κB signaling pathway.[4]

The activation of these pathways by halogenated benzoquinones highlights their potential to interfere with fundamental cellular processes, a key consideration in both toxicology and drug design.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are generalized protocols for key experiments based on the literature.

Determination of Redox Potentials by Cyclic Voltammetry

Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the reduction potentials of quinones.

Materials:

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in anhydrous acetonitrile)

  • Halogenated benzoquinone of interest

  • Potentiostat

Procedure:

  • Dissolve the halogenated benzoquinone in the electrolyte solution at a known concentration.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the solution.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Using the potentiostat, apply a potential sweep from an initial potential where no reaction occurs to a potential sufficiently negative to induce the two one-electron reductions of the quinone, and then sweep the potential back to the initial value.

  • Record the resulting voltammogram (current vs. potential).

  • The midpoint potential between the anodic and cathodic peaks for each redox couple corresponds to the formal reduction potential (E°').

Kinetic Analysis of Michael Addition by UV-Vis Spectroscopy

The rate of reaction between a halogenated benzoquinone and a nucleophile can be monitored using UV-Vis spectroscopy.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Halogenated benzoquinone solution of known concentration

  • Nucleophile solution (e.g., p-nitrobenzenethiol) of known concentration

  • Buffer solution to maintain constant pH

Procedure:

  • Equilibrate the spectrophotometer at the desired temperature.

  • In a cuvette, mix the buffer solution and the halogenated benzoquinone solution.

  • Initiate the reaction by adding the nucleophile solution to the cuvette and mix quickly.

  • Immediately begin recording the absorbance at the wavelength corresponding to the maximum absorbance of the product or the disappearance of a reactant over time.

  • Under pseudo-first-order conditions (i.e., with a large excess of the nucleophile), the natural logarithm of the change in absorbance versus time will be linear.

  • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.

Visualizing Reactivity and Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_reactivity Reactivity Assessment cluster_biological Biological Activity s1 Halogenated Benzoquinone Synthesis s2 Purification (e.g., Recrystallization, Chromatography) s1->s2 c1 NMR Spectroscopy s2->c1 Characterize c2 Mass Spectrometry s2->c2 Characterize c3 FT-IR Spectroscopy s2->c3 Characterize r1 Cyclic Voltammetry (Redox Potential) s2->r1 Test r2 Kinetic Studies (e.g., Michael Addition with UV-Vis) s2->r2 Test r3 Diels-Alder Reaction Analysis s2->r3 Test b1 Cytotoxicity Assays (e.g., MTT, LDH) s2->b1 Test b2 ROS Detection Assays b1->b2 Investigate Mechanism b3 Western Blot (Signaling Pathway Analysis) b1->b3 Investigate Mechanism

Caption: Experimental workflow for comparing halogenated benzoquinones.

toxicity_mechanism cluster_ros Oxidative Stress Pathway cluster_alkylation Alkylation Pathway cluster_signaling Signaling Pathway Activation HBQ Halogenated Benzoquinone (HBQ) ROS Reactive Oxygen Species (ROS) Generation HBQ->ROS Nucleophiles Cellular Nucleophiles (e.g., GSH, Protein Thiols, DNA) HBQ->Nucleophiles Electrophilic Attack OxidativeDamage Oxidative Damage to DNA, Proteins, Lipids ROS->OxidativeDamage MAPK ERK/MAPK Pathway ROS->MAPK NFkB IKK/IκB/NF-κB Pathway ROS->NFkB CellularDamage Cellular Damage & Cytotoxicity OxidativeDamage->CellularDamage Adducts Covalent Adduct Formation Nucleophiles->Adducts Adducts->CellularDamage MAPK->CellularDamage NFkB->CellularDamage

Caption: Proposed mechanism of halogenated benzoquinone toxicity.

References

A Comparative Analysis of the Oxidizing Strengths of Quinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the oxidizing strengths of various quinones, crucial molecules in biochemical and pharmaceutical contexts. Their electron-accepting capabilities, quantified by their redox potentials, are fundamental to their biological activity, including their roles in electron transport chains and as cytotoxic agents in cancer therapy. This document presents quantitative data, detailed experimental protocols for measuring oxidizing strength, and a visualization of the underlying redox pathways.

Data Presentation: Oxidizing Strengths of Selected Quinones

The oxidizing strength of a quinone is best represented by its standard reduction potential (E°). A more positive reduction potential indicates a stronger oxidizing agent. The following table summarizes the one-electron (E°(Q/Q•⁻)) and two-electron/two-proton (E°(Q/QH₂)) reduction potentials for a selection of common quinones. These values are critical for understanding their reactivity and potential biological effects.

QuinoneOne-Electron Reduction Potential (E°(Q/Q•⁻)) vs. NHE (V)Two-Electron/Two-Proton Reduction Potential (E°(Q/QH₂)) vs. NHE (V)
1,4-Benzoquinone-0.16+0.70
1,2-Benzoquinone-0.06+0.79
1,4-Naphthoquinone-0.36+0.48
9,10-Anthraquinone-0.69+0.16
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)+0.51Not readily available
Chloranil (Tetrachloro-1,4-benzoquinone)+0.01+0.71
Ubiquinone (Coenzyme Q10)-0.163+0.10
Menaquinone (Vitamin K2)-0.260-0.08
Plastoquinone-0.154+0.11

Note: The one-electron reduction potentials are typically measured in aprotic solvents (e.g., acetonitrile or dimethylformamide), while the two-electron/two-proton reduction potentials are determined in aqueous solutions. The exact values can vary depending on the experimental conditions such as solvent, pH, and supporting electrolyte.[1][2]

Experimental Protocols: Determination of Quinone Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the reduction potentials of quinones.[3][4] The following protocol provides a general methodology.

Objective: To measure the one-electron reduction potential of a quinone in an aprotic solvent.

Materials:

  • Quinone of interest

  • Aprotic solvent (e.g., acetonitrile or dichloromethane, anhydrous)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP))

  • Ferrocene (for use as an internal standard)

  • High-purity nitrogen or argon gas

  • Polishing materials (e.g., alumina slurry) for the working electrode

Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell:

    • Working electrode: Glassy carbon electrode

    • Reference electrode: Silver/silver ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE)

    • Counter electrode: Platinum wire

  • Gas dispersion tube

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the aprotic solvent to be used.

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare a solution of the quinone of interest (typically 1-2 mM) in the aprotic solvent containing the supporting electrolyte (0.1 M).

    • Transfer the solution to the electrochemical cell.

  • Degassing:

    • Bubble high-purity nitrogen or argon gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell with the prepared electrodes.

    • Set the parameters on the potentiostat. A typical potential window for quinones might range from +0.5 V to -1.5 V. The scan rate is usually set between 50 and 200 mV/s.

    • Run the cyclic voltammogram. The resulting plot will show current versus potential. For a reversible one-electron reduction, a characteristic pair of peaks (cathodic for reduction and anodic for oxidation) will be observed.

  • Data Analysis:

    • Determine the half-wave potential (E₁/₂) from the cyclic voltammogram. For a reversible system, this is the average of the cathodic peak potential (Epc) and the anodic peak potential (Epa): E₁/₂ = (Epc + Epa) / 2.

    • To reference the potential to a standard, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple is a well-established internal standard. The potential of the quinone can then be reported relative to the Fc/Fc⁺ couple.

    • To convert the potential to the Standard Hydrogen Electrode (SHE) scale, the potential of the reference electrode used must be taken into account.

Mandatory Visualization

The redox activity of quinones is central to their function. The following diagram illustrates the fundamental one-electron and two-electron reduction pathways that a generic p-benzoquinone undergoes.

Quinone_Redox_Pathways cluster_caption Quinone Reduction Pathways Q Quinone (Q) SQ Semiquinone Radical (Q•⁻) Q->SQ + e⁻ QH2 Hydroquinone (QH₂) Q->QH2 + 2e⁻ + 2H⁺ Q2_ Dianion (Q²⁻) SQ->Q2_ + e⁻ caption A diagram illustrating the one-electron and two-electron/two-proton reduction pathways of a quinone.

Quinone Reduction Pathways

References

Unveiling the Superiority of 2,3,5-Trichloro-1,4-benzoquinone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, the choice of an oxidizing agent is pivotal to the success of a reaction. For researchers, scientists, and drug development professionals, the efficiency, selectivity, and versatility of such reagents are of paramount importance. This guide provides a comprehensive comparison of 2,3,5-Trichloro-1,4-benzoquinone against two other commonly used quinone-based oxidizing agents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Tetrachloro-1,4-benzoquinone (Chloranil). We will delve into their performance, supported by experimental data, to highlight the distinct advantages of this compound.

Mechanism of Action and Oxidizing Power

The oxidizing power of quinones is intrinsically linked to their electron-accepting ability, which is quantified by their redox potential. The presence of electron-withdrawing substituents on the benzoquinone ring enhances this property.

This compound possesses three electron-withdrawing chlorine atoms, which significantly increase its electron affinity and, consequently, its oxidizing strength, making it a more potent oxidizing agent than the parent 1,4-benzoquinone[1]. While specific redox potential values for this compound are not extensively tabulated, it is well-established that progressive chlorination of 1,4-benzoquinone leads to a systematic increase in its reduction potential[1].

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is renowned for its high redox potential, making it one of the most powerful and versatile quinone oxidants[2]. The presence of both chloro and cyano groups, which are strongly electron-withdrawing, contributes to its exceptional oxidizing capability. It is widely employed for dehydrogenation reactions to create aromatic and α,β-unsaturated carbonyl compounds[2].

Tetrachloro-1,4-benzoquinone (Chloranil) , with four chlorine atoms, is also a competent oxidizing agent, though generally considered milder than DDQ[3]. It is effective in aromatization reactions, such as the conversion of cyclohexadienes to benzene derivatives[4].

The general mechanism for oxidation by these halogenated quinones often involves a hydride transfer from the substrate to the quinone. This process can be initiated by the formation of a charge-transfer complex between the electron-deficient quinone and the electron-rich substrate[3].

Comparative Performance Data

The following tables summarize the performance of this compound, DDQ, and Chloranil in various synthetic transformations. The data has been compiled from different studies to provide a comparative overview.

Table 1: Performance of this compound in Nucleophilic Substitution

SubstrateReagentProductYield (%)Reference
Various Amines2,3,5,6-Tetrabromo-1,4-benzoquinone2,5-Diamino-3,6-dibromo-1,4-benzoquinones56-93%[5]

Note: This reaction with a similar tetra-halogenated benzoquinone illustrates the utility in synthesizing disubstituted benzoquinones, a reaction for which this compound is also well-suited as a versatile building block for complex molecules, including precursors for antimicrobial and cytotoxic agents[1].

Table 2: Performance of DDQ in Dehydrogenation Reactions

SubstrateProductReaction ConditionsYield (%)Reference
Δ⁴-3-keto-steroidsΔ¹,⁴-3-keto-steroidsDDQ, TBDMSCl, Room TemperatureHigh[6]
CholesterolVarious dehydrogenated hydrocarbonsDDQ, heatNot specified[7]
17β-N-(t-butylcarbamoyl)-4-aza-5α-androstan-3-one17β-N-(t-butylcarbamoyl)-4-aza-5α-androst-1-en-3-oneDDQ, BSTFA80-91%[8]

Table 3: Performance of Chloranil in Aromatization and Oxidation Reactions

SubstrateProductReaction ConditionsYield (%)Reference
CyclohexadienesBenzene derivativesChloranil, heatNot specified[4]
Estrone methyl etherDehydrogenated product and cleavage productChloranil, dioxane, t-butanolNot specified[7]
Allylic and benzylic alcoholsCorresponding aldehydes and ketoneso-Chloranil, Na₅PV₂Mo₁₀O₄₀, O₂, 90°CNot specified[3]

Key Advantages of this compound

While DDQ exhibits high reactivity, its cost and toxicity can be drawbacks[7]. Chloranil, on the other hand, is a milder and less reactive option[1]. This compound emerges as a compelling alternative, offering a balance of reactivity and utility. Its primary advantages include:

  • Versatility as a Building Block: Beyond its role as an oxidizing agent, the sequential replacement of its chlorine atoms provides a strategic pathway to construct highly functionalized and complex quinone systems[1]. This makes it invaluable in the synthesis of novel compounds with potential biological activity, such as antimicrobial and cytotoxic agents.

  • High Reactivity: The presence of three electron-withdrawing chlorine atoms confers a high redox potential, making it a strong oxidizing agent suitable for a range of transformations.

  • Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions, allowing for the introduction of various functional groups to create diverse derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,4-benzoquinones using a Halogenated Benzoquinone

This protocol is adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones and can be applied to this compound for the synthesis of related structures[5].

  • Materials: 2,3,5,6-Tetrabromo-1,4-benzoquinone (or this compound), desired amino compound, ethanol, glacial acetic acid, water, sodium acetate.

  • Procedure:

    • To a well-stirred solution of the tetra-halogenated-1,4-benzoquinone (0.03 mol) in a mixture of ethanol (2 mL), glacial acetic acid (2 mL), and water (1 mL), add a small amount of sodium acetate.

    • Add the desired amino compound (0.02 mol) to the reaction mixture.

    • Reflux the reaction mixture for 3 hours.

    • Allow the mixture to stand overnight at room temperature.

    • Filter the precipitated product and recrystallize to obtain the pure 2,5-disubstituted-1,4-benzoquinone.

Protocol 2: Dehydrogenation of a Δ⁴-3-keto-steroid using DDQ

This protocol is based on the efficient Δ¹-dehydrogenation of Δ⁴-3-keto-steroids[6].

  • Materials: Δ⁴-3-keto-steroid, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), tert-butyldimethylchlorosilane (TBDMSCl), suitable solvent (e.g., dioxane).

  • Procedure:

    • Dissolve the Δ⁴-3-keto-steroid in the solvent in a reaction flask.

    • Add DDQ and TBDMSCl to the solution at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Upon completion, quench the reaction and work up to isolate the Δ¹,⁴-3-keto-steroid product.

Protocol 3: Aromatization of a Dihydroaromatic Compound using Chloranil

This is a general procedure for aromatization reactions using Chloranil[4].

  • Materials: Dihydroaromatic compound, Tetrachloro-1,4-benzoquinone (Chloranil), suitable high-boiling solvent (e.g., xylene or dioxane).

  • Procedure:

    • Dissolve the dihydroaromatic compound in the solvent in a round-bottom flask.

    • Add Chloranil to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the aromatized product.

Visualization of Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of bioactive 2,5-disubstituted-1,4-benzoquinones starting from a halogenated benzoquinone like this compound.

Synthesis_of_Bioactive_Quinones cluster_start Starting Materials cluster_reaction Synthetic Step cluster_product Intermediate/Product cluster_application Application Halogenated_Benzoquinone 2,3,5-Trichloro- 1,4-benzoquinone Reaction Nucleophilic Substitution Halogenated_Benzoquinone->Reaction Nucleophile Nucleophile (R-NH2, R-SH, etc.) Nucleophile->Reaction Disubstituted_Quinone 2,5-Disubstituted- 1,4-benzoquinone Reaction->Disubstituted_Quinone Yields vary Bioactive_Agent Potential Antimicrobial/ Cytotoxic Agent Disubstituted_Quinone->Bioactive_Agent Biological Screening

Caption: Synthetic workflow for bioactive quinones.

References

A Comparative Guide: The Limitations of 2,3,5-Trichloro-1,4-benzoquinone Versus Modern Oxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of an oxidizing agent is pivotal, influencing not only the yield and purity of the desired product but also the overall efficiency and environmental impact of the process. For decades, quinone-based oxidants like 2,3,5-Trichloro-1,4-benzoquinone (TCBQ) have been utilized for their potent oxidizing capabilities. However, the evolution of synthetic chemistry, particularly within the pharmaceutical industry, has brought forth a new generation of oxidants that offer significant advantages in selectivity, safety, and sustainability. This guide provides an objective comparison of TCBQ with modern alternatives, supported by experimental considerations and data, to inform the selection of the most appropriate reagents for contemporary research and development.

Limitations of this compound (TCBQ)

TCBQ is a powerful oxidizing agent due to the presence of three electron-withdrawing chlorine atoms, which increase its redox potential.[1] While effective for certain dehydrogenation and oxidation reactions, its utility in the complex synthetic pathways common in drug development is hampered by several significant limitations.

  • Stoichiometric Usage and Poor Atom Economy: TCBQ is a stoichiometric reagent, meaning it is consumed in the reaction. This inherently leads to the generation of a significant amount of waste, primarily in the form of the corresponding hydroquinone byproduct. This runs contrary to the principles of green chemistry, which prioritize atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. The high molecular weight of the halogenated byproduct negatively impacts the process mass intensity (PMI), a key metric in pharmaceutical manufacturing.

  • Lack of Selectivity: The high reactivity of TCBQ can be a double-edged sword. While it can effectively oxidize robust substrates, it often lacks the selectivity required for complex molecules with multiple sensitive functional groups. This can lead to over-oxidation or undesired side reactions, complicating purification and reducing the overall yield of the target molecule. High-potential quinones like TCBQ and its well-known analogue 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) typically react with electron-rich substrates and can be prone to initiating unwanted side reactions.[2][3]

  • Harsh Reaction Conditions: While some reactions with TCBQ can proceed under mild conditions, others may require elevated temperatures to drive the reaction to completion, which can be detrimental to thermally sensitive compounds.

  • Toxicity and Environmental Concerns: Halogenated organic compounds are often associated with environmental persistence and toxicity.[4][5] Quinones, in general, are known to be irritants and can have toxic effects.[6] The use of chlorinated reagents like TCBQ raises safety concerns, especially on a larger scale, and the disposal of halogenated waste streams presents an environmental challenge. For instance, DDQ, a related compound, is known to release highly toxic hydrogen cyanide upon contact with water.[7][8]

  • Purification Challenges: The hydroquinone byproduct generated from TCBQ can sometimes be difficult to separate from the desired product, necessitating complex and costly purification procedures like chromatography. This is a significant drawback in process chemistry, where ease of isolation is paramount.

The Advent of Modern Oxidants

Modern synthetic chemistry has seen a paradigm shift towards the use of catalytic and more selective oxidizing agents. These alternatives address many of the shortcomings of traditional stoichiometric reagents like TCBQ.

  • Catalytic Systems: The most significant advancement is the development of catalytic oxidation reactions.[9] These systems use a substoichiometric amount of a catalyst (often based on metals like palladium, ruthenium, or copper) in conjunction with a terminal oxidant that is environmentally benign, such as molecular oxygen (from air) or hydrogen peroxide.[10][11] This approach dramatically improves atom economy and reduces waste. The primary byproduct in aerobic oxidations is often just water.

  • Hypervalent Iodine Reagents: Reagents such as Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) have become indispensable tools for the mild and selective oxidation of alcohols to aldehydes and ketones.[12] They are known for their broad functional group tolerance, operational simplicity, and high yields under ambient temperatures, avoiding the over-oxidation to carboxylic acids often seen with stronger oxidants.[13][14] Although stoichiometric, their clean reaction profiles and predictable reactivity often make them a superior choice for fine chemical synthesis.

  • Bio-inspired and Organocatalytic Systems: Drawing inspiration from enzymatic processes, researchers have developed metal-free catalytic systems. For example, flavin-based catalysts can perform oxidations using molecular oxygen under exceptionally mild conditions.[15] Similarly, systems utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a co-oxidant are highly effective for the selective oxidation of primary alcohols to aldehydes.

Comparative Performance Data

The following table summarizes the key performance differences between TCBQ and representative modern oxidants in the context of oxidizing a generic alcohol.

FeatureThis compound (TCBQ)Catalytic System (e.g., Pd/O₂)Hypervalent Iodine (e.g., DMP)
Oxidant Type StoichiometricCatalyticStoichiometric
Typical Loading >1.0 equivalent0.1 - 5 mol%1.1 - 1.5 equivalents
Terminal Oxidant N/AO₂ (Air), H₂O₂N/A
Byproducts TrichlorohydroquinoneWater2-Iodoxybenzoic acid
Selectivity Moderate to Low; risk of over-oxidationHigh for specific transformationsHigh; selective for alcohols
Reaction Conditions Often requires heatingGenerally mild (RT to moderate heat)Mild (Room Temperature)
Atom Economy PoorExcellentPoor
Process Mass Intensity HighLowHigh
Safety/Toxicity Halogenated waste, potential toxicity[4][5]Generally safer, avoids toxic reagentsLow toxicity, but can be explosive under certain conditions

Experimental Protocols: A Comparative Example

To illustrate the practical differences, consider the oxidation of benzyl alcohol to benzaldehyde, a fundamental transformation in organic synthesis.

Protocol 1: Oxidation using this compound (TCBQ)

Objective: To oxidize benzyl alcohol to benzaldehyde using a stoichiometric amount of TCBQ.

Materials:

  • Benzyl alcohol (1.08 g, 10 mmol)

  • This compound (TCBQ) (2.32 g, 11 mmol, 1.1 equiv.)

  • Toluene (50 mL)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (10 mmol) and toluene (50 mL).

  • Add TCBQ (11 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • The precipitated trichlorohydroquinone byproduct is filtered off.

  • The filtrate is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield pure benzaldehyde.

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP) - A Modern Alternative

Objective: To oxidize benzyl alcohol to benzaldehyde using the mild and selective oxidant DMP.

Materials:

  • Benzyl alcohol (1.08 g, 10 mmol)

  • Dess-Martin Periodinane (DMP) (4.66 g, 11 mmol, 1.1 equiv.)

  • Dichloromethane (DCM) (50 mL)

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add benzyl alcohol (10 mmol) and dichloromethane (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add Dess-Martin Periodinane (11 mmol) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 10% sodium thiosulfate solution (30 mL) and saturated sodium bicarbonate solution (30 mL).

  • Stir vigorously for 15 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude benzaldehyde, which is often of high purity without the need for chromatography.

Visualizing the Workflow and Chemical Principles

The following diagrams illustrate the conceptual differences between stoichiometric and catalytic oxidation processes.

G cluster_0 Stoichiometric Oxidation (e.g., TCBQ) A Substrate + TCBQ (>1 eq) B Reaction A->B C Product + Trichlorohydroquinone B->C D Purification C->D E Pure Product D->E F Waste Stream D->F Byproduct + Excess Reagent

Caption: Workflow for stoichiometric oxidation using TCBQ.

G cluster_1 Catalytic Oxidation Cycle Catalyst_red Catalyst (Reduced) Catalyst_ox Catalyst (Oxidized) Catalyst_red->Catalyst_ox Re-oxidation Catalyst_ox->Catalyst_red Substrate Oxidation Substrate Substrate Substrate->Catalyst_ox Product Product Oxidant Terminal Oxidant (O2) Oxidant->Catalyst_red Byproduct Byproduct (H2O)

Caption: A generalized catalytic cycle for modern oxidation.

G cluster_2 Selectivity Comparison cluster_tcbq TCBQ cluster_modern Modern Selective Oxidant Start Substrate (Primary Alcohol + Alkene) Product_A Desired Aldehyde Start->Product_A Product_B Over-oxidized Carboxylic Acid Start->Product_B Product_C Alkene Epoxidation Start->Product_C Product_D Desired Aldehyde Only Start->Product_D

Caption: TCBQ vs. modern oxidants in selective synthesis.

Conclusion

While this compound remains a potent oxidant with historical significance, its limitations are pronounced when viewed through the lens of modern synthetic requirements. The drawbacks of stoichiometric usage, generation of halogenated waste, potential for low selectivity, and safety concerns make it a less desirable choice for contemporary applications, especially in drug development.[16] Modern alternatives, including catalytic systems employing green terminal oxidants and highly selective stoichiometric reagents like hypervalent iodine compounds, offer far superior performance in terms of efficiency, selectivity, and environmental footprint. For researchers and drug development professionals, embracing these modern oxidants is not just a matter of improved chemistry, but a necessary step towards safer, more sustainable, and economically viable synthetic processes.

References

A Comparative Guide to the Cost-Effectiveness of Chlorinated Quinones in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemical synthesis, the choice of reagents is a critical decision, balancing cost, efficiency, purity, and safety. This guide provides a comprehensive comparison of the cost-effectiveness of 2,3,5-Trichloro-1,4-benzoquinone and its alternatives, with a focus on their application in large-scale synthesis. While detailed industrial-scale data for this compound remains proprietary, this guide leverages available information on its synthesis and compares it with well-documented industrial processes for viable alternatives, primarily 2,3,5,6-Tetrachloro-1,4-benzoquinone (p-Chloranil), along with other di- and tri-chlorinated benzoquinones.

Performance and Cost Comparison of Chlorinated Benzoquinones

The selection of a chlorinated quinone for large-scale synthesis hinges on a variety of factors. The following table summarizes key performance indicators for this compound and its common alternatives. It is important to note that the data for this compound on an industrial scale is limited, and the provided information is based on general synthesis principles and available research data.

FeatureThis compound2,3,5,6-Tetrachloro-1,4-benzoquinone (p-Chloranil)2,5-Dichloro-1,4-benzoquinone2,6-Dichloro-1,4-benzoquinone
Molecular Weight ( g/mol ) 211.43245.88176.98176.98
Typical Large-Scale Synthesis Route Chlorination of 1,4-benzoquinone or hydroquinone; Oxidative demethylation of precursors.[1]Chlorination of hydroquinone or phenol in the presence of hydrochloric acid.Oxidation of 2,5-dichlorophenol.Oxidation of 2,6-dichlorophenol or 2,4,6-trichlorophenol.[2]
Reported Yield (Industrial Scale) Data not publicly available. Expected to be lower than p-Chloranil due to challenges in selective chlorination.90-98%[3]Data not publicly available.~93% (from 2,4,6-trichlorophenol).[2]
Reported Purity (Industrial Scale) Data not publicly available. Purity is a critical cost factor.>97%, with high-purity grades (>99%) available.[3]≥98% (lab scale).≥98% (lab scale).
Indicative Price (per kg) Bulk pricing not readily available. Lab-scale pricing is high.Industrial grade (99.9%): ~
4.60/kg.Labscale(984.60/kg. Lab scale (98%): ~4.60/kg.Labscale(98
40-80/kg.[4][5]
Lab scale (≥98%): ~$17,690/kg.Lab scale (98%): High, comparable to 2,5-dichloro isomer.
Key Applications Versatile building block in organic synthesis.[1]Oxidizing agent, dehydrogenation reagent, fungicide, and intermediate for dyes and pharmaceuticals.Starting material for dyes and polymers.Reagent in organic synthesis.
Process Safety Considerations Toxic if swallowed or inhaled, causes skin and eye irritation.[6] Handling of chlorine gas and chlorinated phenols requires stringent safety measures.Similar toxicity profile to the trichloro- derivative. The manufacturing process involves corrosive and toxic materials.Similar toxicity concerns.Toxic and a suspected carcinogen.[7]
Environmental Impact Production involves chlorinated compounds, requiring careful waste management. Chlorinated quinones can be environmental pollutants.[8]Similar to the trichloro- derivative, with a higher degree of chlorination potentially leading to more persistent byproducts.Similar environmental concerns related to chlorinated organic compounds.Similar environmental concerns.

Experimental Protocols for Key Synthesis Processes

Detailed experimental protocols for the large-scale synthesis of chlorinated quinones are often proprietary. However, based on patent literature and scientific publications, the following sections outline the general methodologies for the industrial production of the key alternative, 2,3,5,6-Tetrachloro-1,4-benzoquinone (p-Chloranil), and a laboratory-scale synthesis for 2,6-Dichloro-1,4-benzoquinone.

Industrial Synthesis of 2,3,5,6-Tetrachloro-1,4-benzoquinone (p-Chloranil)

The industrial production of p-Chloranil typically involves the chlorination of hydroquinone in the presence of hydrochloric acid. The following is a generalized protocol based on common industrial practices described in patent literature.

Materials:

  • Hydroquinone

  • Concentrated Hydrochloric Acid

  • Chlorine Gas

  • Iron(III) chloride (catalyst)

  • Anionic dispersant

Procedure:

  • A portion of the total hydroquinone is charged into a reactor containing concentrated hydrochloric acid, a catalytic amount of iron(III) chloride, and an anionic dispersant.

  • Chlorine gas is introduced into the stirred suspension at a controlled temperature, typically between 20°C and 90°C.

  • The remaining hydroquinone is then added to the reaction mixture, either as a solid or as an aqueous solution.

  • The temperature is gradually raised to 80-107°C while continuing the introduction of chlorine gas. The concentration of hydrochloric acid is maintained by the addition of water.

  • After the complete addition of chlorine, the reaction mixture is typically held at an elevated temperature (e.g., 103-106°C) for a period to ensure complete chlorination and oxidation.[3]

  • The resulting suspension containing p-Chloranil is then cooled and filtered.

  • The filter cake is washed with water and subsequently with an organic solvent (e.g., methanol) to remove impurities.

  • The purified p-Chloranil is then dried. This process typically yields p-Chloranil with a purity of over 97% and in yields of 90-98%.[3]

Laboratory-Scale Synthesis of 2,6-Dichloro-1,4-benzoquinone

The following protocol describes a laboratory-scale synthesis of 2,6-Dichloro-1,4-benzoquinone from 2,4,6-trichlorophenol.

Materials:

  • 2,4,6-Trichlorophenol

  • Methanol

  • 5% Nitric Acid

  • Oxygen

Procedure:

  • In a closed reaction flask, dissolve 2,4,6-trichlorophenol in methanol.

  • In a separate flask, prepare a 5% solution of nitric acid.

  • Introduce the dissolved 2,4,6-trichlorophenol solution into the nitric acid solution.

  • Pass oxygen at a pressure of 2 atm through the reaction mixture while stirring and maintaining the temperature at 20°C.

  • The reaction is allowed to proceed for 2 hours.

  • After the reaction is complete, the precipitated 2,6-dichloro-1,4-benzoquinone is collected by filtration. This method has been reported to yield the product in 93.3% yield.[2]

Synthesis Pathways and Logical Relationships

The synthesis of chlorinated quinones involves a series of chlorination and oxidation steps. The following diagrams, generated using Graphviz, illustrate the general synthetic pathways.

Synthesis_of_pChloranil Hydroquinone Hydroquinone Chlorination_Oxidation Chlorination & Oxidation (HCl, Cl2, Catalyst) Hydroquinone->Chlorination_Oxidation pChloranil 2,3,5,6-Tetrachloro-1,4-benzoquinone (p-Chloranil) Chlorination_Oxidation->pChloranil Synthesis_of_Trichlorobenzoquinone pBenzoquinone 1,4-Benzoquinone Chlorination Controlled Chlorination pBenzoquinone->Chlorination Trichloro This compound Chlorination->Trichloro

References

An Electrochemical Comparison of Substituted Benzoquinones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the electrochemical properties of substituted p-benzoquinones, featuring comparative data, experimental protocols, and a visualization of the underlying redox mechanism.

Substituted benzoquinones are a class of organic compounds that play a crucial role in various biological processes, including electron transport chains, and are a foundational component in the development of new therapeutic agents. Their redox properties, particularly their reduction potentials, are a key determinant of their biological activity and potential as drug candidates. This guide provides a comparative analysis of the electrochemical behavior of various substituted p-benzoquinones, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Comparative Analysis of Reduction Potentials

The electrochemical behavior of substituted benzoquinones is significantly influenced by the nature and position of substituents on the quinone ring. Electron-withdrawing groups tend to increase the reduction potential, making the compound a better electron acceptor, while electron-donating groups have the opposite effect. The following table summarizes the first half-wave reduction potentials (E1/2) for a series of substituted p-benzoquinones, measured by cyclic voltammetry in a non-aqueous solvent.

Substituent (R)First Half-Wave Reduction Potential (E1/2 vs. Ag/AgCl) in V
-H-0.51
-CH3-0.59
-C(CH3)3-0.62
-OCH3-0.68
-Cl-0.34
-Br-0.33
-CN-0.12
-NO2+0.16

Note: These values are compiled from various sources and are intended for comparative purposes. Experimental conditions can influence the exact values.

Experimental Protocol: Cyclic Voltammetry of Substituted Benzoquinones

The following is a generalized protocol for determining the reduction potential of substituted benzoquinones using cyclic voltammetry.

Objective: To measure the first and second reduction potentials of a substituted benzoquinone.

Materials:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire electrode

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile

  • Analyte: Substituted benzoquinone (approx. 1 mM solution in the electrolyte)

  • Potentiostat

  • Electrochemical cell

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then with the solvent (acetonitrile), and dry completely.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing the dissolved benzoquinone derivative.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potentiostat to the cyclic voltammetry mode.

    • Define the potential window. A typical range for benzoquinones is from an initial potential where no reaction occurs (e.g., 0 V) to a sufficiently negative potential to observe the reduction peaks (e.g., -2.0 V), and then back to the initial potential.

    • Set the scan rate. A common starting scan rate is 100 mV/s.

    • Initiate the scan and record the resulting voltammogram (a plot of current vs. potential).

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peaks in the voltammogram.

    • Determine the half-wave potential (E1/2) for each redox couple, which is the average of the cathodic peak potential (Epc) and the anodic peak potential (Epa): E1/2 = (Epc + Epa) / 2. The E1/2 value is a good approximation of the standard reduction potential.

    • The first reduction peak corresponds to the formation of the semiquinone radical anion, and the second (if observed) corresponds to the formation of the dianion.

Visualization of the Redox Mechanism

The reduction of a substituted p-benzoquinone in the presence of protons typically proceeds through a two-electron, two-proton transfer mechanism to form the corresponding hydroquinone. This process is fundamental to the biological activity of many quinone compounds. The following diagram illustrates this general signaling pathway.

QuinoneReduction Q Substituted p-Benzoquinone (Q) QH_radical Semiquinone Radical (QH•) Q->QH_radical + e-, + H+ QH2 Hydroquinone (QH2) QH_radical->QH2 + e-, + H+

A Comparative Guide to Validating Reaction Outcomes with 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the validation of reaction outcomes is a critical step to ensure the desired transformation has occurred efficiently and selectively. Oxidizing agents play a pivotal role in many of these transformations, particularly in dehydrogenation and aromatization reactions. Among the arsenal of available reagents, 2,3,5-Trichloro-1,4-benzoquinone stands out as a potent oxidant. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.

The Role of this compound in Reaction Validation

This compound is a member of the halogenated p-benzoquinone family, a class of compounds known for their enhanced oxidizing capabilities compared to their non-halogenated parent, 1,4-benzoquinone.[1] The presence of three electron-withdrawing chlorine atoms on the benzoquinone ring significantly increases its electron affinity and, consequently, its redox potential, making it a strong oxidizing agent.[1] This property is instrumental in driving reactions that involve the removal of hydrogen, such as the conversion of dihydroaromatic compounds to their aromatic counterparts.

The validation of a reaction's completion can be achieved by monitoring the consumption of the starting material or the formation of the product. In reactions where this compound is used as the oxidant, its distinct yellow color can sometimes serve as a visual indicator. The disappearance of this color can signal the consumption of the quinone, suggesting the reaction has proceeded. However, for accurate quantitative analysis, chromatographic and spectroscopic methods are indispensable.

Comparison with Alternative Oxidizing Agents

While this compound is a powerful tool, a comparative analysis with other commonly used quinone-based oxidants is essential for informed reagent selection. The most prominent alternative is 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is generally considered a stronger oxidant. Other alternatives include tetrachloro-1,4-benzoquinone (chloranil) and the parent 1,4-benzoquinone.

The efficacy of these oxidants is often evaluated in dehydrogenation reactions, such as the aromatization of Hantzsch 1,4-dihydropyridines, which are synthetic analogues of the biological reducing agent NADH. The following table summarizes the performance of different quinones in the oxidation of various 4-substituted Hantzsch esters to their corresponding pyridines.

OxidantSubstrate (4-substituent)SolventReaction TimeYield (%)
DDQ PhenylAcetonitrile11 min100
DDQ 4-MethylphenylAcetonitrile10 min100
DDQ 4-MethoxyphenylAcetonitrile8 min100
DDQ 4-ChlorophenylAcetonitrile15 min100
DDQ 4-NitrophenylAcetonitrile25 min100
DDQ PhenylMethanol150 min95

Data sourced from a study on the electron transfer-induced aromatization of 1,4-dihydropyridines.[2]

Experimental Protocols

To provide a practical context, a detailed experimental protocol for a common application of quinone-based oxidants, the aromatization of a Hantzsch 1,4-dihydropyridine, is provided below. This protocol is based on procedures for DDQ and can be adapted for this compound, likely with adjustments to reaction time and temperature.

Protocol: Aromatization of a Hantzsch 1,4-Dihydropyridine

Materials:

  • Hantzsch 1,4-dihydropyridine derivative

  • This compound (or alternative quinone oxidant)

  • Anhydrous acetonitrile (or other suitable solvent)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the Hantzsch 1,4-dihydropyridine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Oxidant: To the stirred solution, add this compound (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of the product spot (which can be visualized under UV light) indicate the progression of the reaction.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired pyridine derivative.

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental procedures is crucial for successful experimentation. The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of quinone-based oxidants.

Reaction_Pathway DHP 1,4-Dihydropyridine (Hantzsch Ester) Intermediate Charge-Transfer Complex DHP->Intermediate + Quinone Quinone This compound (Oxidant) Quinone->Intermediate Pyridine Pyridine (Aromatized Product) Intermediate->Pyridine Hydride Transfer Hydroquinone Trichlorohydroquinone (Reduced Oxidant) Intermediate->Hydroquinone Proton Transfer Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Starting Material Add_Oxidant Add this compound Start->Add_Oxidant Monitor Monitor by TLC Add_Oxidant->Monitor Concentrate Concentrate Reaction Mixture Monitor->Concentrate Reaction Complete Purify Column Chromatography Concentrate->Purify Characterize Spectroscopic Characterization (NMR, MS) Purify->Characterize

References

Spectroscopic Analysis for Confirming Product Formation with 2,3,5-Trichloro-1,4-benzoquinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, unequivocal confirmation of product formation is paramount. When utilizing highly reactive starting materials like 2,3,5-trichloro-1,4-benzoquinone, a multi-faceted spectroscopic approach is essential for accurate structural elucidation. This guide provides a comparative overview of spectroscopic techniques to confirm the formation of products from reactions involving this compound, with supporting experimental data and comparisons to alternative reagents.

Spectroscopic Profile of this compound

Understanding the spectroscopic characteristics of the starting material is fundamental to identifying changes upon reaction. This compound possesses distinct spectral features owing to its unique substitution pattern.

Spectroscopic TechniqueKey Features of this compound
¹H NMR A single signal for the lone proton on the quinone ring, significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl groups and chlorine atoms.[1]
¹³C NMR Six distinct carbon signals corresponding to the different carbon environments within the molecule.
Mass Spectrometry (MS) A characteristic isotopic cluster for the molecular ion peak due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).[1] Common fragmentation pathways include the loss of CO and Cl radicals.[1]
Infrared (IR) Spectroscopy Strong absorption bands corresponding to the C=O stretching vibrations of the quinone moiety.
UV-Vis Spectroscopy Absorptions corresponding to n→π* and π→π* electronic transitions typical for conjugated carbonyl systems.[1]

Case Study: Nucleophilic Substitution on a Chlorinated Benzoquinone

Due to the limited availability of complete, published spectroscopic data for a specific reaction product of this compound, this guide will utilize the well-documented reaction of the closely related and commonly used alternative, p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), with (-)-cis-myrtanylamine. This reaction provides an excellent model for the spectroscopic changes expected in nucleophilic substitution reactions of chlorinated benzoquinones.

The reaction of p-chloranil with one equivalent of (-)-cis-myrtanylamine yields a mono-substituted product, 2,3,5-trichloro-6-((6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)cyclohexa-2,5-diene-1,4-dione, and with excess amine, a di-substituted product is formed.

Experimental Protocol: Synthesis of a Mono-Substituted Aminobenzoquinone

A solution of p-chloranil (1.0 mmol) in dichloromethane is treated with a solution of (-)-cis-myrtanylamine (1.0 mmol) in dichloromethane at room temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is extracted with water and chloroform. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/dichloromethane).

Spectroscopic Data for the Mono-substituted Product

The formation of the product is confirmed by the following spectroscopic data:

Spectroscopic TechniqueObserved Data for 2,3,5-trichloro-6-((6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)cyclohexa-2,5-diene-1,4-dioneInterpretation
¹H NMR (CDCl₃) Signals corresponding to the protons of the myrtanyl group and a characteristic signal for the N-H proton. The disappearance of the singlet for the quinone proton of the starting material (if it were this compound) is a key indicator.Confirms the incorporation of the amine moiety and the substitution on the quinone ring.
¹³C NMR (CDCl₃) Signals for the carbonyl carbons (C=O), carbons bearing the chlorine atoms (C-Cl), carbons bonded to the nitrogen (C-N), and the carbons of the myrtanyl group.Provides a complete carbon framework of the new molecule, confirming the substitution pattern.
Mass Spectrometry (ESI) A molecular ion peak [M-H]⁻ corresponding to the calculated molecular weight of the product. The isotopic pattern will reflect the presence of three chlorine atoms.Confirms the molecular weight and elemental composition of the product.
Infrared (IR) Spectroscopy N-H stretching and bending vibrations, in addition to the C=O stretching bands of the quinone.Confirms the presence of the amino functional group.
UV-Vis (CHCl₃) A shift in the absorption maxima compared to the starting p-chloranil, often to a longer wavelength (red shift), due to the introduction of the electron-donating amino group.Indicates a change in the electronic structure of the quinone system.

Comparison with an Alternative: p-Toluquinone

For certain applications, less halogenated quinones like p-toluquinone can be viable alternatives. The spectroscopic analysis of products derived from p-toluquinone will differ significantly.

FeatureProduct from this compound (Inferred)Product from p-Toluquinone
¹H NMR Absence of the starting quinone proton signal. New signals for the substituent and an N-H or O-H proton.Disappearance of one of the quinone proton signals and the appearance of new signals for the substituent.
Mass Spec Isotopic Pattern Characteristic cluster for three chlorine atoms.No significant isotopic pattern from halogens.
Reactivity Highly reactive towards nucleophiles due to the electron-withdrawing nature of the three chlorine atoms.Less reactive than its chlorinated counterpart.
Product UV-Vis Absorption at longer wavelengths due to extended conjugation and charge-transfer character.Absorption at shorter wavelengths compared to the highly substituted chlorinated analogue.

Visualizing the Process

To better illustrate the workflow and chemical transformations, the following diagrams are provided.

reaction_pathway General Nucleophilic Substitution on a Chlorinated Benzoquinone start This compound product Substituted Benzoquinone Product start->product Reaction reagent Nucleophile (e.g., R-NH2) reagent->product

Caption: Reaction pathway for nucleophilic substitution.

workflow Spectroscopic Analysis Workflow reaction Reaction of 2,3,5-Trichloro- 1,4-benzoquinone purification Purification (e.g., Column Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir uvvis UV-Vis Spectroscopy purification->uvvis structure Structure Confirmation nmr->structure ms->structure ir->structure uvvis->structure

Caption: Workflow for product analysis.

comparison Spectroscopic Comparison: Start vs. Product cluster_changes start Starting Material (this compound) product Product (Substituted Benzoquinone) start->product Key Spectroscopic Changes c1 ¹H NMR: Loss of quinone H signal c2 MS: Increased molecular weight c3 IR: Appearance of new functional group bands c4 UV-Vis: Shift in λmax

Caption: Key spectroscopic changes upon reaction.

Detailed Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques. Electrospray ionization (ESI) is suitable for polar molecules and is often used for reaction products. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the product.

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a suitable solvent (e.g., chloroform, acetonitrile). The sample is dissolved in the solvent to a known concentration, and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Conclusion

The confirmation of product formation in reactions involving this compound relies on a synergistic application of various spectroscopic techniques. While ¹H NMR and mass spectrometry provide crucial information about the incorporation of new substituents and the overall molecular formula, IR and UV-Vis spectroscopy offer valuable insights into the functional groups present and the electronic properties of the newly formed molecule. By comparing the spectroscopic data of the product with that of the starting material and known analogues, researchers can confidently elucidate the structure of their target compounds. The use of well-characterized alternatives like p-chloranil in comparative studies can further strengthen the structural assignment and understanding of reaction outcomes.

References

A Comparative Guide to Purity Assessment of Compounds Synthesized with 2,3,5-Trichloro-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of a synthesized compound is a critical parameter that dictates its suitability for further study and application. 2,3,5-Trichloro-1,4-benzoquinone is a versatile reagent and building block in organic synthesis, valued for its reactivity which is enhanced by the presence of halogen atoms.[1] This guide provides an objective comparison of common analytical methods used to assess the purity of compounds derived from this reagent, supported by detailed experimental protocols and data presentation.

The synthesis of complex molecules using halogenated benzoquinones often involves nucleophilic substitution reactions where the chlorine atoms are sequentially replaced, leading to highly functionalized systems.[1] The inherent reactivity of the quinone scaffold means that reaction mixtures can be complex, necessitating robust analytical techniques to accurately determine the purity of the target compound and identify any related impurities.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical method is crucial for obtaining reliable purity data. While traditional methods like elemental analysis provide foundational information, modern chromatographic and spectroscopic techniques offer greater sensitivity, selectivity, and the ability to profile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) are considered primary, orthogonal methods for definitive purity assessment.[2]

Table 1: Comparison of Key Analytical Methods for Purity Determination

Method Principle Information Obtained Typical Sample Req. Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[3][4]Purity (area %), impurity profile, retention time.1-5 mg dissolved in a suitable solvent.High sensitivity, high resolution, widely available, orthogonal to NMR.[2]Requires chromophoric compounds for UV detection, co-eluting impurities may not be detected.
q¹H-NMR Signal intensity is directly proportional to the number of protons. Purity is determined by comparing the integral of a target analyte signal to that of a certified internal standard of known purity and weight.[2][5]Absolute purity (% w/w), structural confirmation, identification of solvent/water residue and other proton-containing impurities.5-10 mg of analyte and a certified internal standard, accurately weighed.Universal detection for proton-containing molecules, non-destructive, fast, provides structural information simultaneously.[2][5]Lower sensitivity than HPLC, signal overlap can complicate analysis, requires a high-field NMR spectrometer.[2]
LC-MS Combines the separation power of HPLC with the mass analysis capability of mass spectrometry.[6][7]Purity, impurity profile, molecular weight confirmation of analyte and impurities.<1 mg dissolved in a suitable solvent.High sensitivity and selectivity, provides molecular weight information, ideal for identifying unknown impurities.[7][8]Ionization efficiency can vary significantly between compounds, quantification can be complex without appropriate standards.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.[9]Purity and identity of volatile and thermally stable compounds.<1 mg, must be volatile or derivatized to be volatile.Excellent separation for volatile compounds, provides structural information from fragmentation patterns.Limited to thermally stable and volatile analytes.
Elemental Analysis Combustion of the compound to convert elements into simple gases (e.g., CO₂, H₂O, N₂) which are then quantified.Percentage composition of C, H, N, S.2-5 mg.Provides fundamental confirmation of elemental composition.Does not detect impurities with similar elemental composition (e.g., isomers), insensitive to minor impurities.[2]

Workflow for Synthesis and Purity Verification

The general workflow for synthesizing a target compound using this compound and subsequently verifying its purity involves a multi-step process. The initial crude product from the reaction is typically purified using chromatographic techniques before undergoing rigorous analytical assessment to establish a definitive purity value, which is critical for compounds intended for biological testing.[10]

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Purity Assessment Stage cluster_result Final Verification synthesis Nucleophilic Substitution crude Crude Product Mixture synthesis->crude purification Column Chromatography or Recrystallization purified Purified Compound purification->purified assessment Assess Purity hplc HPLC-UV Analysis assessment->hplc Area % Purity qnmr q¹H-NMR Analysis assessment->qnmr Absolute % Purity lcms LC-MS Analysis assessment->lcms Impurity ID result Final Purity Value (e.g., >95%) reagent This compound + Nucleophile reagent->synthesis crude->purification purified->assessment hplc->result qnmr->result lcms->result

Fig 1. Standard workflow from synthesis to final purity assessment.

Detailed Experimental Protocols

The following sections provide standardized protocols for the two primary, orthogonal methods of purity assessment: HPLC-UV and quantitative ¹H-NMR.

Protocol 1: Purity Determination by HPLC-UV

This protocol outlines a general reverse-phase HPLC method suitable for analyzing products derived from this compound.

  • Instrumentation and Columns:

    • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically a good starting point.

  • Sample and Mobile Phase Preparation:

    • Sample Preparation: Accurately weigh approximately 1 mg of the purified compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% of the same acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: Scan for the optimal wavelength using a DAD or select a wavelength where the main compound has strong absorbance (e.g., 254 nm or 305 nm).[3]

    • Gradient Elution (Example):

      • 0-20 min: 10% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% B to 10% B

      • 26-30 min: Hold at 10% B (re-equilibration)

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity based on the relative peak area of the main component as a percentage of the total peak area.

    • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Purity Determination by Quantitative ¹H-NMR (q¹H-NMR)

This method provides an absolute purity value and is considered a primary analytical method.[2]

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Materials:

    • Analyte: The purified compound to be assessed.

    • Internal Standard (IS): A certified reference material with high purity (>99.5%), chemical stability, and a simple ¹H-NMR spectrum with signals that do not overlap with the analyte signals. Common standards include maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene.

    • Solvent: A deuterated solvent (e.g., DMSO-d₆, CDCl₃) that dissolves both the analyte and the internal standard.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the purified compound (WAnalyte) into a clean vial.

    • Accurately weigh about 10 mg of the internal standard (WIS) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire a ¹H-NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. A D1 of 30-60 seconds is often sufficient.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (>150:1) for the peaks to be integrated.

  • Data Processing and Calculation:

    • Process the spectrum with a zero-filling and a small line-broadening factor if necessary.

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte (IAnalyte) and a signal for the internal standard (IIS).

    • Calculate the absolute purity (% w/w) using the following formula:

      PurityAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (WIS / WAnalyte) * PurityIS (%)

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • W: Weight

      • PurityIS: Certified purity of the internal standard

References

Safety Operating Guide

Proper Disposal of 2,3,5-Trichloro-1,4-benzoquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Waste 2,3,5-Trichloro-1,4-benzoquinone should be treated as a hazardous waste. Collect in a designated, labeled, and sealed container. Store in a cool, dry, well-ventilated area away from incompatible materials. Arrange for disposal through a licensed hazardous waste disposal facility. Avoid environmental release.

Hazard Profile and Safety Precautions

Based on data for analogous compounds such as 2,3,5,6-Tetrachloro-1,4-benzoquinone and 1,4-benzoquinone, this compound is expected to be a toxic and irritating substance. It is very toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data Summary

The following table summarizes key hazard information extrapolated from related chlorinated quinones. This data should be used to inform risk assessments and handling procedures.

Hazard ClassificationAssociated RisksPrecautionary Statements
Acute Toxicity (Oral & Inhalation) Toxic if swallowed or inhaled.[3][4]Do not eat, drink or smoke when using this product. Avoid breathing dust. Use only outdoors or in a well-ventilated area.
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wash skin thoroughly after handling. Wear protective gloves.
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[1][2]Wear eye protection/face protection.
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[1][2][3]Avoid release to the environment.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is hazardous if it is listed or if it exhibits characteristics of a hazardous waste (ignitability, corrosivity, reactivity, or toxicity). Since this compound is not a specifically listed hazardous waste, its classification will depend on its characteristics.[5][6] Given its chemical nature as a halogenated organic compound (HOC), it is highly likely to be classified as a toxic hazardous waste.

1. Waste Characterization:

  • Assume the waste is hazardous due to its toxic properties.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization. They may require analytical testing to officially determine its hazardous characteristics.

2. Segregation and Collection:

  • Collect all waste containing this compound (pure compound, contaminated labware, spill cleanup materials) in a dedicated, leak-proof container.

  • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong bases.[2]

3. Labeling:

  • Clearly label the waste container with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Toxic")

    • The accumulation start date

    • Your name and contact information

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage area must be cool, dry, and well-ventilated.

  • Ensure secondary containment to prevent spills from reaching the environment.

5. Disposal:

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Land disposal of halogenated organic compounds is restricted.[2][4][7]

  • The licensed facility will use approved treatment technologies, such as incineration, to destroy the hazardous constituents.

Spill and Emergency Procedures

Small Spills:

  • Restrict access to the area.

  • Wearing appropriate PPE, carefully sweep up the solid material. Avoid generating dust.

  • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and EHS department.

  • Provide them with the identity of the spilled material.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_collection Collection and Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Collect Waste in Designated Container B->C D Segregate from Incompatible Materials C->D E Label Container: 'Hazardous Waste - Toxic' D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Contact EHS or Licensed Hazardous Waste Vendor F->G H Arrange for Pickup and Transportation G->H I Proper Disposal via Approved Treatment Facility (e.g., Incineration) H->I J Spill Occurs K Small or Large Spill? J->K L Follow Small Spill Protocol: Contain, Clean, Collect Waste K->L Small M Follow Large Spill Protocol: Evacuate, Notify EHS K->M Large

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Trichloro-1,4-benzoquinone
Reactant of Route 2
2,3,5-Trichloro-1,4-benzoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.